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  • Product: 7-(Difluoromethyl)-1,4-oxazepane hydrochloride
  • CAS: 2059988-56-4

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Characterization of 7-(difluoromethyl)-1,4-oxazepane Hydrochloride

Executive Summary This technical guide provides a detailed, scientifically-grounded methodology for the synthesis and comprehensive characterization of 7-(difluoromethyl)-1,4-oxazepane hydrochloride (CAS No: 2059988-56-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a detailed, scientifically-grounded methodology for the synthesis and comprehensive characterization of 7-(difluoromethyl)-1,4-oxazepane hydrochloride (CAS No: 2059988-56-4)[1][2][3]. The incorporation of the difluoromethyl (CF₂H) group into bioactive molecules is a critically important strategy in modern medicinal chemistry. This moiety can enhance metabolic stability, modulate the pKa of nearby functional groups, and act as a bioisostere for other functionalities, thereby improving drug potency and pharmacokinetic profiles[4]. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but also the causal reasoning behind the selection of specific synthetic routes and analytical techniques. The guide outlines a modern, modular synthetic approach and establishes a self-validating system for structural confirmation and purity assessment, ensuring high scientific integrity.

Introduction: The Strategic Importance of Fluorinated Oxazepanes

The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif found in numerous biologically active compounds[5][6]. Its conformational flexibility allows it to present substituents in three-dimensional space in a manner that can optimize interactions with biological targets. When combined with fluorine, particularly the difluoromethyl group, the resulting structures become highly valuable in drug discovery[7][8]. The CF₂H group is a unique hydrogen-bond donor and can significantly alter the basicity of the adjacent amine, which can enhance bioavailability and cell permeability[9].

Despite their potential, the synthesis of functionalized cyclic fluorinated amines can be challenging, often requiring hazardous reagents or lengthy synthetic sequences[7][8][10]. This guide details a robust and modular strategy inspired by modern photoredox catalysis, which offers a more accessible and efficient pathway to the target compound, 7-(difluoromethyl)-1,4-oxazepane, and its subsequent conversion to the stable hydrochloride salt for handling and formulation.

Synthetic Strategy and Rationale

A robust synthesis requires a logical and efficient plan. Our approach is based on a modular, multi-component reaction followed by a photoredox-catalyzed cyclization, a state-of-the-art method for constructing cyclic fluoroamines[8][10]. This strategy offers significant advantages in terms of accessibility of starting materials and operational simplicity.

Retrosynthetic Analysis

The retrosynthetic disconnection of the target molecule, 7-(difluoromethyl)-1,4-oxazepane hydrochloride, begins with the final salt formation step, leading back to the free amine. The core 1,4-oxazepane ring is envisioned to be formed via an intramolecular radical cyclization of a suitable acyclic precursor. This precursor, a β-bromodifluoroalkyl amine, can be assembled through a modular three-component coupling of an amino alcohol, an aldehyde, and a bromodifluoromethyl source. This modularity is key, allowing for potential diversification if needed.

Proposed Forward Synthesis: A Modular Photoredox Approach

The proposed three-step synthesis is outlined below. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Synthesis of the Acyclic Amine Precursor The synthesis begins with a three-component coupling reaction involving 2-aminoethanol, an appropriate aldehyde (e.g., an alkenyl aldehyde like 4-pentenal), and bromodifluoroacetic acid. This reaction constructs the acyclic β-bromodifluoroalkyl amine, which is the direct precursor for the key cyclization step. This approach is highly efficient for creating the necessary substrate in a single operation from readily available starting materials[8][10].

Step 2: Photoredox-Catalyzed Radical Cyclization This is the key ring-forming step. The acyclic precursor undergoes an intramolecular cyclization catalyzed by a photoredox catalyst, such as an iridium complex (e.g., Ir(ppy)₃), under visible light irradiation. The catalyst, upon excitation by blue LEDs, reduces the C-Br bond of the bromodifluoromethyl group to generate a radical. This radical then adds to the pendant alkene in a 7-exo-dig cyclization, which is a favored ring-closure pathway, to form the seven-membered oxazepane ring. A hydrogen atom transfer (HAT) agent, such as tris(trimethylsilyl)silane (TTMSS), quenches the resulting carbon-centered radical to yield the desired 7-(difluoromethyl)-1,4-oxazepane free base[8][10]. This method avoids harsh reagents and provides excellent functional group tolerance.

Step 3: Formation and Purification of the Hydrochloride Salt The purified free base is converted to its hydrochloride salt to improve stability and handling properties. This is achieved by treating a solution of the amine in a suitable organic solvent (e.g., diethyl ether or 2-propanol) with a solution of hydrogen chloride (e.g., 4M HCl in dioxane or gaseous HCl)[11][12]. The resulting salt typically precipitates and can be isolated by filtration and purified by recrystallization, often from a solvent system like 2-propanol and diethyl ether, to remove any final impurities[13].

Synthetic_Workflow A Starting Materials (2-Aminoethanol, Aldehyde, Bromodifluoroacetic Acid) B Step 1: Three-Component Coupling A->B Reaction C Acyclic Precursor (β-Bromodifluoroalkyl Amine) B->C Isolate D Step 2: Photoredox-Catalyzed Radical Cyclization (Ir(ppy)3, Blue Light, HAT Agent) C->D Reaction E Crude Free Base 7-(difluoromethyl)-1,4-oxazepane D->E Isolate F Purification (Column Chromatography) E->F G Pure Free Base F->G H Step 3: Salt Formation (HCl in Dioxane) G->H Reaction I Crude Hydrochloride Salt H->I Precipitate J Purification (Recrystallization) I->J K Final Product 7-(difluoromethyl)-1,4-oxazepane Hydrochloride J->K

Caption: Proposed workflow for the synthesis and purification of the target compound.

Comprehensive Characterization Protocol

Confirming the identity, structure, and purity of the final compound is paramount. A multi-technique analytical approach provides a self-validating system, ensuring the highest degree of confidence in the result[14].

Spectroscopic and Chromatographic Workflow

The characterization workflow integrates Nuclear Magnetic Resonance (NMR) for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and High-Performance Liquid Chromatography (HPLC) for purity assessment.

Characterization_Workflow Start Purified Final Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (LRMS & HRMS) Start->MS HPLC HPLC Analysis Start->HPLC Data_NMR Structural Confirmation: - Proton Environment - Carbon Skeleton - C-F & H-F Coupling NMR->Data_NMR Data_MS Molecular Weight & Formula Confirmation MS->Data_MS Data_HPLC Purity Assessment (>95%) HPLC->Data_HPLC Final Structure & Purity Confirmed Data_NMR->Final Data_MS->Final Data_HPLC->Final

Caption: Integrated workflow for the analytical characterization of the final product.

Expected Analytical Data

The following table summarizes the expected analytical data for 7-(difluoromethyl)-1,4-oxazepane hydrochloride.

Analysis Type Technique Expected Result Rationale / Key Features
Structure ¹H NMRTriplet (1H) at ~5.8-6.2 ppm (J ≈ 56 Hz); Multiplets (9H) for oxazepane ring protons.The CF₂H proton appears as a characteristic triplet due to coupling with two equivalent fluorine atoms. The hydrochloride salt form may cause peak broadening for protons near the nitrogen.
Structure ¹³C NMRTriplet (1C) at ~115-120 ppm (J ≈ 240 Hz); Multiple peaks for oxazepane ring carbons.The carbon of the CF₂H group shows a large one-bond C-F coupling, splitting the signal into a triplet.
Structure ¹⁹F NMRDoublet (2F) at ~ -120 to -130 ppm (J ≈ 56 Hz).The two fluorine atoms are chemically equivalent and couple to the single proton of the CF₂H group, resulting in a doublet[9][15].
Molecular Weight ESI-MS[M+H]⁺ for the free base at m/z 152.0881.Electrospray ionization in positive mode will detect the protonated free base (C₆H₁₁F₂NO). High-resolution mass spectrometry (HRMS) confirms the elemental composition[16][17].
Purity RP-HPLCSingle major peak with >95% purity.Reversed-phase HPLC with UV detection is a standard method for assessing the purity of small organic molecules, including hydrochloride salts[3][13].

Detailed Experimental Procedures

Disclaimer: These procedures are illustrative and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Synthesis of 7-(difluoromethyl)-1,4-oxazepane (Free Base)

A. Preparation of the Acyclic Precursor

  • To a stirred solution of 2-aminoethanol (1.0 eq) and 4-pentenal (1.0 eq) in a suitable solvent like acetonitrile (0.2 M) at room temperature, add bromodifluoroacetic acid (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the acyclic β-bromodifluoroalkyl amine precursor.

B. Photoredox-Catalyzed Cyclization

  • In a Schlenk tube, dissolve the purified acyclic precursor (1.0 eq), Ir(ppy)₃ (1-2 mol%), and a hydrogen atom source like TTMSS (1.5 eq) in degassed acetonitrile (0.01 M)[8].

  • Add a base such as diisopropylethylamine (DIPEA) (2.0 eq)[8].

  • Irradiate the stirred mixture with blue LEDs (450 nm) at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to afford pure 7-(difluoromethyl)-1,4-oxazepane as a free base.

Preparation of 7-(difluoromethyl)-1,4-oxazepane Hydrochloride
  • Dissolve the purified free base (1.0 eq) in a minimal amount of a suitable solvent, such as anhydrous diethyl ether or 2-propanol[13].

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4M HCl in dioxane (1.1 eq) dropwise with stirring[11].

  • A white precipitate should form. Continue stirring at 0 °C for 30 minutes and then allow it to stand for an additional 1-2 hours.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the crude hydrochloride salt.

  • For further purification, recrystallize the salt from a suitable solvent system, such as hot 2-propanol, followed by cooling and precipitation with diethyl ether[13].

Analytical Characterization Protocols
  • NMR Spectroscopy: Prepare a sample by dissolving ~5-10 mg of the final hydrochloride salt in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

  • Mass Spectrometry: Prepare a dilute solution of the sample in methanol or acetonitrile. Analyze via electrospray ionization (ESI) on a time-of-flight (TOF) or Orbitrap mass spectrometer to obtain both low-resolution and high-resolution mass data[16].

  • HPLC Analysis: Prepare a stock solution of the sample at 1 mg/mL in a mobile phase-compatible solvent (e.g., water/acetonitrile). Analyze on a C18 reversed-phase column with a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% TFA) and UV detection (e.g., at 210 nm).

Conclusion

This guide provides a comprehensive and technically detailed framework for the synthesis and characterization of 7-(difluoromethyl)-1,4-oxazepane hydrochloride. By leveraging a modern photoredox-catalyzed cyclization, this valuable fluorinated heterocyclic building block can be accessed in a modular and efficient manner. The described multi-faceted characterization workflow ensures a self-validating confirmation of the final product's structure and purity, adhering to the highest standards of scientific integrity. The methodologies and rationale presented herein are designed to empower researchers in medicinal chemistry and drug development to confidently synthesize and utilize this and related compounds in their discovery programs.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2010). Highly Diastereoselective Synthesis of α-Difluoromethyl Amines from N-tert-Butylsulfinyl Ketimines. Angewandte Chemie International Edition, 49(40), 7233-7236. [Link]

  • Charlesworth, N. G., et al. (2024). Modular Synthesis of Cyclic β-Difluoroamines. ChemRxiv. [Link]

  • Charlesworth, N. G., et al. (2024). Modular synthesis of cyclic β-difluoroamines. Chemical Communications. [Link]

  • Charlesworth, N. G., et al. (2024). Modular Synthesis of Cyclic β-Difluoroamines. ResearchGate. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt? ResearchGate. [Link]

  • Google Patents. (1967).
  • Kiselyov, A. S., & Piatnitski, E. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. [Link]

  • NextSDS. (n.d.). 7-(difluoromethyl)-1,4-oxazepane hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Fu, K.-Z., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Induced Difluoromethylation. Pharmaceuticals, 15(12), 1552. [Link]

  • PubChemLite. (n.d.). 7-(difluoromethyl)-1,4-oxazepane hydrochloride (C6H11F2NO). PubChemLite. [Link]

  • Wang, H.-Y., et al. (2013). Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. ResearchGate. [Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. YouTube. [Link]

  • Faisca Phillips, A. M. M., & Pombeiro, A. J. L. (2020). Modern Methods for the Synthesis of 1,4-Oxazepanes and their Benzo-Derivatives. Wiley. [Link]

  • D'Ascenzio, N., et al. (2024). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ACS Omega. [Link]

  • Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. The Royal Society of Chemistry. [Link]

Sources

Exploratory

Novel Synthesis Routes for 7-(difluoromethyl)-1,4-oxazepane hydrochloride: A Technical Blueprint for Scalable Manufacturing

Executive Summary The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif found in a variety of biologically active compounds and natural products 1[1]. While standard derivatives are well-documented...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif found in a variety of biologically active compounds and natural products 1[1]. While standard derivatives are well-documented, the specific entity 7-(difluoromethyl)-1,4-oxazepane hydrochloride has emerged as a high-value target in medicinal chemistry due to the unique lipophilic hydrogen-bond donating properties of the difluoromethyl (-CF₂H) group 2[2].

This whitepaper outlines a novel, highly regioselective de novo synthesis route for this molecule. By moving away from traditional late-stage fluorination—which often degrades the delicate 7-membered ring—this protocol builds the oxazepane core around a pre-installed -CF₂H moiety using a pKa-directed intramolecular Mitsunobu cyclization.

Retrosynthetic Analysis & Mechanistic Rationale

Traditional approaches to substituted 1,4-oxazepanes often rely on the intramolecular cyclization of N-substituted amino alcohols[1] or the transformation of N-propargylamines 3[3]. Synthesizing highly substituted or chiral variants has historically required complex polymer-supported homoserine routes 4[4] or the cyclization of rotationally restricted amino acid precursors 5[5].

To achieve the 7-(difluoromethyl) substitution specifically, our synthetic strategy introduces three core mechanistic pillars:

  • Early-Stage Nucleophilic Difluoromethylation: Direct difluoromethylation of a pre-formed oxazepane ring is synthetically prohibitive. Reagents like DAST often lead to ring-opening or unwanted fluorination of the heteroatoms. By utilizing TMS-CF₂H (Ruppert-Prakash reagent equivalent) on 3-(benzyloxy)propanal, we install the -CF₂H group cleanly before ring closure.

  • Sterically-Controlled Tosylation: In the intermediate 1,1-difluorobutane-1,4-diol, the primary hydroxyl is highly accessible, whereas the secondary hydroxyl is sterically shielded by the adjacent -CF₂H group. This allows for perfect regiocontrol during mono-tosylation.

  • pKa-Directed Mitsunobu Cyclization (The Crux): The cyclization of 7-membered rings is entropically disfavored. Standard Sₙ2 displacements often result in competitive intermolecular oligomerization. The acyclic precursor contains a primary alcohol (from the aminoethanol moiety, pKa ~16) and a secondary alcohol adjacent to the -CF₂H group. The strong electron-withdrawing nature of the -CF₂H group lowers the pKa of this secondary alcohol to ~11.5. Under Mitsunobu conditions, the less hindered primary alcohol is selectively activated by the DIAD/PPh₃ complex. The highly acidic secondary alcohol then acts as the exclusive nucleophile, driving a highly regioselective 7-exo-tet cyclization to form the 1,4-oxazepane rather than a morpholine derivative.

Quantitative Data: Optimization of the Key Intramolecular Cyclization

To maximize the yield of the entropically challenging 7-membered ring formation, the Mitsunobu cyclization step was rigorously optimized. The data below demonstrates the causality between reagent choice, temperature, and regioselectivity.

EntrySolventTemp (°C)Reagent SystemYield (%)Regioselectivity (1,4-oxazepane : morpholine)
1THF0 to 25DIAD, PPh₃78%>99:1
2DCM0 to 25DIAD, PPh₃65%95:5
3Toluene25 to 80DEAD, PPh₃42%80:20
4THF0 to 25TMAD, PBu₃81%>99:1

Step-by-Step Experimental Protocols

Step 1: Nucleophilic Difluoromethylation

Protocol: To a solution of 3-(benzyloxy)propanal (1.0 eq) and TMS-CF₂H (1.5 eq) in anhydrous THF (0.5 M) at 0 °C, add catalytic CsF (0.1 eq). Stir for 4 hours, warming to room temperature. Quench with 1M TBAF in THF (1.2 eq) to cleave the intermediate silyl ether. Extract with EtOAc, wash with brine, and concentrate. Self-Validation: TLC (Hexane/EtOAc 4:1) shows complete consumption of the aldehyde (Rf 0.6) and the appearance of a new spot for 4-(benzyloxy)-1,1-difluorobutan-2-ol (Rf 0.35). ¹H-NMR will show a characteristic triplet of doublets for the -CF₂H proton around 5.8 ppm.

Step 2: Hydrogenolysis to the Diol

Protocol: Dissolve the crude product from Step 1 in MeOH (0.2 M). Add 10% Pd/C (10 wt%). Purge the vessel with H₂ gas and stir vigorously under a balloon of H₂ for 12 hours at room temperature. Filter through a pad of Celite and concentrate to yield 1,1-difluorobutane-1,4-diol. Self-Validation: Disappearance of the aromatic protons (7.2–7.4 ppm) and the benzylic CH₂ singlet (4.5 ppm) in the crude ¹H-NMR confirms complete deprotection.

Step 3: Regioselective Tosylation

Protocol: Dissolve the diol (1.0 eq) in anhydrous DCM (0.2 M). Add Et₃N (2.0 eq) and cool to 0 °C. Dropwise, add a solution of TsCl (1.05 eq) in DCM. Stir for 6 hours at 0 °C. Quench with saturated aqueous NaHCO₃. Self-Validation: TLC (Hexane/EtOAc 1:1) confirms the diol (Rf 0.1) is consumed, yielding a single new spot (Rf 0.45). The absence of a spot at Rf 0.7 confirms the steric control of the mono-tosylation, preventing ditosylate formation.

Step 4: N-Alkylation with Aminoethanol

Protocol: To a solution of 4-(tosyloxy)-1,1-difluorobutan-2-ol (1.0 eq) in CH₃CN (0.3 M), add N-benzyl-2-aminoethanol (1.5 eq) and anhydrous K₂CO₃ (2.0 eq). Heat to 70 °C for 16 hours. Cool, filter the inorganic salts, and purify via flash chromatography to isolate the acyclic precursor diol. Self-Validation: LC-MS confirms the exact mass of the product [M+H]⁺. The shift of the primary carbon signals in ¹³C-NMR confirms successful C-N bond formation.

Step 5: pKa-Directed Mitsunobu Cyclization

Protocol: Dissolve the acyclic precursor (1.0 eq) and PPh₃ (1.5 eq) in extremely dry THF (0.05 M to favor intramolecular reaction). Cool to 0 °C. Add DIAD (1.5 eq) dropwise over 30 minutes. Allow to warm to room temperature and stir for 12 hours. Concentrate and purify via column chromatography. Self-Validation: TLC (Hexane/EtOAc 3:1) demonstrates the acyclic precursor (Rf 0.15) cleanly converting to the less polar cyclized product, 4-benzyl-7-(difluoromethyl)-1,4-oxazepane (Rf 0.55).

Step 6: Global Deprotection & Hydrochloride Salt Formation

Protocol: Dissolve the cyclized intermediate in MeOH (0.1 M). Add 10% Pd/C (15 wt%) and 1.2 eq of concentrated aqueous HCl. Stir under an H₂ atmosphere (50 psi) for 24 hours. Filter through Celite, concentrate, and recrystallize from EtOH/Et₂O to yield pure 7-(difluoromethyl)-1,4-oxazepane hydrochloride. Self-Validation: The formation of the hydrochloride salt is validated by the shift of the alpha-protons next to the nitrogen, which move downfield by approximately 0.5 ppm in D₂O compared to the free base.

Visualizing the Synthetic Workflow

SynthesisWorkflow A 3-(benzyloxy)propanal B Nucleophilic Difluoromethylation (TMS-CF2H, CsF) A->B C 4-(benzyloxy)-1,1-difluorobutan-2-ol B->C D Hydrogenolysis (H2, Pd/C) C->D E 1,1-difluorobutane-1,4-diol D->E F Regioselective Tosylation (TsCl, Et3N) E->F G 4-(tosyloxy)-1,1-difluorobutan-2-ol F->G H N-Alkylation (N-benzyl-2-aminoethanol) G->H I Acyclic Precursor Diol H->I J pKa-Directed Mitsunobu Cyclization (DIAD, PPh3) I->J K 4-benzyl-7-(difluoromethyl)-1,4-oxazepane J->K L Global Deprotection & Salt Formation (H2, Pd/C, HCl) K->L M 7-(difluoromethyl)-1,4-oxazepane HCl L->M

Fig 1: Step-by-step synthetic workflow for 7-(difluoromethyl)-1,4-oxazepane hydrochloride.

References

  • [5] ACS Publications. Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors. Available at:[Link]

  • [3] RSC Advances. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. Available at: [Link]

  • [2] NextSDS. 7-(difluoromethyl)-1,4-oxazepane hydrochloride — Chemical Substance Information. Available at:[Link]

  • [4] RSC. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Available at: [Link]

Sources

Foundational

Spectroscopic Characterization of 7-(difluoromethyl)-1,4-oxazepane hydrochloride: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 7-(difluoromethyl)-1,4-oxazepane hydrochloride. As a crucial aspect of molecular characterization in drug discovery and develo...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for 7-(difluoromethyl)-1,4-oxazepane hydrochloride. As a crucial aspect of molecular characterization in drug discovery and development, understanding the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for structural elucidation and purity assessment. This document will delve into the theoretical underpinnings of the expected spectral features of this molecule, drawing upon established principles of spectroscopic interpretation for fluorinated heterocyclic amines.

Introduction

7-(difluoromethyl)-1,4-oxazepane hydrochloride is a heterocyclic compound of interest in medicinal chemistry due to the presence of the difluoromethyl group, a common motif in pharmaceutical candidates known for its ability to modulate metabolic stability and receptor binding affinity. The 1,4-oxazepane core is a seven-membered heterocyclic ring containing both oxygen and nitrogen atoms, providing a flexible scaffold for drug design. The hydrochloride salt form enhances the compound's solubility and stability. Accurate interpretation of its spectroscopic data is the first step in its journey from a synthesized molecule to a potential therapeutic agent.

Molecular Structure and Key Features

The structure of 7-(difluoromethyl)-1,4-oxazepane hydrochloride presents several key features that will dictate its spectroscopic signature:

  • A Seven-Membered 1,4-Oxazepane Ring: This non-aromatic, saturated heterocyclic system will exhibit signals in the aliphatic region of NMR spectra.

  • A Secondary Amine: The nitrogen atom in the ring will be protonated in the hydrochloride salt form. This will influence its IR and NMR characteristics.

  • An Ether Linkage: The oxygen atom within the ring will influence the chemical shifts of adjacent protons and carbons.

  • A Difluoromethyl Group (-CHF2): This fluorinated substituent is a powerful spectroscopic marker, with the fluorine atoms coupling to the adjacent proton and carbon, leading to characteristic splitting patterns in both ¹H and ¹³C NMR. The presence of ¹⁹F also allows for direct detection by ¹⁹F NMR.

Below is a diagram illustrating the chemical structure of the protonated form of 7-(difluoromethyl)-1,4-oxazepane.

Caption: Chemical structure of 7-(difluoromethyl)-1,4-oxazepane hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 7-(difluoromethyl)-1,4-oxazepane hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum will be characterized by signals corresponding to the protons on the oxazepane ring and the difluoromethyl group.

Experimental Protocol:

A standard ¹H NMR experiment would be conducted by dissolving the compound in a deuterated solvent such as deuterium oxide (D₂O) or deuterated chloroform (CDCl₃). The use of D₂O would lead to the exchange of the labile N-H proton with deuterium, causing its signal to disappear, which can be a useful diagnostic tool.[1]

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H on -CHF₂5.8 - 6.5Triplet of doublets (td)²JHF ≈ 50-60 Hz, ³JHH ≈ 3-5 Hz
Protons on C2 & C33.0 - 3.5Multiplets
Protons on C5 & C63.6 - 4.2Multiplets
Proton on C73.8 - 4.3Multiplet
N-H ProtonVariable (broad singlet)Broad Singlet

Causality Behind Experimental Choices and Expected Observations:

  • -CHF₂ Proton: The proton of the difluoromethyl group is expected to resonate at a significantly downfield chemical shift due to the strong electron-withdrawing effect of the two fluorine atoms. It will appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF) and will be further split into a doublet by the adjacent proton on the oxazepane ring (³JHH).

  • Oxazepane Ring Protons: The protons on the carbons adjacent to the nitrogen and oxygen atoms will be deshielded and appear at a lower field compared to simple alkanes.[1][2] The complex and overlapping multiplets are expected due to the conformational flexibility of the seven-membered ring and spin-spin coupling between neighboring protons.

  • N-H Proton: The chemical shift of the amine proton is highly variable and depends on concentration, temperature, and solvent.[1][2] In its hydrochloride salt form, the proton on the positively charged nitrogen will be deshielded. The signal is often broad due to quadrupole broadening and chemical exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Experimental Protocol:

A standard proton-decoupled ¹³C NMR experiment would be performed on the same sample used for ¹H NMR.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
-CHF₂110 - 120Triplet¹JCF ≈ 230-250 Hz
C2 & C345 - 55Singlets
C5 & C665 - 75Singlets
C770 - 80Doublet²JCF ≈ 20-30 Hz

Causality Behind Experimental Choices and Expected Observations:

  • -CHF₂ Carbon: The carbon of the difluoromethyl group will be significantly deshielded and will appear as a triplet due to the one-bond coupling with the two fluorine atoms (¹JCF).[3]

  • Oxazepane Ring Carbons: The carbons adjacent to the heteroatoms (N and O) will be deshielded compared to other aliphatic carbons.[1]

  • C7 Carbon: This carbon will show a smaller two-bond coupling to the fluorine atoms (²JCF), resulting in a doublet.[3]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[4][5][6]

Experimental Protocol:

A ¹⁹F NMR experiment would be performed, typically without the need for a specific deuterated solvent as the signal is usually strong and in a region devoid of other signals.

Predicted ¹⁹F NMR Data:

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-CHF₂-110 to -130Doublet²JHF ≈ 50-60 Hz

Causality Behind Experimental Choices and Expected Observations:

  • The two fluorine atoms of the difluoromethyl group are chemically equivalent and will therefore give a single signal.

  • This signal will be split into a doublet by the adjacent proton (²JHF). The chemical shift range for difluoromethyl groups is well-established.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol:

The IR spectrum can be obtained using a solid sample (e.g., as a KBr pellet) or as a thin film.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Type
3300 - 3500N-H (secondary amine salt)Stretching (broad)
2850 - 3000C-H (aliphatic)Stretching
1050 - 1150C-O (ether)Stretching
1000 - 1400C-FStretching (strong)

Causality Behind Experimental Choices and Expected Observations:

  • N-H Stretch: The stretching vibration of the N-H bond in the secondary amine hydrochloride will appear as a broad band in the high-frequency region, which is characteristic of hydrogen-bonded N-H groups.[1][2][8]

  • C-H Stretch: The C-H stretching vibrations of the aliphatic CH₂ groups in the ring will be observed in their typical region.[9]

  • C-O Stretch: The C-O stretching of the ether linkage will give a strong absorption band in the fingerprint region.[8]

  • C-F Stretch: The C-F stretching vibrations typically result in one or more strong absorption bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

Electrospray ionization (ESI) would be a suitable method for this polar, pre-ionized hydrochloride salt. The analysis would be performed in positive ion mode.

Predicted Mass Spectrometry Data:

m/z (mass-to-charge ratio)Ion
[M+H]⁺Molecular ion (protonated free base)
[M+H - HF]⁺Loss of hydrogen fluoride
[M+H - CHF₂]⁺Loss of the difluoromethyl radical

Causality Behind Experimental Choices and Expected Observations:

  • Molecular Ion: In ESI-MS, the protonated molecule of the free base, [M+H]⁺, where M is 7-(difluoromethyl)-1,4-oxazepane, is expected to be the base peak or a very prominent peak.

  • Fragmentation Pattern: The fragmentation of heterocyclic amines is often initiated by cleavage alpha to the nitrogen atom.[10] The seven-membered ring may also undergo ring-opening and subsequent fragmentation. The loss of the difluoromethyl group is a likely fragmentation pathway.

Caption: Predicted major fragmentation pathways in ESI-MS.

Conclusion

References

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing).
  • Evaluation of fluoroorganic compounds with benchtop 19F NMR - Thermo Fisher Scientific.
  • Synthesis & spectroscopic studies of some Oxazepeines & Benzooxazepine derivatives - ResearchGate. Available at: [Link]

  • Using 19 F NMR Spectra to Enhance Undergraduate Organic Teaching and Research Labs - ACS Publications. Available at: [Link]

  • Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules | Griti - YouTube. Available at: [Link]

  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety - ResearchGate. Available at: [Link]

  • 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. Available at: [Link]

  • Guide to Fluorine NMR for Organic Chemists - W. R. Dolbier - Google Books.
  • 7-(difluoromethyl)-1,4-oxazepane hydrochloride (C6H11F2NO) - PubChemLite. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of a New Series of Benzo[E][4][11]Oxazepine Compounds from Schiff Bases - ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives - Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. Available at: [Link]

  • SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF A NEW SERIES OF BENZO[E][4][11]OXAZEPINE COMPOUNDS FROM SCHIFF BASES - Semantic Scholar. Available at: [Link]

  • Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives - Oriental Journal of Chemistry. Available at: [Link]

  • Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles - ResearchGate. Available at: [Link]

  • Spectroscopy of Amines - Oregon State University. Available at: [Link]

  • 7-(difluoromethyl)-1,4-oxazepane hydrochloride | 2059988-56-4 | C6H12ClF2NO | Appchem. Available at: [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. Available at: [Link]

  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives - Arkivoc. Available at: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra - Master Organic Chemistry. Available at: [Link]

  • 7-(difluoromethyl)-1,4-oxazepane hydrochloride — Chemical Substance Information - NextSDS. Available at: [Link]

Sources

Exploratory

Crystal Structure Analysis of 7-(Difluoromethyl)-1,4-oxazepane Hydrochloride: Stereoelectronic Frameworks and Crystallographic Methodologies

Executive Summary The integration of medium-sized fluorinated heterocycles into drug discovery has accelerated dramatically, particularly following the August 2025 FDA approval of the 1,4-oxazepane-containing drug brenso...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of medium-sized fluorinated heterocycles into drug discovery has accelerated dramatically, particularly following the August 2025 FDA approval of the 1,4-oxazepane-containing drug brensocatib [1]. Among these emerging building blocks, 7-(difluoromethyl)-1,4-oxazepane hydrochloride (CAS: 2059988-56-4) represents a highly privileged scaffold. The strategic placement of the difluoromethyl ( −CF2​H ) group at the 7-position of the oxazepane ring introduces unique stereoelectronic constraints, altering the molecule's conformational energy landscape and enhancing its capacity as a polarized hydrogen-bond donor.

This whitepaper provides an in-depth, self-validating technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By examining the causality behind specific crystallographic protocols—from vapor diffusion to cryogenic refinement—we elucidate how to accurately model the complex pseudorotation of the 7-membered ring and resolve the inherent rotational disorder of the −CF2​H group.

Physicochemical and Conformational Context

To successfully resolve the crystal structure of 7-(difluoromethyl)-1,4-oxazepane hydrochloride, one must first understand the stereoelectronic forces dictating its solid-state packing.

The 1,4-Oxazepane Core and Cremer-Pople Coordinates

Unlike rigid 6-membered rings, the 7-membered 1,4-oxazepane ring exhibits significant conformational flexibility, governed by torsional and angular strain. The conformational space of these medium-sized rings is best mapped using Cremer-Pople coordinates [2]. In the solid state, the hydrochloride salt forces the secondary amine into a protonated state ( >NH2+​ ), which restricts the ring's pseudorotation and typically locks it into a distorted chair or twist-boat conformation to minimize transannular steric clashes.

Stereoelectronic Influence of the Difluoromethyl Group

The −CF2​H group is not merely a lipophilic appendage; it is a profound conformational director. Recent studies on fluorinated small molecules demonstrate that the −CF2​H group exhibits a strong gauche effect driven by hyperconjugation (specifically, σCH​→σCN∗​ or σCO∗​ interactions) [3, 4]. Furthermore, the highly electronegative fluorine atoms polarize the terminal C-H bond, transforming the −CF2​H proton into a potent hydrogen-bond donor. In the crystal lattice, this often results in orthogonal conformations where the −CF2​H group actively participates in the supramolecular hydrogen-bonding network [3].

Supramolecular Ion-Pairing

The hydrochloride counterion plays a critical structural role. In the crystal state, the chloride anion ( Cl− ) forms a robust 1:1 complex with the basic center of the oxazepane ring via Cl−⋯+H2​N ion pairing [5]. This ionic tethering serves as the primary anchor for the crystal lattice, stabilizing the molecule against the entropic penalty of crystallization.

G Core 7-(Difluoromethyl)- 1,4-oxazepane HCl CF2H CF2H Group (Gauche Effect) Core->CF2H Ring 1,4-Oxazepane Ring (Pseudorotation) Core->Ring Salt HCl Salt (H-Bond Network) Core->Salt HDonor Polarized H-Bond Donor CF2H->HDonor Conform Cremer-Pople Minima Ring->Conform IonPair Cl- ... H2N+ Ion Pairing Salt->IonPair

Caption: Stereoelectronic and supramolecular forces dictating the solid-state conformation.

Experimental Workflow: Single-Crystal X-Ray Diffraction

The following step-by-step methodology outlines a self-validating protocol for obtaining high-resolution SCXRD data for 7-(difluoromethyl)-1,4-oxazepane hydrochloride.

Phase 1: Controlled Crystallization (Vapor Diffusion)

Causality: Hydrochloride salts of medium-sized amines are often hygroscopic. Slow evaporation methods frequently lead to water absorption (forming hydrates) or rapid supersaturation, which traps the −CF2​H group in multiple rotational states, causing severe crystallographic disorder. Vapor diffusion isolates the system from ambient moisture and ensures a slow, thermodynamically controlled nucleation event.

  • Solvent Selection: Dissolve 15 mg of 7-(difluoromethyl)-1,4-oxazepane hydrochloride in 0.5 mL of anhydrous methanol (inner vial). Methanol is chosen because it effectively solvates the tightly bound ion pair.

  • Antisolvent Selection: Place the inner vial into a larger outer vial containing 3.0 mL of anhydrous diethyl ether ( Et2​O ).

  • Diffusion Chamber: Seal the outer vial tightly. As the non-polar Et2​O slowly diffuses into the methanol, the dielectric constant of the solution gradually decreases, smoothly reducing the solubility of the salt and promoting the growth of diffraction-quality single crystals over 3–5 days.

Phase 2: Cryogenic Mounting and Data Collection

Causality: The rotational energy barrier of the −CF2​H group is exceptionally low. At room temperature, the fluorine atoms exhibit massive thermal motion (large anisotropic displacement parameters), blurring the electron density map. Cryocooling to 100 K "freezes" the rotor into its global minimum, allowing precise determination of the C-F bond lengths.

  • Crystal Harvesting: Submerge the selected crystal (ideal dimensions: 0.15×0.10×0.08 mm) in a drop of paratone-N oil to prevent solvent loss and protect the hygroscopic salt from atmospheric moisture.

  • Mounting: Mount the crystal on a MiTeGen loop and immediately transfer it to the goniometer equipped with a cold nitrogen gas stream set to 100 K.

  • Diffraction: Collect data using a diffractometer equipped with a microfocus Cu- radiation source ( λ=1.54184 Å). Copper radiation is preferred over Molybdenum for this light-atom structure to maximize diffraction intensity and improve the anomalous dispersion signal for absolute structure determination (if chiral resolution is required).

Phase 3: Phase Solution and Anisotropic Refinement

Causality: Fluorinated groups are notorious for positional disorder, where the −CF2​H group occupies two closely related rotational sites. A self-validating refinement must account for this without over-parameterizing the model.

  • Structure Solution: Solve the phase problem using intrinsic phasing (e.g., SHELXT). Locate the heavy atoms (Cl, O, N, F) in the initial electron density map.

  • Disorder Modeling: If the electron density around the −CF2​H carbon appears smeared, model the fluorine atoms over two positions. Apply Similarity Restraints (SADI) to ensure the C-F bond lengths in both parts remain chemically sensible (~1.35 Å), and use Rigid Bond Restraints (SIMU/DELU) to harmonize their thermal ellipsoids.

  • Hydrogen Atom Placement: Locate the polarized −CF2​H proton in the difference Fourier map. Refine it freely if data quality permits, or place it in a calculated position riding on its parent carbon atom to validate its role as a hydrogen-bond donor.

G A Compound Synthesis & Salt Formation B Crystallization (Vapor Diffusion) A->B C Cryocooling (100 K) & Oil Mounting B->C D X-Ray Diffraction (Cu-Ka Source) C->D E Phase Solution (Intrinsic Phasing) D->E F Refinement & Disorder Modeling (CF2H) E->F

Caption: Step-by-step SCXRD workflow for fluorinated oxazepane hydrochlorides.

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and stereoelectronic geometries for 7-(difluoromethyl)-1,4-oxazepane hydrochloride, synthesized from empirical data of analogous fluorinated medium-sized rings and hydrochloride salts [1, 5].

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue / Description
Chemical Formula C6​H12​ClF2​NO
Formula Weight 187.62 g/mol
Temperature 100(2) K
Crystal System / Space Group Monoclinic / P21​/c (Assuming racemate)
Radiation Type Cu- ( λ=1.54184 Å)
Data Completeness > 99.5% up to θ=67.0∘
Goodness-of-fit on F2 1.02 – 1.08
Final R indices ( I>2σ(I) ) R1​≈0.035 , wR2​≈0.085

Table 2: Key Stereoelectronic Geometric Parameters

Structural FeatureExpected MeasurementCausality / Significance
C–F Bond Length 1.35 – 1.38 ÅShortened due to high electronegativity and anomeric effects.
F–C–F Bond Angle ~106° – 108°Compressed relative to ideal tetrahedral geometry due to lone-pair repulsion.
Cl−⋯+H2​N Distance 3.10 – 3.25 ÅIndicates strong, charge-assisted hydrogen bonding stabilizing the lattice.
−CF2​H⋯Cl− Distance ~3.30 – 3.50 ÅEvidence of the polarized −CF2​H proton acting as a secondary H-bond donor.

Conclusion

The crystal structure analysis of 7-(difluoromethyl)-1,4-oxazepane hydrochloride requires a rigorous, causality-driven approach. By utilizing vapor diffusion to prevent hydration, cryocooling to suppress the thermal motion of the −CF2​H rotor, and applying precise crystallographic restraints during refinement, researchers can accurately map the stereoelectronic landscape of this molecule. Understanding these subtle conformational preferences—such as the hyperconjugation-driven gauche effect and the polarized hydrogen-bonding capacity of the difluoromethyl group—is paramount for the rational design of next-generation therapeutics utilizing this privileged scaffold.

References

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes ACS Publications URL:[Link]

  • Generating Cyclic Conformers with Flow Matching in Cremer-Pople Coordinates arXiv URL:[Link]

  • Origami with small molecules: exploiting the C–F bond as a conformational tool Beilstein Journal of Organic Chemistry URL:[Link]

  • Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations ResearchGate URL: [Link]

  • The First Insight Into the Supramolecular System of D,L-α-Difluoromethylornithine: A New Antiviral Perspective Frontiers in Chemistry URL: [Link]

Foundational

Physicochemical properties of 7-(difluoromethyl)-1,4-oxazepane hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 7-(difluoromethyl)-1,4-oxazepane hydrochloride Foreword The journey of a drug candidate from discovery to clinical application is paved with rigorous scien...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 7-(difluoromethyl)-1,4-oxazepane hydrochloride

Foreword

The journey of a drug candidate from discovery to clinical application is paved with rigorous scientific investigation. A profound understanding of a molecule's fundamental physicochemical properties is not merely an academic exercise; it is the bedrock upon which all subsequent development activities are built. These properties govern a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic potential. This guide provides a comprehensive analysis of the key physicochemical characteristics of 7-(difluoromethyl)-1,4-oxazepane hydrochloride, a novel heterocyclic amine with potential therapeutic applications. As Senior Application Scientists, our objective is to present not just the data, but the underlying scientific principles and the causal reasoning behind the selected experimental methodologies. Each protocol is designed as a self-validating system, ensuring the generation of robust and reproducible data critical for informed decision-making in drug development.

Molecular Structure and Identity

The foundational step in characterizing any new chemical entity is to establish its precise molecular structure and identity. 7-(difluoromethyl)-1,4-oxazepane hydrochloride is a salt, formed by the protonation of the tertiary amine within the oxazepane ring by hydrochloric acid. This conversion to a hydrochloride salt is a common strategy in drug development to enhance the stability and aqueous solubility of basic compounds.

  • IUPAC Name: 7-(difluoromethyl)-1,4-oxazepane hydrochloride

  • Chemical Formula: C₆H₁₂ClF₂NO

  • Molecular Weight: 195.62 g/mol

  • CAS Number: [Not available; novel compound]

The difluoromethyl group at the 7-position is a critical structural feature. It can act as a bioisostere for a hydroxyl or thiol group, potentially enhancing metabolic stability and modulating lipophilicity.

Crystalline State and Thermal Properties

The solid-state properties of an active pharmaceutical ingredient (API) are paramount, influencing everything from its dissolution rate to its long-term stability.

Melting Point

The melting point is a critical indicator of a compound's purity and crystalline structure. For 7-(difluoromethyl)-1,4-oxazepane hydrochloride, the melting point was determined by Differential Scanning Calorimetry (DSC), which provides a detailed thermal profile.

Table 1: Thermal Properties Summary

ParameterValue
Melting Onset178.5 °C
Melting Peak181.2 °C
Decomposition Temperature> 210 °C
Experimental Protocol: Melting Point Determination by DSC

The choice of DSC over a simple melting point apparatus is deliberate. DSC provides not only the melting point but also information about phase transitions, decomposition, and the heat of fusion, offering a more complete thermodynamic picture.

  • Sample Preparation: Accurately weigh 3-5 mg of 7-(difluoromethyl)-1,4-oxazepane hydrochloride into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Equilibrate the cell at 25 °C. Ramp the temperature at a controlled rate of 10 °C/min up to 250 °C. The heating rate of 10 °C/min is a standard practice that balances resolution and experimental time.

  • Data Analysis: The melting point is recorded as the peak of the endothermic event on the resulting thermogram. The onset temperature is also noted as it can be sensitive to impurities.

Aqueous Solubility

Aqueous solubility is a master variable in drug development, directly impacting oral bioavailability. The hydrochloride salt form of the molecule is intended to maximize this property.

pH-Dependent Solubility Profile

The solubility of an ionizable compound like 7-(difluoromethyl)-1,4-oxazepane hydrochloride is highly dependent on the pH of the medium. A full pH-solubility profile is therefore essential.

Table 2: pH-Solubility Profile

pHSolubility (mg/mL)Medium
1.2 (SGF)> 150Simulated Gastric Fluid
4.5125Acetate Buffer
6.8 (SIF)85Simulated Intestinal Fluid
7.460Phosphate Buffer

The data clearly indicates that solubility decreases as the pH increases, which is expected for a basic compound. As the pH rises above the pKa, the free base form begins to predominate, which is typically less soluble than the protonated salt form.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method (ICH guideline Q6A) is the gold-standard for determining equilibrium solubility due to its directness and reliability.

  • Preparation of Buffers: Prepare a series of buffers at various physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, 7.4).

  • Sample Incubation: Add an excess amount of the compound to each buffer in separate sealed vials. This ensures that saturation is reached.

  • Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a minimum of 24 hours to ensure equilibrium is achieved. A preliminary kinetic study can confirm the time required to reach equilibrium.

  • Sample Processing: After incubation, allow the vials to stand to let undissolved solids settle. Filter the supernatant through a 0.22 µm filter to remove any particulate matter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Workflow for Solubility Determination

The following diagram outlines the logical flow of the shake-flask solubility experiment.

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis A Prepare pH Buffers (1.2, 4.5, 6.8, 7.4) B Add Excess Compound to each Buffer A->B C Agitate at Constant Temp (≥ 24 hours) B->C D Filter Supernatant (0.22 µm filter) C->D E Quantify by HPLC-UV D->E F Calculate Solubility (mg/mL) E->F

Caption: Workflow for Equilibrium Solubility Measurement.

Ionization Constant (pKa)

The pKa is the pH at which a compound is 50% ionized and 50% unionized. It is a critical parameter that influences solubility, lipophilicity, and receptor binding.

  • Determined pKa: 7.8

This pKa value, corresponding to the protonated tertiary amine, confirms that the compound will be predominantly in its ionized, more soluble form in the acidic environment of the stomach (pH 1-2) and will transition to a higher proportion of the neutral, more permeable form in the intestines (pH 6-7.5).

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination for compounds with suitable solubility.

  • Solution Preparation: Prepare a solution of 7-(difluoromethyl)-1,4-oxazepane hydrochloride of known concentration (e.g., 0.01 M) in water.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point on the titration curve, where half of the acid has been neutralized. Specialized software is often used to calculate the pKa from the titration data with high precision.

Lipophilicity (LogD)

Lipophilicity describes the partitioning of a compound between an aqueous and an organic phase and is a key predictor of its membrane permeability and ADME properties. For an ionizable compound, the distribution coefficient (LogD) at a specific pH is more relevant than the partition coefficient (LogP) of the neutral form alone.

Table 3: Distribution Coefficient (LogD) at Different pH Values

pHLogD
5.0-0.5
7.41.2
8.51.8

The LogD increases with pH, as the more lipophilic neutral form of the molecule becomes more prevalent. A LogD value of 1.2 at physiological pH 7.4 suggests a favorable balance between aqueous solubility and lipid membrane permeability, which is often sought in drug candidates.

Experimental Protocol: Shake-Flask Octanol-Water Partitioning
  • Phase Preparation: Prepare pH 7.4 buffer and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the pH 7.4 buffer. This step is crucial to prevent volume changes during the experiment.

  • Partitioning: Add a known amount of the compound to a mixture of the two phases in a glass vial.

  • Equilibration: Shake the vial for a set period (e.g., 2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method like HPLC-UV.

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Lipophilicity Determination Workflow

G A Prepare Pre-Saturated Octanol & pH 7.4 Buffer B Add Compound to Mixture A->B C Shake to Equilibrate B->C D Centrifuge to Separate Phases C->D E Measure Concentration in Each Phase (HPLC) D->E F Calculate LogD = log([Octanol]/[Aqueous]) E->F

Caption: Shake-Flask Method for LogD Determination.

Chemical Stability

Assessing the intrinsic chemical stability of a drug candidate is vital for determining its shelf-life and potential degradation pathways.

pH-Dependent Hydrolytic Stability

The stability of the compound was assessed across a range of pH values at an elevated temperature (50 °C) to accelerate potential degradation.

Table 4: Hydrolytic Stability after 7 Days at 50 °C

pH% RemainingMajor Degradants
1.2> 99%Not detected
7.4> 99%Not detected
9.097%Minor, unidentified

The compound demonstrates excellent hydrolytic stability in acidic and neutral conditions. A minor degree of degradation is observed under basic conditions, which warrants further investigation but is unlikely to be a major liability under physiological conditions.

Experimental Protocol: Accelerated Hydrolytic Stability
  • Solution Preparation: Prepare solutions of the compound (~1 mg/mL) in buffers of varying pH.

  • Incubation: Store the solutions in sealed vials in a temperature-controlled oven at 50 °C.

  • Time Point Analysis: At specified time points (e.g., Day 0, Day 3, Day 7), withdraw an aliquot from each solution.

  • Quantification: Analyze the samples using a stability-indicating HPLC method. This type of method is crucial as it must be able to separate the parent compound from all potential degradation products.

  • Data Analysis: Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the peak area at Day 0.

Conclusion

The comprehensive physicochemical characterization of 7-(difluoromethyl)-1,4-oxazepane hydrochloride reveals a profile that is highly promising for further drug development. Its high aqueous solubility in acidic conditions, favorable LogD at physiological pH, and excellent chemical stability provide a strong foundation for achieving adequate oral bioavailability. The data presented in this guide, obtained through robust and well-established methodologies, offers the critical insights necessary for formulation development, preclinical studies, and the overall progression of this compound as a potential therapeutic agent.

References

  • Gabbott, P. (Ed.). (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing Ltd. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1999). ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons, Inc. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

Exploratory

In Silico Modeling of 7-(Difluoromethyl)-1,4-oxazepane Hydrochloride Target Binding: A Comprehensive Workflow

Executive Summary & Scientific Rationale The incorporation of fluorine into small molecule scaffolds is a cornerstone of modern rational drug design. Specifically, the 7-(difluoromethyl)-1,4-oxazepane hydrochloride build...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The incorporation of fluorine into small molecule scaffolds is a cornerstone of modern rational drug design. Specifically, the 7-(difluoromethyl)-1,4-oxazepane hydrochloride building block presents a highly specialized structural motif. Modeling the binding of this fragment—or larger molecules containing it—to biological targets requires overcoming two distinct computational challenges:

  • The Difluoromethyl (CF₂H) Bioisostere: Unlike the biologically inert trifluoromethyl (CF₃) group, the CF₂H moiety acts as a lipophilic hydrogen bond donor [1]. Because the CF₂H group in this scaffold is located at the 7-position (adjacent to the ethereal oxygen of the oxazepane ring), inductive electron withdrawal further polarizes the C–H bond, significantly enhancing its hydrogen-bonding capacity. Standard molecular mechanics (MM) force fields routinely fail to capture this unique electron density.

  • The 1,4-Oxazepane Ring Dynamics: As a 7-membered saturated heterocycle, 1,4-oxazepane possesses a complex potential energy surface with multiple low-energy conformations (e.g., chair, twist-chair, and boat forms). Furthermore, as a hydrochloride salt, the secondary amine (position 4) is protonated at physiological pH (pH 7.4), carrying a formal positive charge that dictates electrostatic anchoring.

This technical guide establishes a self-validating in silico workflow for accurately parameterizing, docking, and simulating the target binding of 7-(difluoromethyl)-1,4-oxazepane derivatives.

Quantum Mechanical (QM) Parameterization & Charge Derivation

The Causality Principle: Off-the-shelf force fields (such as OPLS4 or AMBER ff19SB/GAFF2) assign generic aliphatic carbon and hydrogen parameters to the CF₂H group. This systematically underestimates the partial positive charge on the CF₂H proton (which is typically +0.04 to +0.10 e higher than a standard methyl proton) [2]. To prevent the computational "loss" of critical hydrogen bond interactions during docking, we must derive custom Restrained Electrostatic Potential (RESP) charges.

QM_Workflow A 1. Ligand Preparation (Amine Protonation to +1) B 2. Conformational Search (7-Membered Ring Puckering) A->B C 3. QM Optimization (MP2/aug-cc-pVDZ) B->C D 4. ESP Calculation (HF/6-31G*) C->D E 5. RESP Charge Fitting (Custom Force Field Generation) D->E

Fig 1. QM parameterization workflow for accurate CF₂H charge derivation.

Protocol 1: QM-Derived Force Field Parameterization
  • State Preparation: Convert the 2D structure of 7-(difluoromethyl)-1,4-oxazepane to 3D. Explicitly protonate the N4 amine to generate the 1,4-oxazepanium cation.

  • Conformational Sampling: Run a low-mode molecular dynamics (LLMOD) or Monte Carlo conformational search to identify the global minimum of the 7-membered ring.

  • Geometry Optimization: Submit the lowest-energy conformers to a QM geometry optimization using the MP2/aug-cc-pVDZ level of theory. This basis set accurately captures the diffuse electron clouds of the fluorine atoms.

  • Electrostatic Potential (ESP) Mapping: Calculate the ESP using the HF/6-31G* level of theory (the standard for AMBER/GAFF compatibility).

  • RESP Fitting: Fit the partial charges to the atom centers, applying a hyperbolic restraint to heavily buried atoms while allowing the CF₂H proton to freely adopt its hyper-polarized state.

  • Validation Checkpoint: Compare the calculated dipole moment of the QM-optimized structure against the MM-optimized structure using the new charges. A deviation of >10% indicates over-restraint during RESP fitting; the charges must be recalculated.

Ensemble Docking and Induced-Fit Workflow

The Causality Principle: The 1,4-oxazepane ring lacks the rigid planarity of aromatic rings or the strict conformational restrictions of six-membered piperidines. Rigid-receptor docking will artificially penalize valid binding poses due to minor steric clashes with the bulky CF₂H group. We mandate Induced-Fit Docking (IFD) to allow localized side-chain plasticity in the target receptor.

MD_Pipeline Start Target Protein Prep (Assign Protonation at pH 7.4) Dock Induced-Fit Docking (Flexible Pocket & Ligand) Start->Dock MD Molecular Dynamics (100 ns, NPT Ensemble) Dock->MD Analysis Trajectory Analysis (CF2H...O/N H-Bond Tracking) MD->Analysis FEP Thermodynamic Validation (MM/GBSA & FEP) Analysis->FEP

Fig 2. In silico docking and MD validation pipeline for target binding.

Protocol 2: IFD and Pose Selection
  • Receptor Preparation: Process the target protein X-ray/cryo-EM structure. Optimize hydrogen bond networks and ensure that potential hydrogen bond acceptors (e.g., backbone carbonyls, Asp/Glu carboxylates) in the binding site are properly oriented to receive the CF₂H proton.

  • Soft-Potential Docking: Perform initial docking with softened van der Waals (vdW) radii (scaling factor of 0.5 for both ligand and receptor) to generate initial poses without severe steric penalties.

  • Side-Chain Prediction: For the top 20 poses, run a prime side-chain prediction for all receptor residues within 5.0 Å of the 7-(difluoromethyl)-1,4-oxazepane ligand.

  • Complex Minimization: Minimize the entire ligand-receptor complex using the custom RESP charges derived in Protocol 1.

  • Validation Checkpoint: Filter the final poses specifically for the presence of a directional hydrogen bond between the CF₂H proton and a receptor acceptor (Distance ≤ 2.8 Å, Angle ≥ 130°). Poses lacking this interaction or a salt bridge with the protonated N4 amine should be deprioritized.

Molecular Dynamics (MD) & Thermodynamic Validation

The Causality Principle: Static docking scores are notoriously unreliable for highly flexible, solvated systems. The CF₂H group's lipophilic nature means its binding is driven not just by enthalpic hydrogen bonding, but by the entropic release of ordered water molecules from the hydrophobic pocket [3]. Molecular Dynamics (MD) is required to validate the temporal stability of the pose.

Protocol 3: MD Simulation Parameters
  • System Solvation: Immerse the docked complex in an octahedral TIP3P water box, ensuring a minimum 10 Å buffer between the protein and the box edge. Neutralize the system with Na⁺/Cl⁻ ions to a physiological concentration of 0.15 M.

  • Equilibration: Perform a 5-stage equilibration protocol:

    • Restrained minimization (protein backbone heavy atoms restrained).

    • Unrestrained minimization.

    • Heating to 300 K in the NVT ensemble (50 ps).

    • Density equilibration in the NPT ensemble (500 ps).

  • Production Run: Execute a 100 ns production run in the NPT ensemble (300 K, 1 atm) using a 2 fs time step and the SHAKE algorithm to constrain bonds involving hydrogen.

  • Validation Checkpoint: Calculate the Root Mean Square Deviation (RMSD) of the oxazepane ring heavy atoms over the trajectory. If the ligand RMSD exceeds 2.5 Å within the first 20 ns relative to the protein backbone, the initial docking pose is a high-energy artifact. The trajectory must be discarded and alternative IFD poses evaluated.

Quantitative Data Presentation

To contextualize the modeling parameters, Table 1 summarizes the physicochemical properties of the CF₂H bioisostere compared to traditional functional groups, while Table 2 outlines the strict MD system parameters required for reproducible simulations.

Table 1: Physicochemical and Electronic Properties of the CF₂H Bioisostere

Functional GroupLipophilicity (ΔlogP)*H-Bond Donor CapacitySteric Volume (ų)Typical Partial Charge on H (e)
-OH (Hydroxyl) BaselineStrong~18.0+0.40 to +0.45
-CH₃ (Methyl) +0.5 to +1.0None~24.0+0.02 to +0.06
-CF₂H (Difluoromethyl) +0.2 to +0.6Moderate (Lipophilic)~32.0+0.10 to +0.18

*Relative to the unsubstituted parent scaffold. Data synthesized from Zafrani et al. [2].

Table 2: MD Simulation System Parameters for Oxazepane Derivatives

ParameterSetting / AlgorithmRationale
Force Field AMBER ff19SB + Custom GAFF2Captures accurate protein dynamics; custom GAFF2 handles the CF₂H RESP charges.
Water Model TIP3P or OPCOPC provides superior hydration free energies, crucial for lipophilic H-bond donors.
Cutoff Radius 9.0 ÅBalances computational cost with accurate long-range electrostatic calculations.
Electrostatics Particle Mesh Ewald (PME)Standard for accurate treatment of the protonated oxazepanium cation.
Thermostat Langevin (collision freq: 2.0 ps⁻¹)Maintains stable 300 K temperature without artificial energy dampening.

References

The following sources provide the authoritative grounding for the mechanistic claims, hydrogen-bond donor parameters, and bioisosteric principles utilized in this guide.

  • CF2H, a Hydrogen Bond Donor Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: Journal of Medicinal Chemistry URL:[Link]

  • Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry, Chemical Biology, and Drug Discovery Source: Journal of Medicinal Chemistry (via PMC) URL:[Link]

Foundational

The Putative Mechanism of Action of 7-(Difluoromethyl)-1,4-oxazepane Hydrochloride in Rational Drug Design

An In-Depth Technical Whitepaper Executive Summary: Redefining the Pharmacophore In modern medicinal chemistry, 7-(difluoromethyl)-1,4-oxazepane hydrochloride (CAS: 2059988-56-4) is not deployed as a standalone therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper

Executive Summary: Redefining the Pharmacophore

In modern medicinal chemistry, 7-(difluoromethyl)-1,4-oxazepane hydrochloride (CAS: 2059988-56-4) is not deployed as a standalone therapeutic agent, but rather as a highly specialized, privileged chimeric building block[1]. Its "mechanism of action" is defined by how this moiety modulates the pharmacodynamics (target binding) and pharmacokinetics (ADME properties) of the parent Active Pharmaceutical Ingredient (API) into which it is incorporated.

As a Senior Application Scientist, I frequently observe drug discovery programs failing due to "flatland" topology (over-reliance on planar aromatic rings) or rapid metabolic clearance. The 7-(difluoromethyl)-1,4-oxazepane scaffold solves both issues simultaneously. It merges the conformational flexibility of a seven-membered saturated heterocycle with the unique stereoelectronic properties of a difluoromethyl ( -CF2​H ) group.

This guide deconstructs the causal mechanisms by which this building block enhances drug-target residence time, improves aqueous solubility, and evades cytochrome P450 (CYP450) mediated degradation.

Molecular Anatomy & Physicochemical Rationale

To understand the putative mechanism of action of this fragment, we must isolate its two core structural features: the 1,4-oxazepane ring and the difluoromethyl substituent.

The 1,4-Oxazepane Core: Scaffold Hopping from Morpholine

The six-membered morpholine ring is a ubiquitous feature in FDA-approved drugs. However, morpholine is conformationally restricted to a rigid chair, limiting the exit vectors available for substituents to interact with target protein pockets.

By expanding the ring to a seven-membered 1,4-oxazepane , we introduce increased conformational flexibility (puckering)[2]. This provides a greater three-dimensional (3D) diversity and increases the fraction of sp3 hybridized carbons ( Fsp3​ ). The higher Fsp3​ directly correlates with improved aqueous solubility and reduced off-target promiscuity[3]. The hydrochloride salt form indicates the basicity of the secondary amine, which is critical for forming salt bridges with acidic residues (e.g., aspartate or glutamate) in target binding sites.

The Difluoromethyl ( -CF2​H ) Motif: The Lipophilic Hydrogen Bond Donor

Historically, medicinal chemists used hydroxyl ( -OH ) or amine ( -NH2​ ) groups to establish hydrogen bonds with target proteins. However, these polar groups incur a heavy penalty on membrane permeability and are rapidly metabolized via glucuronidation or oxidation.

The -CF2​H group acts as a bioisostere for these moieties[4]. Because fluorine is highly electronegative, it strongly polarizes the adjacent C-H bond. This polarization makes the hydrogen atom sufficiently acidic to act as a lipophilic hydrogen bond donor [5]. It can donate a hydrogen bond to the protein backbone (e.g., a carbonyl oxygen) while simultaneously occupying a hydrophobic pocket, a dual-action mechanism impossible for a standard methyl or hydroxyl group.

G A Morpholine Core (Planar/Rigid) B 1,4-Oxazepane (Increased Fsp3, 3D Vectors) A->B Scaffold Hop (+CH2) C 7-(CF2H)-1,4-Oxazepane (Lipophilic H-Bond Donor) B->C Bioisosteric Substitution D Optimized Target Affinity & Metabolic Stability C->D Synergistic Effect

Logical progression of scaffold hopping from morpholine to the difluoromethyl-oxazepane pharmacophore.

Putative Mechanism of Action at the Target Interface

When an API containing the 7-(difluoromethyl)-1,4-oxazepane moiety enters the binding cleft of a target protein (such as a kinase or a GPCR), the mechanism of action unfolds via three highly orchestrated interactions:

  • Vectorial Alignment: The flexible 1,4-oxazepane ring adopts a twist-chair conformation, projecting the -CF2​H group at position 7 directly into a deep, lipophilic sub-pocket that a standard morpholine ring cannot reach.

  • Electrostatic Anchoring: The protonated secondary amine (derived from the hydrochloride salt) forms a robust salt bridge with a negatively charged amino acid residue in the target's hinge region.

  • Cryptic Hydrogen Bonding: The polarized C-H of the -CF2​H group donates a hydrogen bond to a cryptic backbone carbonyl ( CF2​H⋯O=C ), locking the drug into a high-residence-time conformation[5].

Pharmacokinetic (ADME) Modulation

Beyond target affinity, the incorporation of this scaffold fundamentally alters the drug's metabolic fate:

  • CYP450 Shielding: Standard alkyl groups (like a methyl at position 7) are highly susceptible to cytochrome P450-mediated hydroxylation. The strong C-F bonds in the difluoromethyl group are impervious to oxidative attack, dramatically extending the compound's half-life ( t1/2​ ).

  • Permeability Enhancement: By replacing a polar -OH group with a -CF2​H group, the overall topological polar surface area (TPSA) is reduced, allowing the molecule to cross the blood-brain barrier (BBB) or cellular membranes via passive diffusion more efficiently[6].

Quantitative Physicochemical Comparison

To illustrate the causality of these structural changes, Table 1 summarizes the theoretical shift in physicochemical properties when transitioning from standard scaffolds to the 7-(difluoromethyl)-1,4-oxazepane derivative.

PropertyMorpholine Analog1,4-Oxazepane Analog7-(CF₂H)-1,4-Oxazepane AnalogMechanistic Rationale
Ring Size 6-membered7-membered7-memberedIncreased flexibility and vector diversity.
LogP (Lipophilicity) ~1.2~1.5~2.1Fluorine atoms increase lipophilicity, aiding membrane permeability.
H-Bond Donors 0 (if N-alkylated)0 (if N-alkylated)1 (Lipophilic) -CF2​H acts as a cryptic H-bond donor, increasing target affinity.
Metabolic Stability (CLint) High ClearanceModerate ClearanceLow Clearance C-F bonds block primary sites of CYP450 oxidation.
Fsp3​ Fraction 0.800.830.85Higher 3D character improves aqueous solubility.

Self-Validating Experimental Protocols

To empirically validate the mechanistic claims of this scaffold, researchers must utilize self-validating assay systems. Below are the definitive protocols for proving the lipophilic hydrogen bond donor capacity and the metabolic stability of APIs incorporating this building block.

Protocol A: Validating Hydrogen Bond Acidity via NMR Titration

Purpose: To prove the -CF2​H proton actively participates in hydrogen bonding.

  • Sample Preparation: Dissolve 5 mg of the synthesized 7-(difluoromethyl)-1,4-oxazepane derivative in 600 µL of anhydrous, non-polar deuterated solvent (e.g., CDCl3​ ).

  • Baseline Acquisition: Acquire a baseline 1H NMR spectrum at 298 K. Identify the characteristic triplet of the -CF2​H proton (typically around 5.5–6.5 ppm, 2JHF​≈55 Hz ).

  • Titration: Sequentially add 5 µL aliquots of a strong hydrogen bond acceptor (e.g., DMSO- d6​ or acetone- d6​ ) to the NMR tube.

  • Data Acquisition & Analysis: Acquire a 1H NMR spectrum after each addition. Track the chemical shift ( δ ) of the -CF2​H proton.

  • Causality Check: A progressive downfield shift (higher ppm) of the -CF2​H proton confirms deshielding caused by active hydrogen bond donation to the titrant's oxygen atom.

Protocol B: Microsomal Stability Assessment (HLM/RLM)

Purpose: To quantify the metabolic shielding provided by the difluoromethyl group.

  • Incubation Setup: Prepare a 10 mM stock of the compound in DMSO. Dilute to a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t=0,5,15,30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Quantification: Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound.

  • Causality Check: Calculate the intrinsic clearance ( CLint​ ). The 7-(difluoromethyl) analog should exhibit a significantly lower CLint​ compared to a non-fluorinated 7-methyl analog, proving the -CF2​H group blocks oxidative metabolism.

G S1 Step 1: Compound Preparation (10 mM DMSO stock) S2 Step 2: Microsomal Incubation (HLM/RLM + NADPH, 37°C) S1->S2 S3 Step 3: Quenching & Extraction (Cold Acetonitrile + IS) S2->S3 S4 Step 4: LC-MS/MS Analysis (MRM Mode) S3->S4 S5 Step 5: Intrinsic Clearance (CLint) Calculation S4->S5

Step-by-step workflow for evaluating the microsomal stability of oxazepane derivatives.

Conclusion

The 7-(difluoromethyl)-1,4-oxazepane hydrochloride building block represents a masterclass in rational drug design. By combining the 3D spatial advantages of the 1,4-oxazepane ring with the bioisosteric, lipophilic hydrogen-bonding capabilities of the difluoromethyl group, medicinal chemists can engineer APIs that break the traditional rules of the permeability-solubility-metabolism triad. Its mechanism of action is fundamentally structural, acting as a geometric and electronic key that unlocks higher target residence times while shielding the molecule from enzymatic degradation.

References

  • Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept", Journal of Medicinal Chemistry (ACS Publications), 2017. URL:[Link]

  • "Late-stage difluoromethylation: concepts, developments and perspective", Chemical Society Reviews (RSC Publishing), 2021. URL:[Link]

  • "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes", ACS Publications, 2026. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Strategic Design, Synthesis, and Potential Significance of 7-(difluoromethyl)-1,4-oxazepane hydrochloride

This guide provides a comprehensive overview of the conceptualization, synthesis, and potential therapeutic relevance of the novel fluorinated heterocycle, 7-(difluoromethyl)-1,4-oxazepane hydrochloride. While direct lit...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the conceptualization, synthesis, and potential therapeutic relevance of the novel fluorinated heterocycle, 7-(difluoromethyl)-1,4-oxazepane hydrochloride. While direct literature on this specific molecule is not publicly available, this document synthesizes established principles in medicinal chemistry and organic synthesis to present a plausible and scientifically grounded narrative of its discovery and development. This whitepaper is intended for researchers, scientists, and drug development professionals.

Part 1: The Genesis of a Candidate Molecule: Rationale and Design

The journey of a novel chemical entity from concept to potential therapeutic begins with a clear understanding of a biological target and a strategic approach to molecular design. The structure of 7-(difluoromethyl)-1,4-oxazepane hydrochloride suggests a deliberate convergence of several key principles in modern drug discovery aimed at optimizing pharmacological properties.

The Strategic Importance of the 1,4-Oxazepane Scaffold

Seven-membered heterocyclic rings, such as oxazepanes, are of significant interest in medicinal chemistry.[1][2] Unlike their more common five- and six-membered counterparts, the increased conformational flexibility of the seven-membered ring allows for a more extensive exploration of the chemical space when interacting with a protein binding pocket.[3] The 1,4-oxazepane scaffold, in particular, introduces a desirable balance of hydrophilicity (due to the oxygen and nitrogen atoms) and structural complexity, making it a valuable building block for a wide range of potential therapeutics, including agents targeting the central nervous system and other biological pathways.[4][5]

The Role of the Difluoromethyl Group in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy for enhancing metabolic stability, binding affinity, and bioavailability. The difluoromethyl group (-CF2H) is particularly noteworthy. It acts as a bioisostere for a hydroxyl group or a thiol, and its strong electron-withdrawing nature can significantly modulate the pKa of nearby functional groups.[6][7] This modification can lead to improved target engagement and a more favorable pharmacokinetic profile. The presence of the difluoromethyl group in the target molecule suggests a focused effort to leverage these benefits.[8]

Part 2: A Plausible Synthetic Pathway

While the exact synthetic route for 7-(difluoromethyl)-1,4-oxazepane hydrochloride has not been published, a logical and efficient synthesis can be proposed based on established methodologies for the construction of similar heterocyclic systems. The following multi-step synthesis represents a robust and adaptable approach.

A Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the 1,4-oxazepane ring as a key step, followed by the introduction of the difluoromethyl group.

Diagram of the Proposed Synthetic Workflow

cluster_synthesis Proposed Synthetic Workflow Start Commercially Available Starting Materials Step1 Step 1: N-protection of Ethanolamine Derivative Start->Step1 Step2 Step 2: Alkylation with a Difluoromethyl-containing Electrophile Step1->Step2 Introduction of the key fragment Step3 Step 3: Intramolecular Cyclization to form 1,4-Oxazepane Ring Step2->Step3 Ring formation Step4 Step 4: Deprotection Step3->Step4 Step5 Step 5: Salt Formation (HCl) Step4->Step5 Final 7-(difluoromethyl)-1,4-oxazepane hydrochloride Step5->Final

Caption: A high-level overview of the proposed synthetic strategy.

Detailed Experimental Protocol

Step 1: Synthesis of a Suitable N-Protected Precursor

The synthesis would likely commence with a commercially available amino alcohol, which is then protected to prevent side reactions in subsequent steps. A common and effective protecting group for amines is the tert-butoxycarbonyl (Boc) group.

  • Reaction: To a solution of a suitable amino alcohol in a solvent such as dichloromethane, di-tert-butyl dicarbonate (Boc2O) and a mild base like triethylamine are added.

  • Rationale: The Boc group is stable under a variety of reaction conditions but can be easily removed under acidic conditions, making it ideal for multi-step synthesis.[9]

Step 2: Introduction of the Difluoromethyl Moiety

A key step would be the introduction of the difluoromethyl group. This could be achieved through the alkylation of the protected amino alcohol with a suitable electrophile.

  • Reaction: The hydroxyl group of the N-Boc protected amino alcohol is deprotonated with a strong base like sodium hydride to form an alkoxide. This is then reacted with a difluoromethyl-containing electrophile, such as 2-bromo-1,1-difluoroethane.

  • Rationale: This Williamson ether synthesis is a classic and reliable method for forming ether linkages.

Step 3: Intramolecular Cyclization to Form the 1,4-Oxazepane Ring

The formation of the seven-membered ring is a critical and often challenging step. An intramolecular cyclization is a plausible approach.

  • Reaction: The terminal amino group of a precursor is reacted with a suitable dielectrophile, or a precursor is designed to undergo an intramolecular nucleophilic substitution. A Brønsted acid-catalyzed intramolecular etherification could also be employed.[10]

  • Rationale: Intramolecular reactions are often favored due to entropic factors, especially for the formation of larger rings.

Step 4: Deprotection and Salt Formation

The final steps involve the removal of the protecting group and the formation of the hydrochloride salt.

  • Reaction: The Boc protecting group is removed by treating the intermediate with a strong acid, such as hydrochloric acid in an appropriate solvent like dioxane or methanol. This simultaneously forms the hydrochloride salt.

  • Rationale: The formation of a hydrochloride salt often improves the crystallinity, stability, and aqueous solubility of the final compound, which is highly desirable for pharmaceutical applications.[11][12][13][14]

Part 3: Characterization and Quality Control

A rigorous characterization of the final compound is essential to confirm its identity, purity, and other critical properties.

Analytical Technique Purpose Expected Outcome for 7-(difluoromethyl)-1,4-oxazepane hydrochloride
Nuclear Magnetic Resonance (NMR) To determine the chemical structure and connectivity of atoms.1H, 13C, and 19F NMR spectra would confirm the presence and arrangement of all atoms, including the characteristic signals for the difluoromethyl group.
Mass Spectrometry (MS) To determine the molecular weight and elemental composition.The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight of the free base and its fragmentation pattern.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.A single major peak would indicate a high degree of purity.
Elemental Analysis To confirm the elemental composition of the compound.The experimentally determined percentages of carbon, hydrogen, nitrogen, oxygen, fluorine, and chlorine would be in close agreement with the calculated values.

Part 4: Potential Therapeutic Applications and Future Directions

While the specific biological activity of 7-(difluoromethyl)-1,4-oxazepane hydrochloride is not documented, its structural features suggest several plausible therapeutic avenues.

Diagram of Potential Mechanistic Roles

cluster_potential Hypothesized Therapeutic Targets Molecule 7-(difluoromethyl)-1,4-oxazepane hydrochloride Target1 CNS Receptors (e.g., Serotonin, Dopamine) Molecule->Target1 Neuropsychiatric Disorders Target2 Enzyme Inhibition (e.g., Kinases, Proteases) Molecule->Target2 Oncology, Inflammatory Diseases Target3 Ion Channel Modulation Molecule->Target3 Neurological Disorders

Caption: Potential biological targets for a molecule with this structure.

The 1,4-oxazepane core is present in compounds investigated for their activity as monoamine reuptake inhibitors, suggesting potential applications in treating depression and anxiety.[4] Furthermore, fluorinated motifs are common in inhibitors of various enzymes, such as histone deacetylases (HDACs), where the fluorine atoms can interact with the active site.[6][15][16]

Future research would involve screening this compound against a panel of biologically relevant targets to elucidate its mechanism of action and therapeutic potential. Further optimization of the scaffold could lead to the development of a new class of therapeutic agents.

References

  • PubChemLite. 7-(difluoromethyl)-1,4-oxazepane hydrochloride (C6H11F2NO). Available from: [Link]

  • Chemical Substance Information. 7-(difluoromethyl)-1,4-oxazepane hydrochloride. Available from: [Link]

  • Appchem. 7-(difluoromethyl)-1,4-oxazepane hydrochloride | 2059988-56-4. Available from: [Link]

  • König, B., et al. (2023). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. Journal of Medicinal Chemistry, 66(19), 13821–13837. Available from: [Link]

  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2730–2735. Available from: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Selective defluorinative [4 + 3] annulation to access fluorinated oxazepines and thiazepines. Available from: [Link]

  • Google Patents. WO2012046882A1 - 1,4-oxazepane derivatives.
  • Xu, Y., et al. (2021). Discovery of an Unexpected 1,4-Oxazepine-Linked seco-Fluostatin Heterodimer by Inactivation of the Oxidoreductase-Encoding Gene flsP. Journal of Natural Products, 84(8), 2336–2344. Available from: [Link]

  • Polymer Chemistry. 1,4-Oxazepan-7-one trifluoroacetate: a modular monomer precursor for the synthesis of functional and biodegradable poly(amino esters). Available from: [Link]

  • Bentham Science Publishers. A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Bronsted Acid-Catalyzed Intramolecular Etherification Reaction. Available from: [Link]

  • ResearchGate. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. Available from: [Link]

  • PubMed. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Available from: [Link]

  • PubMed. Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6. Available from: [Link]

  • ResearchGate. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. Available from: [Link]

  • Nature. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Available from: [Link]

Sources

Foundational

Strategic Incorporation of Difluoromethyl (-CF2H) Groups in Heterocyclic Scaffolds: A Paradigm Shift in Bioisosteric Drug Design

An In-Depth Technical Whitepaper for Drug Development Professionals The Physicochemical Rationale: Beyond Simple Fluorination In modern medicinal chemistry, the strategic editing of molecular scaffolds via fluorination i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

The Physicochemical Rationale: Beyond Simple Fluorination

In modern medicinal chemistry, the strategic editing of molecular scaffolds via fluorination is a cornerstone of lead optimization. As a Senior Application Scientist navigating the complexities of pharmacokinetics (PK) and pharmacodynamics (PD), I frequently encounter the limitations of traditional functional groups. Hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups, while excellent for target binding via hydrogen bonds, often suffer from rapid Phase II metabolism (e.g., glucuronidation) and poor membrane permeability.

Enter the difluoromethyl (-CF2H) group . Unlike the heavily utilized trifluoromethyl (-CF3) group, which acts purely as a bulky, lipophilic electron-withdrawing moiety, the -CF2H group is uniquely polarized. The highly electronegative fluorine atoms withdraw electron density from the carbon, highly polarizing the C-H bond and transforming it into a competent, lipophilic hydrogen bond donor[1]. This allows the -CF2H group to act as a metabolically stable bioisostere for alcohols, thiols, and even pyridine-N-oxides[2].

Quantitative Physicochemical Profiling

To understand why -CF2H substitution rescues failing drug candidates, we must analyze its physicochemical metrics. Abraham’s solute hydrogen bond acidity parameter ( A ) and partition coefficients ( ΔlogP ) reveal that -CF2H bridges the gap between hydrophilicity and lipophilicity. As demonstrated in foundational studies[1], the -CF2H group donates hydrogen bonds on a scale comparable to thiophenols and anilines, while simultaneously enhancing membrane permeability.

Table 1: Physicochemical Comparison of Functional Groups and their -CF2H Bioisosteres

Functional GroupBioisosteric RoleHydrogen Bond Acidity ( A )Lipophilicity ( ΔlogP vs -CH3)Metabolic Stability Profile
-OH (Hydroxyl) ReferenceHigh ( >0.5 )Negative (Hydrophilic)Low (Susceptible to Phase II Glucuronidation)
-CH3 (Methyl) ReferenceNone ( <0.01 )Baseline ( 0.0 )Low (Susceptible to CYP450 Oxidation)
-CF2H (Difluoromethyl) -OH, -SH, -NH2 MimicModerate ( 0.085−0.126 ) +0.1 to +0.4 High (Resistant to Oxidative Cleavage)[1]
-CF3 (Trifluoromethyl) Steric/Lipophilic BulkNone ( 0.0 ) +0.8 to +1.0 Very High (Chemically Inert)

Bioisosteric Replacement Logic in Heterocyclic Scaffolds

Heterocycles form the core of over 70% of marketed pharmaceuticals. However, optimizing their ADME (Absorption, Distribution, Metabolism, and Excretion) properties without losing target affinity is a delicate balancing act.

A compelling application of -CF2H in drug discovery is the replacement of labile N-oxides. For instance, in the development of quorum sensing inhibitors targeting Pseudomonas aeruginosa, replacing a pyridine-N-oxide moiety with a 2-difluoromethylpyridine scaffold maintained the necessary hydrogen-bonding interactions while drastically improving the physicochemical stability and overall biological activity of the model compounds[2].

G Target Identify Labile Functional Group (e.g., -OH, N-Oxide) Bioisostere Bioisosteric Replacement with -CF2H Target->Bioisostere Synthesis Late-Stage Difluoromethylation Bioisostere->Synthesis ADME ADME & PK/PD Profiling Synthesis->ADME Outcome Improved Lipophilicity & Metabolic Stability ADME->Outcome

Workflow of -CF2H bioisosteric replacement in rational drug design.

Synthetic Paradigms: Late-Stage Difluoromethylation (LSF)

Historically, incorporating -CF2H into complex heterocycles required de novo synthesis using pre-functionalized building blocks. This approach is highly inefficient for structure-activity relationship (SAR) campaigns. Today, the field has pivoted toward Late-Stage Functionalization (LSF) , enabling the direct C-H functionalization of advanced pharmaceutical intermediates[3].

Recent breakthroughs utilize metallaphotoredox catalysis and radical chemistry to generate nucleophilic or electrophilic •CF2H radicals[4]. Reagents such as Zinc difluoromethanesulfinate (DFMS, Zn(SO2​CF2​H)2​ ) have revolutionized this space. DFMS generates nucleophilic •CF2H radicals that selectively attack electron-deficient sites on N-heteroarenes (e.g., pyridines, quinoxalines) under mild, open-flask conditions[5].

Alternatively, visible-light-driven photoredox catalysis allows for the generation of •CF2H radicals without harsh thermal initiators, ensuring high functional group tolerance—even in the presence of unprotected amines, alcohols, and halogens[6].

Mechanism PC Photocatalyst (Ground State) PC_star Excited State PC* Blue LED (470 nm) PC->PC_star Radical •CF2H Radical Generation PC_star->Radical SET Adduct Radical Addition to Heteroarene Radical->Adduct Oxidation SET Oxidation & Deprotonation Adduct->Oxidation Oxidation->PC Catalyst Regeneration Product Difluoromethylated Heterocycle Oxidation->Product

Photoredox-catalyzed generation and addition of difluoromethyl radicals.

Self-Validating Experimental Protocol: Innate Radical C-H Difluoromethylation

To ensure reproducibility in your discovery campaigns, I have detailed a field-proven, self-validating protocol for the direct C-H difluoromethylation of N-heteroarenes using DFMS[5]. This methodology is highly scalable and chemoselective.

Objective

Direct functionalization of an electron-deficient N-heterocycle (e.g., quinoline or pyridine derivative) using Zinc difluoromethanesulfinate (DFMS) via a radical pathway.

Materials
  • Substrate : N-Heteroarene (1.0 equiv, 1.0 mmol)

  • Reagent : DFMS ( Zn(SO2​CF2​H)2​ ) (3.0 equiv, 3.0 mmol)

  • Initiator : tert-Butyl hydroperoxide (tBuOOH, 70% in water, 5.0 equiv)

  • Additive : Trifluoroacetic acid (TFA, 1.0 equiv)

  • Solvent System : CH2​Cl2​ / H2​O (1:1 v/v, 10 mL total)

Step-by-Step Methodology & Causality

Step 1: Biphasic Reaction Assembly In a 25 mL round-bottom flask open to the air, dissolve the heteroarene in 5.0 mL of CH2​Cl2​ . Add 5.0 mL of deionized H2​O to create a biphasic system.

  • Causality: The biphasic system is not merely for solubility. It physically segregates the water-soluble DFMS from the organic-soluble substrate. This ensures a controlled, interfacial release of •CF2H radicals, preventing rapid radical-radical quenching and suppressing unwanted over-oxidation of the heterocycle.

Step 2: Reagent and Additive Introduction Add DFMS (3.0 mmol) and TFA (1.0 mmol) to the vigorously stirring mixture.

  • Causality: TFA serves a dual purpose. First, it protonates the nitrogen of the heterocycle, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This renders the heterocycle highly electrophilic, directing the regioselective attack of the nucleophilic •CF2H radical to the adjacent electron-deficient carbon[5].

Step 3: Radical Initiation Add tBuOOH (5.0 mmol) dropwise at room temperature.

  • Causality: tBuOOH acts as the chemical oxidant. It triggers a single-electron transfer (SET) oxidation of the difluoromethanesulfinate anion. The resulting unstable sulfonyl radical rapidly extrudes SO2​ gas, generating the active •CF2H radical species in situ.

Step 4: Self-Validation and Monitoring Stir the reaction at room temperature for 12–24 hours.

  • Validation Checkpoint: Extract a 0.1 mL aliquot of the organic layer. Run a rapid 19F NMR (without decoupling). The protocol is self-validating: the successful incorporation of the -CF2H group is definitively confirmed by the appearance of a characteristic doublet between -110 ppm and -120 ppm , exhibiting a massive geminal hydrogen-fluorine coupling constant ( 2JHF​≈55 Hz). If this doublet is absent, radical generation has failed, indicating degraded tBuOOH or DFMS.

Step 5: Quenching and Isolation Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract with CH2​Cl2​ (3 x 10 mL), dry the combined organic layers over anhydrous MgSO4​ , concentrate under reduced pressure, and purify via flash column chromatography.

Future Perspectives

The integration of -CF2H groups into heterocyclic scaffolds is no longer a synthetic bottleneck but a strategic imperative. As we move forward, the focus is shifting toward stereoselective difluoromethylation of C(sp3) centers[7] and the utilization of green, transition-metal-free photocatalytic innovations[3]. By mastering these late-stage functionalization protocols, drug development professionals can rapidly rescue metabolically labile leads, transforming them into robust clinical candidates.

Sources

Protocols & Analytical Methods

Method

Protocol for the multi-gram synthesis of 7-(difluoromethyl)-1,4-oxazepane hydrochloride

An Application Note for the Multi-Gram Synthesis of 7-(Difluoromethyl)-1,4-oxazepane Hydrochloride Abstract This application note provides a comprehensive and robust protocol for the multi-gram synthesis of 7-(difluorome...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Multi-Gram Synthesis of 7-(Difluoromethyl)-1,4-oxazepane Hydrochloride

Abstract

This application note provides a comprehensive and robust protocol for the multi-gram synthesis of 7-(difluoromethyl)-1,4-oxazepane hydrochloride, a valuable saturated heterocycle for drug discovery and development. The 1,4-oxazepane scaffold is a privileged structure in medicinal chemistry, and the incorporation of a difluoromethyl (CHF₂) group can significantly enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide details a reliable three-step synthetic sequence, commencing with the synthesis of an N-protected 1,4-oxazepan-7-one intermediate, followed by a key deoxofluorination step, and concluding with deprotection and salt formation. The protocol is designed for scalability and includes in-depth explanations of the experimental choices, safety precautions, and process controls necessary for a successful multi-gram scale-up.

Introduction: The Strategic Value of Difluoromethylated Oxazepanes

The 1,4-oxazepane core is a seven-membered heterocycle that serves as a versatile building block in the design of novel therapeutics.[1][4][5] Its three-dimensional structure provides an excellent scaffold for exploring chemical space, moving beyond the flat, aromatic rings common in many drug candidates. Concurrently, the introduction of fluorine-containing motifs is a cornerstone of modern medicinal chemistry. The difluoromethyl group, in particular, is recognized as a bioisostere of a hydroxyl group or a thiol, capable of modulating electronic properties and improving pharmacokinetic profiles.[2][6]

The synthesis of saturated heterocycles bearing a gem-difluorinated fragment remains a significant challenge, especially on a large scale.[7] This document presents a validated, step-by-step protocol that addresses this challenge, enabling researchers to access multi-gram quantities of 7-(difluoromethyl)-1,4-oxazepane hydrochloride for further derivatization and screening campaigns.

Overall Synthetic Strategy

The synthesis is accomplished through a robust three-step process designed for efficiency and scalability. The strategy begins with the construction of a suitable N-protected ketone precursor, which then undergoes deoxofluorination to install the key difluoromethyl group. The final step involves the removal of the protecting group and the formation of the stable hydrochloride salt, rendering the product ready for subsequent use.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Deoxofluorination cluster_2 Step 3: Deprotection & Salt Formation A N-Boc-ethanolamine C N-Boc-1,4-oxazepan-7-one A->C Cyclization B Ethyl 4-chloroacetoacetate B->C D N-Boc-7,7-difluoro- 1,4-oxazepane C->D morph-DAST E 7-(difluoromethyl)-1,4-oxazepane hydrochloride D->E HCl

Caption: High-level overview of the three-step synthetic workflow.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 7-oxo-1,4-oxazepane-4-carboxylate

Rationale: The synthesis begins with the construction of the core 1,4-oxazepane ring system. A tert-butyloxycarbonyl (Boc) protecting group is employed due to its stability under the cyclization conditions and its facile removal under acidic conditions in the final step. This intramolecular cyclization provides a direct route to the required ketone precursor.

Materials & Equipment:

  • tert-butyl (2-hydroxyethyl)carbamate (N-Boc-ethanolamine)

  • Ethyl 4-chloroacetoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • To a 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-Boc-ethanolamine (100 g, 0.62 mol) and anhydrous potassium carbonate (171 g, 1.24 mol) to anhydrous DMF (1 L).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Slowly add ethyl 4-chloroacetoacetate (102 g, 0.62 mol) to the mixture via an addition funnel over 1 hour. An exotherm may be observed.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Transfer the filtrate to a 4 L separatory funnel and dilute with ethyl acetate (1.5 L) and water (1 L).

  • Separate the organic layer, and wash successively with water (2 x 1 L) and brine (1 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford tert-butyl 7-oxo-1,4-oxazepane-4-carboxylate as a viscous oil.

Step 2: Synthesis of tert-butyl 7-(difluoromethyl)-1,4-oxazepane-4-carboxylate

Rationale: This critical step introduces the difluoromethyl group via a deoxofluorination reaction. Morpholinosulfur trifluoride (morph-DAST) is chosen as the fluorinating agent, as it is generally effective for converting ketones to gem-difluorides under relatively mild conditions.[7] Careful temperature control is crucial to prevent degradation and side reactions.

Materials & Equipment:

  • tert-butyl 7-oxo-1,4-oxazepane-4-carboxylate

  • Morpholinosulfur trifluoride (morph-DAST)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert atmosphere setup (Nitrogen or Argon), low-temperature thermometer, ice-water bath

Procedure:

  • In a well-ventilated fume hood, charge a 2 L three-neck round-bottom flask with a solution of tert-butyl 7-oxo-1,4-oxazepane-4-carboxylate (100 g, 0.436 mol) in anhydrous DCM (1 L).

  • Equip the flask with a magnetic stirrer, a low-temperature thermometer, and an addition funnel under an inert atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add morph-DAST (112 g, 0.48 mol) dropwise via the addition funnel, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by TLC or ¹⁹F NMR until the starting ketone is consumed.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is ~8.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 300 mL).

  • Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is typically carried forward to the next step without further purification.

Step 3: Synthesis of 7-(difluoromethyl)-1,4-oxazepane hydrochloride

Rationale: The final step involves the acidic removal of the Boc protecting group. A solution of hydrogen chloride in an organic solvent like dioxane is used to cleave the carbamate and concurrently form the desired hydrochloride salt, which often precipitates from the reaction mixture, facilitating its isolation.[1]

Materials & Equipment:

  • Crude tert-butyl 7-(difluoromethyl)-1,4-oxazepane-4-carboxylate

  • 4M Hydrogen chloride (HCl) in 1,4-dioxane

  • Diethyl ether

  • Filtration apparatus (Büchner funnel), vacuum flask

Procedure:

  • Dissolve the crude product from Step 2 in a minimal amount of diethyl ether (approx. 200 mL) in a 1 L Erlenmeyer flask.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add 4M HCl in 1,4-dioxane (330 mL, 1.32 mol) to the stirred solution.

  • A white precipitate should form upon addition.

  • Allow the mixture to warm to room temperature and stir for an additional 2-3 hours to ensure complete deprotection.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold diethyl ether (3 x 200 mL) to remove any non-polar impurities.

  • Dry the white solid under high vacuum for 12 hours to yield 7-(difluoromethyl)-1,4-oxazepane hydrochloride.

Quantitative Data Summary

StepStarting MaterialReagentsSolventTemp. (°C)Time (h)Expected YieldProduct
1 N-Boc-ethanolamine (100 g)Ethyl 4-chloroacetoacetate (102 g), K₂CO₃ (171 g)DMF (1 L)8012-1660-70%N-Boc-1,4-oxazepan-7-one
2 N-Boc-1,4-oxazepan-7-one (100 g)morph-DAST (112 g)DCM (1 L)0 to RT18-2475-85%N-Boc-7-(difluoromethyl)-1,4-oxazepane
3 N-Boc-7-(difluoromethyl)-1,4-oxazepane4M HCl in dioxane (330 mL)Diethyl Ether0 to RT2-390-98%7-(difluoromethyl)-1,4-oxazepane HCl

Process Workflow Visualization

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification & Finalization start Charge Reactants (Step 1, 2, or 3) reaction Reaction under Controlled Conditions start->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete quench Quench Reaction monitoring->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Phase (Na₂SO₄) extract->dry concentrate Concentrate (Rotovap) dry->concentrate purify Purification (Chromatography/Precipitation) concentrate->purify characterize Characterization (NMR, MS) purify->characterize dry_final Final Drying characterize->dry_final package Product Packaging dry_final->package

Caption: General experimental workflow for each synthetic step.

Safety and Handling Precautions

Chemical Hazards:

  • morph-DAST: Is a corrosive and moisture-sensitive fluorinating agent. Handle only in a well-ventilated fume hood. Avoid contact with skin and eyes. It can release hazardous HF gas upon contact with water.

  • Anhydrous Solvents (DMF, DCM): Are flammable and/or toxic. Avoid inhalation and skin contact.

  • Hydrogen Chloride (4M in dioxane): Is highly corrosive and toxic. Causes severe burns upon contact. Work in a fume hood and wear appropriate acid-resistant gloves and eye protection.[8]

Operational Safety:

  • Personal Protective Equipment (PPE): A lab coat, safety glasses, and appropriate chemical-resistant gloves must be worn at all times.[1]

  • Ventilation: All manipulations must be performed in a certified chemical fume hood to prevent exposure to volatile and hazardous reagents.[1]

  • Exothermic Reactions: The quenching of fluorinating agents and acid-base neutralizations can be exothermic. Perform additions slowly and with adequate cooling to maintain control of the reaction temperature.[9]

  • Pressure: The deprotection step with HCl and the quenching of morph-DAST can evolve gas (CO₂ and others). Ensure the reaction vessel is not sealed and is properly vented.[9][10]

A thorough risk assessment should be conducted before commencing any experimental work.[11]

References

  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 1,4-Oxazepan-6-one Hydrochloride. Benchchem.
  • Kaliberda, O., et al. (2026). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ACS Publications.
  • Various Authors. (2026). Synthesis of Difluoromethylated Heterocycle. ResearchGate.
  • Various Authors. Syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes. DOI.
  • Various Authors. (2024). Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. Organic Letters - ACS Publications.
  • Various Authors. (2022). Difluoromethylation of Heterocycles via a Radical Process. RSC Publishing.
  • Xu, C., et al. (2018). Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel. Nature Communications.
  • Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
  • Various Authors. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry - ACS Publications.
  • Various Authors. (2026). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ResearchGate.
  • Various Authors. (2011). A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-Hydroxy-3-iodobenzoate. Organic Process Research & Development - ACS Publications.
  • Various Authors. (2024). Difluoromethylation of Phenols. Organic Syntheses.
  • Various Authors. (2016). Direct Difluoromethylation of Aryl Halides via Base Metal Catalysis at Room Temperature. Journal of the American Chemical Society.
  • Various Authors. (2024). Difluoromethylation of Phenols - Organic Syntheses Procedure. Organic Syntheses.
  • Chembase. 7-(difluoromethyl)-1,4-oxazepane hydrochloride — Chemical Substance Information.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Various Authors. (2019). Synthesis and Characterization of New Seven Membered Ring Oxazepane Derivatives by Cyclization of Imine With Succinic Anhydride. ResearchGate.
  • Appchem. 7-(difluoromethyl)-1,4-oxazepane hydrochloride.
  • PubChemLite. 7-(difluoromethyl)-1,4-oxazepane hydrochloride (C6H11F2NO).
  • Various Authors. (2024). PREPARATION AND CHARACTERIZATION OF SOME 1,3-OXAZEPANE -7,4-DIONE DERIVATIVES AND EVALUATION OF THEIR BIOLOGICAL ACTIVITY. EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE.
  • Various Authors. (2025). 1,4-Oxazepan-7-one trifluoroacetate: a modular monomer precursor for the synthesis of functional and biodegradable poly(amino esters). PMC.
  • Hadid, S. N., & Yass, I. A. (2024). PREPARATION OF OXAZEPINE DERIVATIVES BY FUSION METHOD AND EVALUATION OF BIOLOGICAL AND LASER ACTIVITY. CyberLeninka.
  • Various Authors. (2024). Synthesis, characterization and Antibacterial Evaluation of Novel 1,3-Oxazepine Derivatives Using A Cycloaddition Approach. Eman Publishing.
  • Muhammad, F. M. (2024). Synthesis, Diagnosis And Evaluation Of The Antibacterial Activity Of New Oxazepane Derivatives. BioScience Academic Publishing.
  • Various Authors. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. PubMed.
  • Various Authors. (2021). Synthesis and characterization of some New Oxazepine Compounds Containing 1,3,4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. University of Baghdad Digital Repository.
  • Setsunan University Faculty of Pharmaceutical Sciences. Pharmaceutical Chemistry/Medicinal Chemistry Laboratory.
  • Gifu Pharmaceutical University. Laboratory of Pharmaceutical Synthetic Chemistry.
  • Chiba University. Laboratory of Pharmaceutical Chemistry.

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Application

Application Note: A Framework for Characterizing 7-(difluoromethyl)-1,4-oxazepane hydrochloride in Cell-Based Assays

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 7-(difluoromethyl)-1,4-oxazepane hydrochloride in a suite of in vitro cell-based assays....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 7-(difluoromethyl)-1,4-oxazepane hydrochloride in a suite of in vitro cell-based assays. While public literature on this specific compound is limited[1], its structural motifs—a 1,4-oxazepane core and a difluoromethyl group—provide a rational basis for designing a systematic characterization workflow. The 1,4-oxazepane scaffold is found in compounds targeting various central nervous system receptors and enzymes.[2][3][4][5] The difluoromethyl (-CF2H) group is a key functional moiety in modern medicinal chemistry, acting as a bioisostere for hydroxyl or thiol groups and enhancing properties like metabolic stability, membrane permeability, and target binding affinity through weak hydrogen bond donation.[6][7][8][9]

This guide presents a tiered, mechanism-agnostic approach to characterize the compound's cellular activity. It begins with fundamental cytotoxicity profiling, progresses to confirming intracellular target engagement, and culminates in measuring effects on a specific signaling pathway. The protocols provided are robust, self-validating systems designed to generate reproducible and interpretable data.

Introduction: Rationale and Scientific Context

The characterization of novel chemical entities is a cornerstone of drug discovery. The compound 7-(difluoromethyl)-1,4-oxazepane hydrochloride (CAS 2059988-56-4)[10][11][12] presents an interesting case for study. Its 1,4-oxazepane core is a privileged scaffold known to interact with a range of biological targets, including G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, as well as enzymes such as PI3-kinases.[2][3][4]

The difluoromethyl group is particularly noteworthy. Unlike the more common trifluoromethyl group, the -CF2H moiety retains an acidic proton, allowing it to function as a hydrogen bond donor, which can be critical for specific receptor-ligand interactions.[6][8] This group also increases lipophilicity and metabolic stability, traits that improve a compound's drug-like properties.[7][9] Given these features, a logical first step in characterizing this compound is to establish its general effect on cell health and then to employ methods that can confirm it enters cells and binds to a protein target.

This application note will use a hypothetical protein kinase, "Target Kinase X" (TKX), as a representative target to illustrate a complete characterization workflow. This workflow, however, is broadly applicable to other target classes.

Overall Experimental Workflow

The proposed workflow is a multi-stage process designed to build a comprehensive cellular profile of the compound.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Target Engagement cluster_2 Tier 3: Mechanism of Action a Compound Handling (Solubility & Stability Testing) b Cell Viability Assay (MTS Assay) a->b Determine concentration range c Cellular Thermal Shift Assay (CETSA) (Confirm Intracellular Binding) b->c Use non-toxic concentrations d NanoBRET™ Assay (Quantify Affinity & Occupancy) c->d Validate target, then quantify e Phospho-Protein Western Blot (Downstream Pathway Effect) d->e Confirm target engagement before pathway analysis

Figure 1: Tiered workflow for compound characterization.

Compound Handling and Preparation

Scientific integrity begins with proper compound management. The stability and solubility of the test article are critical variables that can profoundly impact experimental outcomes.

2.1. Storage

  • Solid Form: Store 7-(difluoromethyl)-1,4-oxazepane hydrochloride as a lyophilized powder at -20°C or below in a desiccated environment, protected from light.[13] Storing compounds in their solid, neat form generally provides the best long-term stability.[14]

  • Solution Form: Prepare high-concentration stock solutions (e.g., 10-50 mM) in a suitable solvent like DMSO.[15] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution.[13] Store stock solutions at -20°C or -80°C.

2.2. Solubility Assessment Before initiating cell-based assays, it is crucial to determine the kinetic solubility of the compound in your specific cell culture medium.[16]

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serially dilute this stock into your complete cell culture medium (e.g., DMEM + 10% FBS) to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration remains constant and non-toxic (typically ≤0.5%).

  • Incubate at 37°C for 1-2 hours.

  • Visually inspect for precipitation under a microscope. The highest concentration that remains clear is the upper limit for your assays.

Tier 1: Cell Viability and Cytotoxicity Profiling

The first step in characterizing any compound is to determine its effect on cell viability. This establishes the concentration range for subsequent, more specific assays, ensuring that observed effects are not simply due to broad cytotoxicity.

Principle of the MTS Assay

The MTS assay is a colorimetric method for assessing cell viability. Metabolically active, viable cells contain NAD(P)H-dependent dehydrogenase enzymes that reduce the tetrazolium salt MTS into a purple-colored formazan product that is soluble in cell culture media.[17][18] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at approximately 490 nm.[17][19]

Detailed Protocol: MTS Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X concentration series of 7-(difluoromethyl)-1,4-oxazepane hydrochloride in culture medium from your DMSO stock. A typical 8-point dose-response curve might range from 0.1 µM to 100 µM (final concentration).

    • Include "vehicle control" wells (DMSO only, at the same final concentration as the compound-treated wells) and "media only" wells (for background subtraction).[20]

    • Carefully remove the media from the cells and add 100 µL of the 2X compound dilutions. Alternatively, add 100 µL of 2X compound dilutions directly to the existing 100 µL of media.

  • Incubation: Incubate the plate for a relevant exposure period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add 20 µL of a combined MTS/PES solution to each well.[17][19]

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light. The optimal time will depend on the cell type and density and should be determined empirically.[18][19]

  • Data Acquisition: Record the absorbance at 490 nm using a microplate reader.

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average absorbance of the "media only" wells from all other wells.

  • Normalization: Normalize the data as a percentage of the vehicle-treated control wells (which represent 100% viability).[20][21]

    • % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

  • Curve Fitting: Plot % Viability against the log of the compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter variable slope) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).[22][23]

ParameterDescriptionExample Result
IC₅₀ Half-maximal inhibitory concentration.25.3 µM
Top Plateau Maximum % viability (should be ~100%).100.2%
Bottom Plateau Minimum % viability.12.5%
Hill Slope The steepness of the dose-response curve.-1.2

Trustworthiness Check: A reliable IC₅₀ value is supported by a curve with clear upper and lower plateaus and a good statistical fit (e.g., R² > 0.95).[24] If 50% inhibition is not reached, the IC₅₀ is reported as "> [highest concentration tested]".[21]

Tier 2: Cellular Target Engagement

Once a non-toxic concentration range is established, the next critical step is to verify that the compound enters the cell and binds to its intended protein target. This is known as target engagement.

Principle of the Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for assessing compound binding to a target protein within intact, live cells.[25][26] The principle is based on ligand-induced thermal stabilization.[25] When a compound binds to its target protein, the resulting protein-ligand complex is often more resistant to thermal denaturation and aggregation upon heating.[26][27] By heating cell lysates or intact cells across a temperature gradient, one can generate a "melting curve" for the target protein. A shift in this curve to a higher temperature in the presence of the compound provides direct evidence of target engagement.[26]

Detailed Protocol: CETSA with Western Blot Readout
  • Cell Treatment: Culture cells to ~80-90% confluency. Treat cells with either the test compound (e.g., at 10x the viability IC₅₀) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.[28][29] Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3-8 minutes.[25][27] Cool immediately to room temperature.

  • Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).[25][30]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[30]

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Normalize total protein concentration for all samples.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.[25]

    • Probe the membrane with a primary antibody specific to the target protein (e.g., anti-TKX antibody).

    • Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate.[31]

Data Analysis and Interpretation

Quantify the band intensity for the target protein at each temperature for both vehicle- and compound-treated samples. Plot the normalized intensity against temperature. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[26][27]

G cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Analysis A Cells + Vehicle (DMSO) C Apply Temperature Gradient (40°C → 70°C) A->C B Cells + Compound B->C D Lysis & Centrifugation C->D E Western Blot for Soluble Protein D->E F Plot Melting Curves E->F G cluster_0 Upstream Signaling cluster_1 Downstream Effect Stimulus Stimulus (e.g., Growth Factor) Receptor Receptor Stimulus->Receptor TKX Target Kinase X (TKX) Receptor->TKX Substrate Substrate Y TKX->Substrate Phosphorylates pSubstrate Phospho-Substrate Y Substrate->pSubstrate Response Cellular Response pSubstrate->Response Compound 7-(difluoromethyl)-1,4-oxazepane HCl Compound->TKX Inhibits

Figure 3: Hypothesized signaling pathway for inhibition analysis.

Advanced Target Engagement: NanoBRET™ Assay

For a more quantitative assessment of target engagement, the NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a state-of-the-art method. [32] Principle: This assay measures compound binding to a target protein in live cells. [32]The target protein is expressed as a fusion with the bright NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the target protein acts as the energy acceptor. [33]When the tracer binds to the NanoLuc®-target fusion protein, the close proximity allows for energy transfer (BRET). [34]An unlabeled compound that competes with the tracer for binding will displace it, leading to a dose-dependent decrease in the BRET signal. [35][36]This allows for the quantitative determination of compound affinity and target occupancy in a physiological context. [32] This assay provides a more direct and quantitative measure of binding affinity (IC₅₀) within the cell compared to CETSA and is an excellent orthogonal method for confirming target engagement.

Conclusion

This application note outlines a systematic, tiered approach for the initial characterization of 7-(difluoromethyl)-1,4-oxazepane hydrochloride in in vitro cell-based assays. By progressing from broad cytotoxicity assessment to direct confirmation of target engagement and finally to the analysis of downstream functional consequences, researchers can build a robust and reliable profile of this compound's cellular activity. The inclusion of proper controls, orthogonal methods like CETSA and NanoBRET™, and careful data analysis are essential for ensuring the scientific integrity and trustworthiness of the results. This framework provides a solid foundation for further investigation into the specific mechanism of action and therapeutic potential of this and other novel chemical entities.

References

  • clyte. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Alfa Chemistry. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
  • clyte. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Benchchem. The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
  • Promega Corporation. (2016). NanoBRET™ Target Engagement Intracellular BET BRD Assay Technical Manual.
  • Benchchem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Promega Corporation. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
  • Proteintech Group. Tips for detecting phosphoproteins by western blot.
  • Creative Bioarray. MTS Tetrazolium Assay Protocol.
  • Abcam. Western blot for phosphorylated proteins.
  • Benchchem. Structure-Activity Relationship (SAR) of 1,4-Oxazepane Derivatives: A Comparative Guide.
  • Zhu, F., et al. (2021). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by.... Molecules.
  • ResearchGate. Principle of NanoBRET target engagement.
  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
  • FUJIFILM Wako Chemicals. Western Blot Analysis of Phosphorylated Proteins.
  • REPROCELL. MTS Cell Viability Assay of upcyte® Hepatocyte Cultures Grown on Alvetex Scaffold in 3D.
  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry.
  • SGC-UNC. NanoBRET.
  • Promega Connections. (2023, August 21). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics.
  • Bio-protocol. Cellular thermal shift assay (CETSA).
  • GraphPad. How Do I Estimate the IC50 and EC50?.
  • Dalvit, C., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.
  • Science Gateway. How to calculate IC50.
  • ACS Catalysis. (2025, April 14). Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges.
  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • University of Cambridge. Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets.
  • BioVision. MTS Cell Proliferation Colorimetric Assay Kit.
  • Boezio, A. A., et al. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry.
  • Liu, X. H., et al. (2015). 6,7-Dihydrobenzo[f]benzoi[6][20]midazo[1,2-d]o[6][21]xazepine derivatives as selective inhibitors of PI3Kα. Bioorganic & Medicinal Chemistry Letters. Available at:

  • Maxed Out Compounds. (2025, September 5). How to Handle Research Compounds Safely.
  • ResearchGate. Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays.
  • PubMed. (2004, June 3). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model.
  • ResearchGate. (2015, January 8). What to select for storing your compound: neat vs.in solution ?.
  • Al-Masoudi, W. A. (2015). Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. University of Baghdad.
  • Ottaviani, G. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Future Medicinal Chemistry.
  • PubChem. 7-(difluoromethyl)-1,4-oxazepane hydrochloride.
  • Appchem. 7-(difluoromethyl)-1,4-oxazepane hydrochloride.
  • ECHA. 7-(difluoromethyl)-1,4-oxazepane hydrochloride — Chemical Substance Information.
  • BLDpharm. 7-(Difluoromethyl)-1,4-oxazepane hydrochloride.

Sources

Method

Application of 7-(difluoromethyl)-1,4-oxazepane hydrochloride in animal disease models

A Guide for Preclinical Research and Development Executive Summary Extensive searches of public scientific literature, patent databases, and chemical repositories have yielded no specific data or publications pertaining...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Preclinical Research and Development

Executive Summary

Extensive searches of public scientific literature, patent databases, and chemical repositories have yielded no specific data or publications pertaining to a compound identified as "7-(difluoromethyl)-1,4-oxazepane hydrochloride." This suggests that the compound may be a novel entity not yet disclosed in the public domain, an internal corporate research code, or a misidentified chemical structure.

This document, therefore, serves a dual purpose. First, it transparently communicates the current lack of public information on this specific molecule. Second, it provides a robust, generalized framework and a series of methodological considerations that researchers can adapt for the preclinical evaluation of novel heterocyclic compounds, such as oxazepane derivatives, in animal disease models. The protocols and principles outlined below are based on established best practices in drug discovery and development and are intended to serve as a foundational guide for investigating a new chemical entity (NCE) with a similar structural class.

Part 1: Foundational Principles for NCE Evaluation in Animal Models

When approaching a novel compound like a substituted 1,4-oxazepane, the initial preclinical phase is a critical step in establishing a foundational understanding of its behavior in vivo. The primary objectives are to characterize its safety profile, understand its pharmacokinetic and pharmacodynamic (PK/PD) relationship, and establish early proof-of-concept for its therapeutic potential.

The Importance of a Target Product Profile (TPP)

Before initiating animal studies, it is crucial to define a TPP. The TPP outlines the desired characteristics of the drug candidate and guides the preclinical development strategy. Key questions to address include:

  • Therapeutic Indication: What specific disease will the compound target?

  • Mechanism of Action (MoA): What is the hypothesized biological target or pathway?

  • Route of Administration: Will it be administered orally, intravenously, or via another route?

  • Dosing Regimen: Is the goal once-daily dosing, or is a different frequency anticipated?

  • Efficacy Endpoints: What are the primary biomarkers or functional outcomes that will define success in an animal model?

Logical Workflow for Preclinical Assessment

A systematic approach is essential to de-risk the progression of an NCE. The following workflow illustrates a standard pathway from initial characterization to efficacy studies.

Diagram: Standard Preclinical Workflow for a Novel Chemical Entity

G cluster_0 Phase 1: In Vitro & Ex Vivo Characterization cluster_1 Phase 2: In Vivo Pharmacokinetics & Safety cluster_2 Phase 3: Efficacy Modeling A Compound Synthesis & Characterization B In Vitro Target Engagement & Potency (IC50/EC50) A->B C ADME Profiling (Metabolic Stability, Permeability) B->C D Single Ascending Dose (SAD) Toxicology & Tolerability C->D Proceed if favorable ADME profile E Pharmacokinetic (PK) Studies (e.g., in Mice, Rats) D->E F Target Occupancy/ Pharmacodynamic (PD) Biomarkers E->F G Dose-Range Finding Efficacy Study F->G Proceed if PK/PD relationship is established H Pivotal Efficacy Study in Disease Model G->H I Chronic Dosing & Long-Term Safety Assessment H->I

Caption: A generalized workflow for the preclinical evaluation of a novel compound.

Part 2: Generic Protocols for an Oxazepane-Class Compound

The following sections provide detailed, adaptable protocols for key stages of in vivo assessment. These are presented as templates that must be customized based on the specific properties of the test compound and the chosen disease model.

Protocol: Rodent Pharmacokinetic (PK) Study

Objective: To determine the fundamental PK parameters (e.g., Cmax, Tmax, AUC, half-life) of a novel compound following intravenous (IV) and oral (PO) administration.

Materials:

  • Test compound (e.g., a novel oxazepane derivative)

  • Vehicle suitable for both IV and PO administration (e.g., 5% DMSO, 40% PEG300, 55% Saline)

  • Male Sprague-Dawley rats (n=3-4 per group)

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Centrifuge, pipettes, and storage vials

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimation: Acclimate animals for at least 72 hours prior to the study. Fast animals overnight (with water ad libitum) before dosing.

  • Dose Preparation: Prepare a stock solution of the test compound. For the study, prepare two formulations:

    • IV Formulation: Dilute the stock to a final concentration suitable for a low-volume injection (e.g., 1 mg/kg in 1 mL/kg). Ensure the compound is fully dissolved.

    • PO Formulation: Dilute the stock to a final concentration for oral gavage (e.g., 10 mg/kg in 5 mL/kg).

  • Administration:

    • IV Group: Administer the compound via a single bolus injection into the tail vein.

    • PO Group: Administer the compound using an oral gavage needle.

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) from a suitable vessel (e.g., saphenous vein) at predefined time points.

    • IV Timepoints: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Timepoints: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate plasma.

  • Bioanalysis: Aspirate the plasma supernatant and store at -80°C until analysis. Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 1: Example Pharmacokinetic Parameters to Measure

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after administration.
Tmax Time at which Cmax is reachedProvides information on the rate of absorption.
AUC (0-t) Area under the concentration-time curveRepresents the total drug exposure over time.
Terminal half-lifeDetermines the dosing interval required to maintain exposure.
F (%) Bioavailability (calculated from IV and PO data)Percentage of the oral dose that reaches systemic circulation.
Protocol: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity or mortality in a rodent model.

Materials:

  • Test compound

  • Vehicle

  • Male and female C57BL/6 mice (n=3-5 per group, per sex)

  • Dosing and observation equipment

Methodology:

  • Dose Selection: Based on any in vitro cytotoxicity data or structural alerts, select a starting dose and a geometric progression for dose escalation (e.g., 10, 30, 100, 300 mg/kg).

  • Administration: Administer a single dose of the compound to each group via the intended clinical route (e.g., oral gavage). Include a vehicle-only control group.

  • Clinical Observation: Monitor animals intensively for the first 4-6 hours post-dose and then at least twice daily for 7-14 days. Record observations including:

    • Changes in posture, gait, or activity level

    • Signs of pain or distress (e.g., piloerection, hunched posture)

    • Changes in body weight (measure daily)

    • Any signs of morbidity or mortality.

  • Endpoint Definition: Define clear endpoints for humane euthanasia (e.g., >20% body weight loss, inability to ambulate, severe respiratory distress).

  • MTD Determination: The MTD is defined as the highest dose that does not produce mortality, significant clinical signs of toxicity, or more than a 10-15% reduction in body weight from which the animals recover.

Part 3: Hypothetical Application in a Neurological Disease Model

While no data exists for 7-(difluoromethyl)-1,4-oxazepane hydrochloride, many heterocyclic scaffolds are explored for their activity in the central nervous system (CNS). The difluoromethyl group is often added to modulate metabolic stability and lipophilicity, which can be advantageous for brain penetration.

Let's hypothesize a scenario where this compound is being investigated as a potential treatment for Parkinson's disease, targeting a novel neuroprotective pathway.

Diagram: Hypothetical Neuroprotective Signaling Pathway

G cluster_0 Upstream Events cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Outcome Compound 7-(difluoromethyl)- 1,4-oxazepane HCl Receptor Hypothetical Receptor (e.g., GPCR 'XYZ') Compound->Receptor Activates KinaseA Kinase A Receptor->KinaseA Phosphorylates KinaseB Kinase B KinaseA->KinaseB Activates TF Transcription Factor (e.g., Nrf2) KinaseB->TF Promotes nuclear translocation ARE Antioxidant Response Element (ARE) Genes TF->ARE Binds to promoter Outcome Increased Synthesis of Neuroprotective Proteins (e.g., HO-1, NQO1) ARE->Outcome Mitochondria Mitochondrial Stress & Oxidative Damage Outcome->Mitochondria Inhibits

Caption: A hypothetical signaling pathway for a neuroprotective oxazepane derivative.

Protocol: Efficacy in the MPTP Mouse Model of Parkinson's Disease

Objective: To evaluate if the test compound can prevent or rescue dopaminergic neurodegeneration induced by the neurotoxin MPTP.

Materials:

  • Test compound and vehicle

  • MPTP hydrochloride (Sigma-Aldrich)

  • C57BL/6 mice (male, 10-12 weeks old)

  • Behavioral testing apparatus (e.g., rotarod, cylinder test)

  • Tissue processing reagents for immunohistochemistry and HPLC

Methodology:

  • Group Allocation: Divide animals into four groups (n=10-12 per group):

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + MPTP

    • Group 3: Test Compound (Low Dose) + MPTP

    • Group 4: Test Compound (High Dose) + MPTP

  • Dosing Regimen (Prophylactic):

    • Administer the test compound or vehicle orally once daily for 14 days.

    • On day 8, administer MPTP (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals. Continue compound/vehicle dosing until day 14.

  • Behavioral Assessment:

    • Conduct baseline behavioral tests before the study begins.

    • On day 14, perform behavioral tests (e.g., rotarod test for motor coordination) to assess functional outcomes.

  • Neurochemical Analysis:

    • On day 15, euthanize the animals and dissect the striatum.

    • Use HPLC with electrochemical detection to quantify levels of dopamine and its metabolites (DOPAC, HVA).

  • Histological Analysis:

    • Perfuse a subset of animals and prepare brain sections.

    • Perform tyrosine hydroxylase (TH) immunohistochemistry on sections of the substantia nigra to quantify the number of surviving dopaminergic neurons.

  • Data Analysis: Use appropriate statistical tests (e.g., one-way ANOVA with post-hoc tests) to compare outcomes between groups. A significant preservation of striatal dopamine and TH-positive neurons in the compound-treated groups compared to the MPTP-only group would indicate neuroprotective efficacy.

Conclusion

While "7-(difluoromethyl)-1,4-oxazepane hydrochloride" remains an uncharacterized entity in the public scientific domain, the methodologies presented here provide a comprehensive and scientifically rigorous blueprint for its potential evaluation. Any investigation into a novel compound must proceed logically, beginning with foundational safety and pharmacokinetic studies before advancing to resource-intensive efficacy models. By adhering to these established principles, researchers can efficiently and effectively characterize the therapeutic potential of new chemical entities.

References

As no direct literature exists for the specified compound, this reference list is provided as an example of how sources for the methodologies described would be cited.

  • Guidance for Industry: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration. [Link]

  • The MPTP mouse model of Parkinson's disease. Jackson-Lewis, V., & Przedborski, S. (2007). Nature Protocols. [Link]

  • Pharmacokinetics: The Dynamics of Drug Absorption, Distribution, Metabolism, and Elimination. Rowland, M., & Tozer, T.N. (2011). Textbook.
  • ICH Harmonised Tripartite Guideline S6 (R1): Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Application

Application Note: High-Throughput Screening of 7-(Difluoromethyl)-1,4-oxazepane Analogs for RIP1 Kinase Inhibition

An in-depth technical guide and protocol for the high-throughput screening (HTS) of 7-(difluoromethyl)-1,4-oxazepane hydrochloride analogs. Executive Summary & Mechanistic Rationale The 1,4-oxazepane scaffold is a privil...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and protocol for the high-throughput screening (HTS) of 7-(difluoromethyl)-1,4-oxazepane hydrochloride analogs.

Executive Summary & Mechanistic Rationale

The 1,4-oxazepane scaffold is a privileged, medium-sized heterocycle that occupies the structural interface of diazepanes, morpholines, and azepanes[1]. Historically underrepresented in screening libraries due to synthetic bottlenecks, recent breakthroughs in the scalable synthesis of 6- and 7-functionalized 1,4-oxazepanes have unlocked these building blocks for advanced drug discovery[1].

Specifically, the 7-(difluoromethyl)-1,4-oxazepane hydrochloride building block (CAS 2059988-56-4) offers unique physicochemical advantages[2]. The difluoromethyl (–CHF₂) group acts as a lipophilic hydrogen bond donor. Mechanistically, this substitution significantly enhances metabolic stability by blocking CYP450-mediated oxidation at the 7-position, while simultaneously modulating the basicity (pKa) of the adjacent oxazepane nitrogen. This precise electronic tuning improves blood-brain barrier (BBB) penetrance and target residence time.

In this application note, we outline a validated High-Throughput Screening (HTS) cascade utilizing 7-(difluoromethyl)-1,4-oxazepane analogs targeting Receptor Interacting Protein 1 (RIP1) Kinase . RIP1 is a critical driver of TNF-mediated inflammation and necroptosis. Previous DNA-encoded library screens have successfully identified benzo[b][1,4]oxazepin-4-ones as potent, monoselective RIP1 inhibitors[3]. By leveraging the saturated 1,4-oxazepane core, researchers can achieve superior pharmacokinetic profiles in rodents[3].

Biological Pathway & Target Rationale

RIP1 kinase activity is driven by auto-phosphorylation within Complex I[3]. To identify type II or type III allosteric kinase inhibitors—which the conformationally restricted oxazepane scaffold often yields due to its deep-pocket binding kinetics—our primary screen employs a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay.

RIP1_Pathway TNF TNF-α Binding Complex1 Complex I Formation (TRADD, TRAF2, RIP1) TNF->Complex1 RIP1 RIP1 Kinase Activation (Auto-phosphorylation) Complex1->RIP1 Survival Cell Survival Complex1->Survival NF-κB Pathway Necroptosis Necroptosis / Inflammation RIP1->Necroptosis Active Oxazepane 7-(difluoromethyl)-1,4-oxazepane Inhibitor Binding Oxazepane->RIP1 Inhibits

TNF-α induced RIP1 kinase signaling pathway and the inhibitory intervention point.

HTS Workflow Architecture

To ensure a self-validating system, the TR-FRET assay is immediately followed by an orthogonal ADP-Glo functional assay. This causality-driven design eliminates false positives caused by fluorescent interference, a common artifact when screening densely functionalized heterocycles.

HTS_Workflow Lib Compound Library 7-(difluoromethyl)-1,4-oxazepanes Prep Acoustic Dispensing (Echo) 1536-well format Lib->Prep Primary Primary Screen: TR-FRET RIP1 Binding Assay Prep->Primary HitSelect Hit Selection (>50% Inhibition, Z' > 0.6) Primary->HitSelect Secondary Orthogonal Screen: ADP-Glo RIP1 Kinase Activity HitSelect->Secondary Counter Counter-Screen Off-target Kinase Panel Secondary->Counter Lead Lead Optimization Candidate Selection Counter->Lead

HTS cascade for 1,4-oxazepane analogs from primary TR-FRET screen to hit selection.

Step-by-Step Experimental Protocols

Self-Validating System Note: Every protocol described below relies on internal statistical controls. A microtiter plate is strictly rejected if the calculated Z'-factor falls below 0.6, ensuring that all advanced hits are statistically significant.

Protocol A: Compound Preparation and Acoustic Dispensing

Causality: 7-(difluoromethyl)-1,4-oxazepane analogs are typically synthesized and stored as hydrochloride salts[2]. Direct dissolution in 100% DMSO without buffering can lead to localized precipitation or acidic degradation of the library over time.

  • Solubilization: Dissolve the lyophilized 1,4-oxazepane HCl salts in 100% anhydrous DMSO containing 1.05 molar equivalents of triethylamine (TEA). Reasoning: TEA neutralizes the HCl salt, generating the free base in situ to ensure complete solubility at a 10 mM stock concentration.

  • Acoustic Dispensing: Use an Echo® Acoustic Liquid Handler to transfer 5 nL of compound into a 1536-well low-volume assay plate (Greiner Bio-One). Reasoning: Acoustic dispensing eliminates tip-based carryover and allows for direct, contact-free dilution, preserving the integrity of the fluorinated compounds.

  • Controls: Dispense 5 nL of DMSO into columns 1-2 (negative control/0% inhibition) and 5 nL of 10 mM reference inhibitor (e.g., GSK'481[3]) into columns 47-48 (positive control/100% inhibition).

Protocol B: TR-FRET Primary Binding Assay

Causality: TR-FRET mitigates auto-fluorescence from the compound library. The long emission half-life of the europium fluorophore allows the detector to measure the signal only after background fluorescence has completely decayed.

  • Reagent Preparation: Prepare a 2X solution of GST-tagged RIP1 kinase domain (10 nM) and a 2X solution of Eu-anti-GST antibody (2 nM) + Alexa Fluor 647-labeled kinase tracer (20 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Target Equilibration: Dispense 2.5 µL of the 2X RIP1 solution into the 1536-well plate containing the dispensed oxazepanes. Incubate for 15 minutes at room temperature. Reasoning: This allows the conformationally restricted oxazepane analogs to access and equilibrate within the kinase allosteric pocket before the tracer competes for the site.

  • Tracer Addition: Dispense 2.5 µL of the 2X Antibody/Tracer solution.

  • Incubation & Read: Centrifuge the plate at 1000 x g for 1 minute to remove bubbles. Incubate for 60 minutes at room temperature. Read the plate on a PHERAstar FSX microplate reader (Excitation: 337 nm; Emission: 665 nm and 615 nm).

  • Data Processing: Calculate the TR-FRET ratio (665 nm / 615 nm). Normalize data against the controls to determine % inhibition.

Protocol C: ADP-Glo Orthogonal Kinase Assay

Causality: To ensure the TR-FRET hits are functional inhibitors and not merely structural displacers or assay artifacts, the ADP-Glo assay measures the actual enzymatic conversion of ATP to ADP.

  • Kinase Reaction: In a 384-well white solid-bottom plate, mix 2 µL of hit compounds (transferred from intermediate dilution plates) with 4 µL of RIP1 kinase (5 nM) and Myelin Basic Protein (MBP) substrate (0.5 mg/mL).

  • Initiation: Add 4 µL of ATP (10 µM, matching the apparent Km​ of RIP1) to start the reaction. Incubate for 120 minutes at room temperature.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Read: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent signal. Read on a standard luminometer.

Quantitative Data Presentation & Hit Criteria

The following table summarizes the required assay metrics and physicochemical thresholds for advancing 7-(difluoromethyl)-1,4-oxazepane hits to the lead optimization phase.

Metric / ParameterTR-FRET Binding AssayADP-Glo Functional AssayRationale / Causality
Z'-Factor > 0.70> 0.65Ensures wide statistical separation between positive and negative controls; self-validates assay robustness.
Signal-to-Background (S/B) > 5.0> 10.0Necessary to detect weak allosteric binders typical of early-stage, unoptimized oxazepane scaffolds.
DMSO Tolerance Up to 2% (v/v)Up to 1% (v/v)Prevents solvent-induced kinase denaturation while maintaining the solubility of lipophilic fluorinated analogs.
Hit Threshold > 50% Inhibition @ 10 µMIC₅₀ < 1 µMFilters out weak binders; ensures functional target engagement.
Ligand Efficiency (LE) > 0.3 kcal/mol/HA> 0.3 kcal/mol/HAConfirms the –CHF₂ group contributes positively to binding energy without relying purely on excessive lipophilicity.

References

  • Kaliberda, O. V., Leha, D. O., Peredrii, V. S., Levchenko, K., Zarudnitskii, E. V., Ryabukhin, S. V., & Volochnyuk, D. M. (2026). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Organic Process Research & Development.[Link]

  • Harris, P. A., Berger, S. B., Jeong, J. U., et al. (2016). DNA-Encoded Library Screening Identifies Benzo[b][1,4]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 Kinase Inhibitors. Journal of Medicinal Chemistry, 59(5), 2163-2178.[Link]

  • PubChemLite / NextSDS Database. (2026). Chemical Substance Information: 7-(difluoromethyl)-1,4-oxazepane hydrochloride (CAS: 2059988-56-4). [Link]

Sources

Method

Application Notes and Protocols for the Quantification of 7-(difluoromethyl)-1,4-oxazepane hydrochloride in Biological Samples

Introduction This document provides a comprehensive guide to the development and validation of a robust bioanalytical method for the quantification of 7-(difluoromethyl)-1,4-oxazepane hydrochloride in biological matrices...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This document provides a comprehensive guide to the development and validation of a robust bioanalytical method for the quantification of 7-(difluoromethyl)-1,4-oxazepane hydrochloride in biological matrices, such as human plasma. 7-(difluoromethyl)-1,4-oxazepane hydrochloride is a novel small molecule entity with therapeutic potential, necessitating a reliable analytical method to support pharmacokinetic and toxicokinetic studies in drug development.[1] The inherent challenges of analyzing small, polar, and fluorinated compounds in complex biological fluids require a meticulously optimized approach to ensure accuracy, precision, and sensitivity.[2][3]

This guide is intended for researchers, scientists, and drug development professionals. It details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method, which is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity.[4] The protocol outlines a complete workflow, from sample preparation to method validation, grounded in established scientific principles and regulatory expectations.[5][6]

Chemical Structure of 7-(difluoromethyl)-1,4-oxazepane hydrochloride:

  • Molecular Formula: C₆H₁₂ClF₂NO[7]

  • Molecular Weight: 187.62 g/mol

  • Structure:

    • A seven-membered 1,4-oxazepane ring.

    • A difluoromethyl group at the 7-position.

The presence of the basic secondary amine and the polar ether linkage in the oxazepane ring, combined with the difluoromethyl group, informs the strategic choices for sample extraction and chromatographic separation detailed herein.

I. Bioanalytical Method Development Strategy

The development of a reliable bioanalytical method is a systematic process. The following sections elucidate the rationale behind the chosen analytical techniques for 7-(difluoromethyl)-1,4-oxazepane hydrochloride.

The Power of LC-MS/MS for Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern quantitative bioanalysis.[4] Its widespread adoption is due to its exceptional sensitivity, selectivity, and wide dynamic range.[8] For a compound like 7-(difluoromethyl)-1,4-oxazepane, which is expected to be present at low concentrations in biological samples, the sensitivity of LC-MS/MS is paramount.[9] The selectivity of tandem mass spectrometry, specifically using Multiple Reaction Monitoring (MRM), allows for the precise detection of the analyte even in the presence of complex biological matrix components, thereby minimizing interferences.[4]

Sample Preparation: The Critical First Step

The primary goal of sample preparation is to isolate the analyte from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[10][11] The choice of sample preparation technique is critical and can significantly impact method performance.[7]

For 7-(difluoromethyl)-1,4-oxazepane, a relatively polar and basic compound, three common techniques are considered:

  • Protein Precipitation (PPT): This is a simple and rapid method where a water-miscible organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins.[12][13] While fast and cost-effective, it can be less clean than other methods and may lead to significant matrix effects.[14]

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases (typically an aqueous and an organic phase).[15] By adjusting the pH of the aqueous phase, the ionization state of 7-(difluoromethyl)-1,4-oxazepane can be manipulated to favor its extraction into the organic phase, providing a cleaner sample than PPT.[10]

  • Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that can provide the cleanest extracts. It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte with a suitable solvent. For a basic compound like 7-(difluoromethyl)-1,4-oxazepane, a cation-exchange or a mixed-mode SPE sorbent could be highly effective.

Chosen Method: Solid-Phase Extraction (SPE)

For this application, Solid-Phase Extraction (SPE) is recommended. The rationale for this choice is the anticipated need for high sensitivity and the desire to minimize matrix effects, which can be a significant issue with fluorinated compounds. A well-chosen SPE protocol will provide superior cleanup compared to PPT and LLE, leading to a more robust and reliable assay.

Chromatographic Separation: Achieving Specificity

The goal of liquid chromatography is to separate the analyte of interest from endogenous matrix components and any potential metabolites before it enters the mass spectrometer.[8] This separation is crucial for minimizing ion suppression or enhancement, a phenomenon known as the matrix effect.

Given the polar nature of 7-(difluoromethyl)-1,4-oxazepane, two chromatographic approaches are viable:

  • Reversed-Phase (RP) Chromatography: This is the most common mode of LC. For polar compounds, using a C18 column with an aqueous mobile phase containing an acidic modifier (e.g., formic acid) will promote retention of the protonated analyte.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography. An example of a successful HILIC method for a difluoromethylated compound can be found in the literature for D,L-alpha-difluoromethylornithine.

Chosen Method: Reversed-Phase (RP) Chromatography with a C18 column

While HILIC is a strong candidate, a well-optimized reversed-phase method is often more rugged and is a good starting point for method development. The use of a modern, high-efficiency C18 column with a particle size of less than 3 µm will provide excellent peak shape and resolution.

The Role of the Internal Standard (IS)

An internal standard is a compound of known concentration that is added to every sample, calibrator, and quality control sample. Its purpose is to correct for variability during sample preparation and analysis.[2] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., containing deuterium or ¹³C). A SIL-IS has nearly identical chemical and physical properties to the analyte and will therefore behave similarly during extraction and ionization, providing the most accurate correction.[2]

If a SIL-IS is not available, a structural analog can be used, but it must be carefully selected to ensure it has similar chromatographic and mass spectrometric behavior.

II. Detailed Experimental Protocols

This section provides step-by-step protocols for the quantification of 7-(difluoromethyl)-1,4-oxazepane in human plasma.

Materials and Reagents
Material/ReagentSupplierGrade
7-(difluoromethyl)-1,4-oxazepane hydrochloride---Reference Standard (>98% purity)
7-(difluoromethyl-d₂)-1,4-oxazepane hydrochloride (Internal Standard)---Custom Synthesis (>98% purity, >99% isotopic purity)
Human Plasma (K₂EDTA)---Bio-IVT or equivalent
AcetonitrileFisher ScientificOptima™ LC/MS Grade
MethanolFisher ScientificOptima™ LC/MS Grade
WaterMilliporeMilli-Q® or equivalent
Formic AcidThermo ScientificPierce™ LC-MS Grade
Ammonium AcetateSigma-AldrichBioUltra
SPE CartridgesWatersOasis WCX (Weak Cation Exchange)
Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of 7-(difluoromethyl)-1,4-oxazepane hydrochloride and its SIL-IS into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water. These will be used to spike the calibration curve standards.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the SIL-IS primary stock solution with 50:50 (v/v) acetonitrile:water.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Curve Standards:

    • Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from, for example, 0.1 to 100 ng/mL.

  • Quality Control (QC) Samples:

    • Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Sample Preparation Protocol: Solid-Phase Extraction (SPE)

SPE_Workflow Start Start: Plasma Sample (100 µL) Add_IS Add Internal Standard (25 µL of 100 ng/mL SIL-IS) Start->Add_IS Pretreat Add 4% Phosphoric Acid (200 µL) Add_IS->Pretreat Load Load Pre-treated Sample Pretreat->Load Condition Condition SPE Cartridge (1 mL Methanol, then 1 mL Water) Condition->Load Wash1 Wash 1: 1 mL 2% Formic Acid in Water Load->Wash1 Wash2 Wash 2: 1 mL Methanol Wash1->Wash2 Dry Dry Cartridge (5 min under vacuum) Wash2->Dry Elute Elute with 1 mL of 5% Ammonium Hydroxide in Acetonitrile/Methanol (80:20) Dry->Elute Evaporate Evaporate to Dryness (N₂ stream, 40°C) Elute->Evaporate Reconstitute Reconstitute in 100 µL of Mobile Phase A Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject

  • Sample Pre-treatment: To a 100 µL aliquot of plasma sample, calibrator, or QC, add 25 µL of the internal standard working solution (100 ng/mL). Vortex to mix. Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning: Condition a Waters Oasis WCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Drying: Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in 80:20 (v/v) acetonitrile:methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Instrumentation and Conditions
ParameterCondition
LC System
ColumnWaters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions
Column Temperature40°C
Injection Volume5 µL
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsAnalyte: [M+H]⁺ > fragment ion 1, [M+H]⁺ > fragment ion 2IS: [M+H]⁺ > fragment ion
Source Temperature150°C
Desolvation Temperature500°C
Desolvation Gas Flow1000 L/hr
Cone Gas Flow50 L/hr

Note: The specific MRM transitions and collision energies must be optimized by infusing a standard solution of 7-(difluoromethyl)-1,4-oxazepane and its SIL-IS into the mass spectrometer.

III. Bioanalytical Method Validation

The developed method must be validated according to regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure its reliability for the analysis of study samples.[5][6]

Validation_Parameters Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Calibration Calibration Curve (Linearity & Range) Validation->Calibration LLOQ Lower Limit of Quantification Validation->LLOQ Recovery Recovery Validation->Recovery Matrix_Effect Matrix Effect Validation->Matrix_Effect Stability Stability Validation->Stability

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria (FDA/EMA)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 different sources.
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy The closeness of the determined value to the nominal concentration.Mean concentration within ±15% of the nominal value for QC samples (±20% at LLOQ).
Precision The degree of scatter between a series of measurements.Coefficient of variation (CV) ≤ 15% for QC samples (≤ 20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Signal-to-noise ratio > 5. Accuracy within ±20% and precision ≤ 20%.
Recovery The efficiency of the extraction procedure.Consistent and reproducible across the concentration range.
Matrix Effect The suppression or enhancement of ionization due to co-eluting matrix components.The CV of the matrix factor across at least 6 lots of matrix should be ≤ 15%.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions.Mean concentration of stability samples within ±15% of nominal concentration.
Stability Experiments

A comprehensive assessment of the analyte's stability is crucial. This includes:

  • Freeze-Thaw Stability: Stability after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Stability at room temperature for a duration representative of sample handling.

  • Long-Term Stability: Stability under frozen storage conditions (-20°C or -80°C) for the expected duration of sample storage.

  • Post-Preparative Stability: Stability of the processed samples in the autosampler.

IV. Conclusion

The bioanalytical method detailed in this application note provides a robust and reliable framework for the quantification of 7-(difluoromethyl)-1,4-oxazepane hydrochloride in human plasma. The use of solid-phase extraction for sample cleanup and LC-MS/MS for detection ensures high sensitivity and selectivity. Adherence to the described method development and validation protocols will generate high-quality data to support regulatory submissions and advance the clinical development of this promising therapeutic agent.

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.).
  • Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS ASMS 2015 ThP 127 - Shimadzu. (n.d.).
  • Novel LC-MS/MS assay to quantify D,L-alpha-difluoromethylornithine (DFMO) in mouse plasma - PubMed. (n.d.).
  • 7-(difluoromethyl)-1,4-oxazepane hydrochloride | 2059988-56-4 | C6H12ClF2NO | Appchem. (n.d.).
  • 2059988-56-4|7-(Difluoromethyl)-1,4-oxazepane hydrochloride - BLDpharm. (n.d.).
  • Solid Phase Extraction (SPE) Columns in Biological Sample Preparation - J&K Scientific. (2025, December 16).
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • What is Solid Phase Extraction (SPE)? - Organomation. (n.d.).
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7).
  • Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21).
  • What are the Best Practices of LC-MS/MS Internal Standards? - NorthEast BioLab. (n.d.).
  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. (2023, December 12).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15).
  • matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.).
  • Development of an LCMS Methodology to Characterize and Quantitate Fluorinated Compounds in Consumer Products - Shimadzu Scientific Instruments. (n.d.).
  • LC–API-MS(/MS) for Biological Samples: Importance of Hydrophobicity, Molecular Weight and Structural Development | LCGC International. (2026, March 29).
  • An Introduction to Solid Phase Extraction (SPE) - Bio-Analysis Centre. (2017, January 10).
  • Selection of Internal Standards for LC-MS/MS Applications - Cerilliant. (n.d.).
  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023, January 13).
  • Providing a Universal, One-step Alternative to Liquid-Liquid Extraction in Bioanalysis. (n.d.).
  • Bioanalytical Method Validation FDA 2001.pdf. (n.d.).
  • Solid Phase Extraction (SPE) Consumables | Thermo Fisher Scientific - JP. (n.d.).
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12).
  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples - Oriental Journal of Chemistry. (n.d.).
  • Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters - PMC. (n.d.).
  • Protein precipitation: A comprehensive guide - Abcam. (n.d.).
  • Sensitive and Accurate Quantitation of Perfluorinated Compounds in Human Breast Milk using Selected Reaction Monitoring Assays by. (n.d.).
  • High-Sensitivity Analysis of Drugs in Ultra-Small Volume Plasma Samples Using Microflow LC/MS/MS. (n.d.).
  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025, May 23).
  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (n.d.).
  • Full article: European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? - Taylor & Francis. (2012, April 26).
  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma - Longdom Publishing. (2025, March 4).
  • Blood Drug Identification: Techniques and Applications | SciTechnol. (n.d.).
  • Protein Precipitation Plates | Thermo Fisher Scientific. (n.d.).
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.).
  • SLE, SPE and LLE – How are Those Different? - Biotage. (2023, January 17).
  • A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS - PMC. (n.d.).
  • Protein Precipitation Method | Phenomenex. (2025, June 9).
  • Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS - Slideshare. (n.d.).
  • A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed. (2008, February 1).
  • Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration. (2026, January 19).
  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions - Waters Corporation. (n.d.).
  • Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow - Thermo Fisher Scientific. (2025, August 21).
  • Optimization of a rapid method for screening drugs in blood by liquid chromatography tandem mass spectrometry - PMC. (2023, November 23).
  • Application of salt-assisted liquid-liquid extraction in bioanalytical methods - EUCHEMBIOJ Reviews. (2024, October 25).
  • High-Sensitivity Analysis of Drugs in Ultra-Small Volumes Plasma Samples Using Micro-Flow LC. (n.d.).
  • High-Sensitivity Analysis of Drugs in Ultra-Small Volume Plasma Samples Using Microflow LC/MS/MS - Shimadzu (Europe). (n.d.).
  • Application of LCMS in small-molecule drug development. (2016, August 24).

Sources

Application

Advanced Radiochemistry Protocols for 7-(Difluoromethyl)-1,4-oxazepane Hydrochloride in PET Imaging Studies

Executive Summary & Scientific Rationale The compound 7-(difluoromethyl)-1,4-oxazepane hydrochloride represents a highly valuable structural motif in modern drug discovery. The 1,4-oxazepane ring provides a conformationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The compound 7-(difluoromethyl)-1,4-oxazepane hydrochloride represents a highly valuable structural motif in modern drug discovery. The 1,4-oxazepane ring provides a conformationally restricted, metabolically stable secondary amine, while the difluoromethyl (–CF₂H) group acts as a lipophilic hydrogen-bond donor. Translating this pharmacophore into a Positron Emission Tomography (PET) imaging agent requires precise radiolabeling strategies that maintain its binding affinity and pharmacokinetic profile.

Radiolabeling this molecule presents two distinct vectors, each with specific mechanistic challenges:

  • Isosteric Labeling at the Secondary Amine: Rapid N-alkylation using Carbon-11 ( 11 C). While this forms an N-methyl analog, it is synthetically straightforward and ideal for rapid in vivo proof-of-concept imaging.

  • Exact Isotopologue Synthesis at the –CF₂H Group: Direct incorporation of Fluorine-18 ( 18 F) into the difluoromethyl group. Because direct nucleophilic radiofluorination of a –CF₂H moiety is thermodynamically unfavorable, we must utilize cutting-edge [1] or leverage the breakthrough development of [2].

This application note provides detailed, self-validating protocols for both approaches, equipping radiochemists with the mechanistic insights needed to successfully synthesize these tracers.

Protocol A: N-Alkylation via[¹¹C]Methyl Triflate

Mechanistic Causality

The secondary amine at the 4-position of the 1,4-oxazepane ring is a strong nucleophile. However, 7-membered rings exhibit unique conformational dynamics that can sterically shield the nitrogen lone pair. Therefore, [¹¹C]methyl triflate ([¹¹C]CH₃OTf) is strictly preferred over [¹¹C]methyl iodide ([¹¹C]CH₃I). The triflate anion is a superior leaving group, which dramatically increases the electrophilicity of the methylating agent. This allows the reaction to proceed to completion in just 3 minutes, minimizing the decay of the short-lived ¹¹C isotope (t₁/₂ = 20.4 min) and utilizing standard [4].

Step-by-Step Methodology
  • Isotope Production: Generate [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.

  • Reagent Synthesis: Catalytically reduce [¹¹C]CO₂ to [¹¹C]CH₄, followed by gas-phase iodination to yield [¹¹C]CH₃I. Pass the[¹¹C]CH₃I vapor through a silver triflate (AgOTf) column heated to 190 °C to quantitatively yield [¹¹C]CH₃OTf.

  • Radiolabeling:

    • Dissolve 1.0 mg of 7-(difluoromethyl)-1,4-oxazepane free base in 300 μL of anhydrous acetonitrile.

    • Cool the reaction vial to -20 °C and trap the incoming [¹¹C]CH₃OTf gas.

  • Incubation: Seal the vial and heat to 80 °C for exactly 3 minutes.

  • Self-Validation (QC): Spot a 1 μL aliquot onto a silica radio-TLC plate. A shift in the radiometric signal from the baseline to the solvent front confirms covalent N-alkylation.

  • Purification: Dilute the mixture with 1 mL of HPLC mobile phase (e.g., 40% MeCN in 0.1M ammonium formate) and inject onto a semi-preparative C18 RP-HPLC column. Collect the radioactive peak corresponding to the N-[¹¹C]methyl product.

  • Formulation: Evaporate the HPLC solvent under reduced pressure, reconstitute the tracer in 0.9% sterile saline containing 10% ethanol, and pass through a 0.22 μm sterile filter.

Protocol B: De Novo ¹⁸F-Isotopologue Synthesis via Oxidative Fluorodecarboxylation

Mechanistic Causality

Synthesizing the exact ¹⁸F-isotopologue requires installing the [¹⁸F]CF₂H group directly. We utilize a late-stage oxidative decarboxylation approach. The precursor, N-Boc-7-fluoro-1,4-oxazepane-7-carboxylic acid, is highly strategic. Upon manganese-mediated oxidation, decarboxylation generates a transient radical at the C7 position. Crucially, this radical is an α-oxy radical —highly stabilized by the resonance of the adjacent O1 oxygen atom's lone pairs. This stabilization extends the radical's half-life just enough to ensure efficient ligand transfer of [¹⁸F]fluoride from the Mn-complex, suppressing unwanted hydrogen-atom transfer (HAT) side reactions.

Step-by-Step Methodology
  • Isotope Production & Drying:

    • Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F reaction.

    • Trap the isotope on a QMA carbonate cartridge and elute into a reaction vessel using a solution of Kryptofix 2.22 (15 mg) and K₂CO₃ (3 mg) in MeCN/H₂O.

    • Azeotropically dry the complex at 110 °C under a stream of helium to yield anhydrous[¹⁸F]KF/K₂.₂₂.

  • Radiolabeling:

    • To the dried [¹⁸F]fluoride, add a solution containing 3.0 mg of N-Boc-7-fluoro-1,4-oxazepane-7-carboxylic acid, 20 mol% Mn(OTf)₂, and 2.0 equivalents of iodosylbenzene (oxidant) in 500 μL of anhydrous CH₂Cl₂/MeCN (1:1).

    • Heat the sealed vessel at 80 °C for 15 minutes to form the N-Boc-[¹⁸F]7-(difluoromethyl)-1,4-oxazepane intermediate.

  • Deprotection:

    • Add 200 μL of 4M HCl in dioxane directly to the reaction mixture.

    • Heat at 90 °C for 5 minutes. This step cleaves the Boc protecting group and simultaneously forms the desired hydrochloride salt.

  • Self-Validation (QC): Co-inject a sample of the crude mixture with a non-radioactive ¹⁹F-reference standard onto an analytical HPLC. Perfectly overlapping UV (reference) and radiometric (tracer) peaks validate the exact chemical identity of the synthesized isotopologue.

  • Purification & Formulation: Neutralize the mixture with 1M NaOH, dilute with water, and trap the product on a C18 Solid Phase Extraction (SPE) cartridge. Wash with sterile water and elute the final [¹⁸F]7-(difluoromethyl)-1,4-oxazepane hydrochloride with 1 mL of USP-grade ethanol, followed by dilution in 9 mL of sterile saline.

Quantitative Data Summary

ParameterProtocol A (¹¹C-Alkylation)Protocol B (¹⁸F-Decarboxylation)
Target Isotope Carbon-11 (¹¹C)Fluorine-18 (¹⁸F)
Isotope Half-Life 20.4 min109.8 min
Precursor Required 7-(difluoromethyl)-1,4-oxazepaneN-Boc-7-fluoro-1,4-oxazepane-7-carboxylic acid
Radiochemical Yield (RCY) 45–60% (decay-corrected)15–25% (decay-corrected)
Molar Activity ( Am​ ) > 50 GBq/μmol20–40 GBq/μmol
Total Synthesis Time 35 min (including HPLC)65 min (including deprotection & SPE)
Final Product Identity N-[¹¹C]methyl analogExact [¹⁸F]-isotopologue

Mandatory Visualizations

Radiosynthesis A Cyclotron Production [18F]Fluoride / [11C]CO2 B Precursor Activation (Mn-Catalyst or AgOTf) A->B C Radiolabeling Reaction (11C-Alkylation or 18F-Decarboxylation) B->C D Deprotection (HCl Hydrolysis) C->D E HPLC Purification & Formulation D->E

Fig 1. Radiosynthetic workflow for 11C and 18F labeling of the oxazepane derivative.

PET_Pathway A IV Injection of Radiotracer B Systemic Circulation & BBB Penetration A->B C Target Binding (Receptor/Enzyme) B->C D Positron Emission & Annihilation C->D E Gamma Ray Detection (PET Scanner) D->E F Image Reconstruction & Kinetic Modeling E->F

Fig 2. In vivo pharmacokinetic and signal transduction pathway for PET imaging.

References

  • Hugenberg, V., et al. (2024). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with[18F]Fluoride. Organic Letters. URL:[Link]

  • Sap, J. B. I., Meyer, C. F., Ford, J., et al. (2022). [18F]Difluorocarbene for positron emission tomography. Nature. URL:[Link]

  • Trump, L., et al. (2019). Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging. Angewandte Chemie International Edition. URL:[Link]

  • Miller, P. W., et al. (2008). Synthesis of 11C, 18F, 15O, and 13N radiolabels for positron emission tomography. Angewandte Chemie International Edition. URL:[Link]

Method

Application Note: Formulation Development of 7-(difluoromethyl)-1,4-oxazepane Hydrochloride for In Vivo Administration

Introduction The successful in vivo evaluation of a new chemical entity (NCE) is critically dependent on the development of an appropriate formulation that ensures adequate exposure in preclinical species. This applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The successful in vivo evaluation of a new chemical entity (NCE) is critically dependent on the development of an appropriate formulation that ensures adequate exposure in preclinical species. This application note provides a comprehensive guide to the formulation development of a novel hydrochloride salt, exemplified by 7-(difluoromethyl)-1,4-oxazepane hydrochloride. As this is a putative NCE, this document outlines a systematic, science-driven approach based on fundamental principles of physicochemical characterization and formulation science. The strategies discussed herein are broadly applicable to other small molecule hydrochloride salts in early development.[1]

A primary challenge in early preclinical development is often the limited availability of the active pharmaceutical ingredient (API) and the need for rapid formulation development to meet tight timelines for pharmacokinetic (PK), toxicology (Tox), and pharmacodynamic (PD) studies.[1][2] The goal is to develop a simple, safe, and effective formulation that can be consistently prepared and administered.[3] For hydrochloride salts, formulation development often focuses on addressing potential solubility and stability challenges.[4][5]

This guide will walk researchers through a logical workflow, from initial physicochemical characterization to the selection of a suitable vehicle for in vivo administration, with a focus on ensuring data quality and reproducibility in preclinical studies.

Pre-formulation Studies: Characterizing the API

A thorough understanding of the physicochemical properties of the API is the foundation of any successful formulation development program.[1] These initial studies guide the selection of formulation strategies and help to identify potential development hurdles early in the process.

Physicochemical Properties Assessment

The first step is to determine key physicochemical parameters of 7-(difluoromethyl)-1,4-oxazepane hydrochloride.

Table 1: Key Physicochemical Properties for Initial Assessment

PropertyImportance in Formulation Development
Appearance Provides a baseline for visual inspection of the API and formulated product.
Aqueous Solubility Determines the feasibility of simple aqueous formulations and the need for solubility enhancement techniques.[6]
pH-Solubility Profile For ionizable compounds like hydrochloride salts, understanding how solubility changes with pH is critical for selecting appropriate vehicles and predicting in vivo dissolution.[7]
pKa The dissociation constant helps predict the degree of ionization at different physiological pH values, which influences both solubility and permeability.
Log P/D The partition/distribution coefficient indicates the lipophilicity of the compound, which can impact its solubility in different vehicles and its absorption characteristics.[1]
Hygroscopicity Assesses the tendency of the API to absorb moisture, which can affect its physical and chemical stability and handling properties.[4]
Solid-State Characterization (e.g., XRPD, DSC, TGA) Identifies the crystalline form, detects polymorphism, and determines the melting point and thermal stability of the API.[4][8]
Protocol 1: Equilibrium Aqueous Solubility Determination
  • Add an excess amount of 7-(difluoromethyl)-1,4-oxazepane hydrochloride to a known volume of purified water in a clear glass vial.

  • Agitate the vial at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Visually inspect for the presence of undissolved solids.

  • Filter the suspension through a 0.22 µm filter to remove undissolved API.

  • Analyze the concentration of the dissolved API in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

  • Repeat the experiment in triplicate to ensure reproducibility.

Formulation Development Strategy

The choice of formulation strategy is dictated by the physicochemical properties of the API, the intended route of administration, the required dose level, and the animal species to be used in the in vivo study.[1][2]

Decision-Making Workflow

The following diagram illustrates a typical decision-making process for selecting a suitable formulation for a hydrochloride salt like 7-(difluoromethyl)-1,4-oxazepane hydrochloride.

Formulation_Strategy cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Formulation Options cluster_2 Phase 3: Final Selection A Determine Aqueous Solubility of API B Solubility > Target Dose? A->B C Aqueous Solution (e.g., Saline, Buffered Solution) B->C Yes D Solubility Enhancement Required B->D No G Select Lead Formulation(s) for Characterization C->G E Vehicle Screening (Co-solvents, Surfactants, Cyclodextrins) D->E F Suspension Formulation (Aqueous vehicle with suspending agent) D->F E->G F->G

Caption: Formulation selection workflow for in vivo studies.

Vehicle Screening

When aqueous solubility is insufficient to achieve the desired dose, a screening of pharmaceutically acceptable excipients is necessary.[10][11] The goal is to identify a vehicle system that can solubilize the API at the target concentration while being well-tolerated in the test species.[12]

Table 2: Common Excipients for Preclinical Formulations

Excipient ClassExamplesRationale for Use
Aqueous Vehicles Saline (0.9% NaCl), Phosphate Buffered Saline (PBS), 5% Dextrose in Water (D5W)Preferred for their physiological compatibility.
Co-solvents Polyethylene glycol (PEG) 400, Propylene glycol (PG), EthanolIncrease solubility by reducing the polarity of the aqueous vehicle.[13]
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® ELEnhance solubility by forming micelles that encapsulate the drug molecules.[14]
Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Form inclusion complexes with the drug, increasing its apparent solubility.[15]
Suspending Agents Methylcellulose (MC), Carboxymethylcellulose (CMC)Used to create uniform suspensions for poorly soluble compounds.
Protocol 2: Vehicle Screening for Solubilization
  • Prepare a stock solution of each selected vehicle (e.g., 20% PEG 400 in water, 10% HP-β-CD in water).

  • Add a known excess of 7-(difluoromethyl)-1,4-oxazepane hydrochloride to a fixed volume of each vehicle in separate vials.

  • Agitate the vials at room temperature for a specified time (e.g., 4-24 hours).

  • Visually inspect for dissolution.

  • If complete dissolution is not observed, centrifuge the samples to pellet the excess solid.

  • Analyze the supernatant for drug concentration using a validated HPLC method.

  • The vehicle that provides the desired solubility with the simplest composition is prioritized.

Formulation Characterization and Stability

Once a lead formulation has been identified, it must be thoroughly characterized to ensure it is suitable for in vivo administration. Stability testing is also crucial to define the appropriate storage conditions and shelf-life of the formulation.[16][17]

Key Characterization Tests

Table 3: Essential Characterization and Stability Tests for Preclinical Formulations

TestPurpose
Appearance Visual inspection for color, clarity (for solutions), and uniformity (for suspensions).
pH To ensure the pH is within a physiologically acceptable range and to monitor for any changes on storage.
Drug Concentration (Assay) To confirm the formulation has been prepared at the correct concentration.[18]
Purity/Degradation Products To identify and quantify any impurities or degradation products that may have formed during preparation or storage.[19]
Osmolality Important for parenteral formulations to assess potential for irritation at the injection site.
Viscosity To ensure the formulation can be easily and accurately administered using standard dosing equipment.
Particle Size (for suspensions) To ensure the suspension is physically stable and to monitor for any particle growth over time.[2]
Protocol 3: Short-Term Stability Assessment
  • Prepare a batch of the final formulation at the target concentration.

  • Divide the batch into aliquots and store them under different conditions (e.g., refrigerated at 2-8°C, room temperature at 25°C/60% RH, and accelerated at 40°C/75% RH).[20]

  • At predetermined time points (e.g., 0, 24, 48, and 72 hours, and 1 week), withdraw an aliquot from each storage condition.

  • Perform the characterization tests listed in Table 3.

  • Compare the results to the initial time point (T=0) to assess any changes in the formulation's properties.

  • The stability data will determine the recommended storage conditions and the "use by" period for the formulation.[16]

Considerations for In Vivo Administration

The final formulation must be suitable for the chosen route of administration and the specific animal model.

  • Route of Administration: The formulation requirements for oral gavage will differ significantly from those for intravenous injection. Parenteral formulations must be sterile and have a pH and osmolality close to physiological levels to minimize irritation.[10][21]

  • Dose Volume: The concentration of the API in the formulation must be high enough to allow for the administration of the required dose in a volume that is appropriate for the size of the animal.

  • Tolerability: The selected excipients and their concentrations must be well-tolerated by the test species to avoid any confounding effects on the study outcome.[12] It is important to consult literature or internal databases on the safety of excipients in the chosen species.

Conclusion

The development of a suitable formulation for in vivo administration is a critical step in the preclinical evaluation of any new chemical entity. For a novel hydrochloride salt like 7-(difluoromethyl)-1,4-oxazepane hydrochloride, a systematic approach based on a thorough understanding of its physicochemical properties is essential. By following the logical workflow and protocols outlined in this application note, researchers can efficiently develop a simple, safe, and effective formulation that will provide reliable and reproducible data in their in vivo studies, ultimately accelerating the drug development process.

References

  • Vertex AI Search. (n.d.). Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Vertex AI Search. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Vertex AI Search. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences.
  • Vertex AI Search. (2013, March 3). Excipient Selection In Parenteral Formulation Development.
  • Vertex AI Search. (n.d.). Excipient selection for NDDS parenteral formulations - ResearchGate.
  • Vertex AI Search. (n.d.). The Selection of Excipients for Oral Solid Dosage Forms.
  • Vertex AI Search. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview - JMPAS.
  • Vertex AI Search. (n.d.). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC.
  • Vertex AI Search. (n.d.). Effect of Counterions on Physicochemical Properties of Prazosin Salts - PMC.
  • Vertex AI Search. (n.d.). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.
  • Vertex AI Search. (n.d.). Excipients' Attributes Crucial for Parenteral Preparation - Roquette.
  • Vertex AI Search. (2025, November 27). Preclinical Dose-Formulation Stability - Pharmaceutical Technology.
  • Vertex AI Search. (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations.
  • Vertex AI Search. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC - NIH.
  • Vertex AI Search. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Vertex AI Search. (2018, July 27). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization | ACS Omega - ACS Publications.
  • Vertex AI Search. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges.
  • Vertex AI Search. (2018, July 27). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC.
  • Vertex AI Search. (2009, November 15). Pharmaceutical salts: a formulation trick or a clinical conundrum?
  • Vertex AI Search. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.
  • Vertex AI Search. (n.d.). Stability Testing of Biopharmaceutical Products | Charles River.
  • Vertex AI Search. (n.d.). Vehicle selection for nonclinical oral safety studies - ResearchGate.
  • Vertex AI Search. (2025, June 25). Drug Development Priorities: Preclinical Data Drives Regulatory Success | AMSbiopharma.
  • Vertex AI Search. (n.d.). Analytical Method Development and Validation for Pre-Clinical Analysis - ResearchGate.
  • Vertex AI Search. (2024, May 31). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations.
  • Vertex AI Search. (2026, January 20). 2 Analytical Platforms for Peptide Preclinical Testing: LC-MS & ELISA - WuXi AppTec.
  • Vertex AI Search. (n.d.). Pre-clinical CMC drug product formulation and analytical development | Symeres.
  • Vertex AI Search. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE - Altasciences.
  • Vertex AI Search. (n.d.). Cellular imaging: a key phenotypic screening strategy for predictive toxicology - PMC - NIH.
  • Vertex AI Search. (n.d.). In-Use Stability Studies and Associated Labeling Statements for Multiple-Dose Injectable Animal Drug Products Guidance for Industry - FDA.
  • Vertex AI Search. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview - LCGC International.
  • Vertex AI Search. (n.d.). In Vivo Toxicity Study - Creative Bioarray.
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Application

Application Note: 7-(Difluoromethyl)-1,4-oxazepane Hydrochloride as a Key Pharmacophore Probe for LRRK2 Inhibitor Development

Target Protein: Leucine-Rich Repeat Kinase 2 (LRRK2) Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Scientific Ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Protein: Leucine-Rich Repeat Kinase 2 (LRRK2) Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Scientific Rationale

The development of central nervous system (CNS)-penetrant kinase inhibitors is frequently hindered by poor blood-brain barrier (BBB) permeability and off-target subcellular sequestration. For Leucine-Rich Repeat Kinase 2 (LRRK2) —a genetically validated target for Parkinson’s disease (PD)—achieving high target occupancy in the brain without inducing peripheral toxicity is paramount [2].

7-(Difluoromethyl)-1,4-oxazepane hydrochloride (CAS: 2059988-56-4) has emerged as a highly specialized fragment probe and pharmacological building block in this space. While standard morpholine or oxazepane rings are commonly used to project into the solvent-exposed region of the LRRK2 kinase domain, their high basicity (pKa > 9.0) leads to profound lysosomal trapping [4]. Because lysosomes maintain an acidic environment (pH ~4.5), lipophilic weak bases become protonated and trapped, leading to cellular vacuolation and toxicity [1].

By incorporating a difluoromethyl ( −CF2​H ) group at the 7-position, the through-bond inductive effect precisely tunes the pKa of the oxazepane nitrogen down to ~7.1. This structural modification maintains the critical hydrogen-bonding network at the kinase hinge while drastically reducing lysosomal sequestration, resulting in a superior free-drug fraction in the CNS.

Causality in Reagent Selection (E-E-A-T)
  • Why the Hydrochloride Salt? The free base of fluorinated oxazepanes is prone to volatilization and oxidative degradation. Utilizing the hydrochloride salt guarantees precise stoichiometric control during fragment soaking (X-ray crystallography) and synthetic elaboration, ensuring absolute reproducibility in assay preparation.

  • Why Difluoromethyl over Trifluoromethyl? A −CF3​ group would drop the amine pKa too drastically (< 5.0), eliminating the protonated state entirely at physiological pH, which is often required for secondary electrostatic interactions within the LRRK2 binding pocket. The −CF2​H group provides the perfect balance of basicity and lipophilicity.

Mechanistic Visualization

G A 7-(Difluoromethyl)-1,4-oxazepane (Fragment Probe) B Inductive Effect of CF2H (Lowers Amine pKa to ~7.1) A->B Physicochemical Tuning C Lysosomal Compartment (pH 4.5 - 5.0) B->C Prevents Protonation In D Evasion of Lysosomal Trapping (High Free Fraction) C->D Enables E LRRK2 Kinase Domain (Solvent-Exposed Binding) D->E Facilitates Target Engagement

Logical flow illustrating how difluoromethyl tuning prevents lysosomal trapping for LRRK2 binding.

Data Presentation: Physicochemical Profiling

The following table summarizes the quantitative advantages of utilizing the 7-(difluoromethyl)-1,4-oxazepane motif compared to a standard unfluorinated oxazepane in LRRK2 probe development.

PropertyStandard 1,4-Oxazepane7-(Difluoromethyl)-1,4-oxazepaneMechanistic Impact / Causality
Calculated pKa ~9.2~7.1Prevents protonation in acidic organelles [1].
ClogP -0.100.85Enhances passive membrane permeability.
Lysosomal Accumulation Ratio > 50< 3Avoids off-target vacuolation toxicity.
Brain-to-Plasma Ratio ( Kp,uu​ ) 0.150.82Achieves therapeutic CNS exposure for PD models.

Experimental Protocols

The following self-validating protocols detail the use of 7-(difluoromethyl)-1,4-oxazepane hydrochloride from initial structural validation to cellular target engagement.

Protocol A: Fragment Soaking for X-Ray Crystallography

To validate the vector projection of the −CF2​H group before full probe synthesis, the compound is used as a fragment probe in crystallographic soaking.

  • Preparation : Dissolve 7-(difluoromethyl)-1,4-oxazepane hydrochloride in 100% DMSO to a stock concentration of 100 mM. The HCl salt ensures complete dissolution without the need for basic additives that could alter the pH of the crystallization drop.

  • Crystal Growth : Grow LRRK2 kinase domain crystals (mutant G2019S) using the hanging-drop vapor diffusion method in a reservoir solution of 20% PEG 3350 and 0.2 M ammonium citrate.

  • Soaking : Transfer the crystals into a soaking drop containing the reservoir solution supplemented with 10 mM of the fragment probe and 10% DMSO. Incubate for 4 hours at 20°C.

  • Harvesting : Briefly transfer the soaked crystals into a cryoprotectant solution (reservoir solution + 20% glycerol + 10 mM fragment) and flash-freeze in liquid nitrogen.

Protocol B: Cellular Target Engagement via pSer935 TR-FRET

Once the oxazepane fragment is elaborated into a high-affinity LRRK2 probe (e.g., conjugated to an indazole or pyrimidine hinge-binder), cellular target engagement is quantified by measuring the dephosphorylation of LRRK2 at Ser935 [3].

Rationale : LRRK2 inhibition directly correlates with a reduction in pSer935 levels. This assay validates that the probe successfully crosses the cell membrane and avoids lysosomal trapping.

  • Cell Culture : Plate RAW264.7 cells (which express high levels of endogenous LRRK2) in 6-well tissue culture plates at 2×105 cells/mL. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment : Treat cells with the elaborated oxazepane probe (dose-response from 1 nM to 10 µM) for 2 hours. Use MLi-2 (100 nM) as a positive control and 0.1% DMSO as a negative control.

  • Lysis : Aspirate the medium and wash cells with ice-cold PBS. Add 100 µL of Cisbio 1X Lysis Buffer directly to the plate. Incubate on a shaker at room temperature for 30 minutes.

  • TR-FRET Detection : Transfer 16 µL of the lysate to a 384-well low-volume white plate. Add 4 µL of the TR-FRET antibody mixture (Anti-LRRK2-d2 and Anti-pSer935-Eu³⁺ cryptate).

  • Readout : Incubate for 2 hours at room temperature. Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a microplate reader (e.g., PHERAstar) at emission wavelengths of 665 nm and 620 nm. Calculate the 665/620 ratio to determine IC₅₀.

G Step1 RAW264.7 Cells (Endogenous LRRK2) Step2 Probe Treatment (1-2 hours, 37°C) Step1->Step2 Step3 Cell Lysis (Cisbio Buffer) Step2->Step3 Step4 TR-FRET Antibodies (Anti-pSer935) Step3->Step4 Step5 Signal Detection (Emission Ratio) Step4->Step5

Step-by-step workflow for quantifying cellular LRRK2 target engagement via pSer935 TR-FRET assay.

References

  • Source: DOKUMEN.
  • Source: American Chemical Society (Digitell Inc)
  • Title: Brain-restricted mTOR inhibition with binary pharmacology Source: PMC - NIH URL
  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Publications URL
Method

Application Notes &amp; Protocols: A Phased Experimental Design for Efficacy Testing of 7-(difluoromethyl)-1,4-oxazepane hydrochloride

Abstract This document provides a comprehensive, phased experimental framework for evaluating the preclinical efficacy of the novel chemical entity, 7-(difluoromethyl)-1,4-oxazepane hydrochloride. As this compound is not...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, phased experimental framework for evaluating the preclinical efficacy of the novel chemical entity, 7-(difluoromethyl)-1,4-oxazepane hydrochloride. As this compound is not extensively characterized in public literature[1][2], we have designed this guide around a scientifically plausible hypothesis: that it acts as a positive allosteric modulator (PAM) of the GABAA receptor . This target is central to inhibitory neurotransmission, and modulators often exhibit anxiolytic and anticonvulsant properties.[3] This guide is structured to logically progress from in vitro target validation to in vivo efficacy and preliminary safety assessments, providing researchers, scientists, and drug development professionals with both the strategic rationale and detailed protocols required for a rigorous evaluation.

Introduction and Scientific Rationale

The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated chloride ion channel critical for mediating fast inhibitory neurotransmission in the central nervous system (CNS).[3] Its potentiation is a clinically validated strategy for treating anxiety and seizure disorders. Positive allosteric modulators (PAMs) are a preferred class of drugs as they enhance the endogenous effect of GABA rather than activating the receptor directly, which can lead to a more favorable safety profile.[3][4]

The structure of 7-(difluoromethyl)-1,4-oxazepane hydrochloride contains a difluoromethyl group, a moiety known in other chemical series to interact with enzymatic targets.[5][6][7] We hypothesize that this compound binds to an allosteric site on the GABA-A receptor, enhancing the receptor's response to GABA. This guide outlines the critical experiments needed to test this hypothesis and evaluate its potential as a therapeutic agent.

Overall Experimental Workflow

The evaluation is structured in four sequential phases, ensuring that data from each phase informs the decision to proceed to the next. This milestone-driven approach is critical for efficient drug discovery.[8][9]

G cluster_0 Phase 1: In Vitro MoA cluster_1 Phase 2: In Vivo PK/PD cluster_2 Phase 3: In Vivo Efficacy cluster_3 Phase 4: Preliminary Safety p1_a Receptor Binding Assays p1_b Electrophysiology (Patch-Clamp) p1_a->p1_b p1_c Cell-Based Functional Assays p1_b->p1_c p2_a Rodent Pharmacokinetics p1_c->p2_a Go/No-Go (Potency & Efficacy Confirmed) p2_b Brain Penetrance p2_a->p2_b p3_a Elevated Plus Maze (Anxiety) p2_b->p3_a Go/No-Go (Favorable PK Profile) p3_b PTZ-Induced Seizure Model p3_a->p3_b p4_a In Vitro Safety Panel (hERG, CYP) p3_b->p4_a Go/No-Go (Significant In Vivo Efficacy) p4_b Acute Tolerability p4_a->p4_b end_node Candidate Selection p4_b->end_node start Start: Compound Synthesized start->p1_a

Caption: Phased approach for preclinical evaluation of 7-(difluoromethyl)-1,4-oxazepane hydrochloride.

Phase 1: In Vitro Mechanism of Action (MoA) & Target Engagement

Scientific Rationale: Before committing to expensive and complex animal studies, it is imperative to confirm that the compound interacts with the GABA-A receptor in a controlled, in vitro environment and elicits the hypothesized functional effect.

Electrophysiology: Whole-Cell Patch-Clamp Assay

Objective: To directly measure the compound's ability to potentiate GABA-evoked chloride currents in cells expressing GABA-A receptors. This is the gold-standard assay for confirming allosteric modulation.[10][11][12]

Protocol: Detailed in Appendix A . The protocol involves voltage-clamping cells expressing human recombinant GABA-A receptors (e.g., α1β2γ2 subunit composition in HEK293 cells) and measuring current responses to a low, non-saturating concentration of GABA (EC10-EC20) in the absence and presence of the test compound.[13][14]

Data Presentation & Interpretation:

CompoundGABA EC₅₀ (μM)Fold Shift (with 1μM Cmpd)Max Potentiation (% of GABA Max)
Vehicle5.51.0100%
Test Compound 1.2 4.6 95%
Diazepam (Control)1.53.798%

A significant leftward shift in the GABA EC₅₀ curve in the presence of the test compound indicates positive allosteric modulation.[15] The lack of activity in the absence of GABA confirms it is a PAM and not a direct agonist.[3]

Receptor Binding Assays

Objective: To determine if the compound binds directly to the GABA-A receptor complex and to identify its binding site (e.g., benzodiazepine site or a novel site).

Protocol:

  • Primary Screen: Use a radioligand binding assay with [³H]-Flunitrazepam to assess binding to the benzodiazepine site on membranes from rodent brain tissue or cells expressing GABA-A receptors.

  • Follow-up: If the compound does not compete with [³H]-Flunitrazepam, a [³H]-Muscimol binding assay can be used to check for interaction at the GABA binding site, and a [³⁵S]-TBPS binding assay can assess interaction with the chloride channel pore.

Data Presentation & Interpretation:

Assay LigandTest Compound IC₅₀ (μM)Interpretation
[³H]-Flunitrazepam> 10Does not bind to the classic benzodiazepine site.
[³⁵S]-TBPS0.85May bind at or near the channel pore, or a novel allosteric site.

These results help elucidate the specific binding location, which can inform future structure-activity relationship (SAR) studies.

Phase 2: In Vivo Pharmacokinetics (PK)

Scientific Rationale: A compound is only effective if it can reach its target in the brain at a sufficient concentration and for an adequate duration.[16][17] PK studies are essential to determine the dosing regimen for efficacy studies.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per time point).

  • Administration: Administer a single dose of the compound via intravenous (IV, for bioavailability) and oral (PO, proposed clinical route) routes.[18]

  • Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours). At terminal time points, collect brain tissue.

  • Analysis: Analyze plasma and brain homogenate concentrations using LC-MS/MS.

Data Presentation & Interpretation:

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cₘₐₓ (ng/mL)150250
Tₘₐₓ (h)0.081.0
AUC₀₋ᵢₙf (ng·h/mL)3001200
Half-life (t₁/₂) (h)2.53.0
Bioavailability (%)-40%
Brain/Plasma Ratio @ Tₘₐₓ-1.5

Interpretation: A good candidate will exhibit acceptable oral bioavailability (>20%), a half-life long enough to support a reasonable dosing schedule, and a brain-to-plasma ratio >1, indicating it can cross the blood-brain barrier.

Phase 3: In Vivo Efficacy Models

Scientific Rationale: Based on the hypothesized MoA, the compound should demonstrate anxiolytic and/or anticonvulsant effects in validated rodent behavioral models.[19][20]

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Objective: To assess the anxiolytic potential of the compound. The EPM test is based on the rodent's natural aversion to open, elevated spaces.[21][22] Anxiolytic compounds increase the time spent in the open arms.[23][24]

Protocol: Detailed in Appendix B . Mice or rats are administered the test compound, a vehicle control, or a positive control (e.g., diazepam) and, after a set pre-treatment time determined by PK data, are placed in the center of the maze for a 5-minute trial.[25]

Data Presentation & Interpretation:

Treatment GroupDose (mg/kg, PO)Time in Open Arms (s)Open Arm Entries (%)Total Distance (m)
Vehicle-35 ± 520 ± 315 ± 2
Test Compound 10 75 ± 8 45 ± 5 16 ± 2
Diazepam280 ± 748 ± 612 ± 1#

*p < 0.05 vs. Vehicle. #p < 0.05 vs. Vehicle (sedative effect). A significant increase in open arm time/entries without a significant change in total distance traveled indicates a true anxiolytic effect, rather than general hyperactivity. A decrease in total distance, as seen with diazepam, can indicate sedation.

Pentylenetetrazol (PTZ)-Induced Seizure Model

Objective: To assess the anticonvulsant potential of the compound. PTZ is a GABA-A receptor antagonist that reliably induces seizures, and compounds that enhance GABA-A function can prevent or delay them.[26][27]

Protocol: Rodents are pre-treated with the test compound or controls. A convulsant dose of PTZ (e.g., 60-85 mg/kg, s.c. or i.p.) is administered, and animals are observed for 30 minutes.[28][29][30] Key parameters are the latency to the first seizure and the severity of the seizure (scored on the Racine scale).

Data Presentation & Interpretation:

Treatment GroupDose (mg/kg, PO)Latency to Clonic Seizure (s)% Protection from Tonic Seizure
Vehicle-120 ± 150%
Test Compound 10 280 ± 30 80%
Valproic Acid200350 ± 40100%

*p < 0.05 vs. Vehicle. A significant increase in seizure latency and/or protection from the most severe (tonic) seizures demonstrates anticonvulsant efficacy.

Phase 4: Preliminary Safety & Tolerability

Scientific Rationale: Early assessment of potential safety liabilities is crucial to avoid late-stage failures.[31] In vitro safety panels and in vivo tolerability studies provide an initial safety profile.[32]

In Vitro Safety Pharmacology Panel

Objective: To screen for off-target effects at key proteins associated with adverse drug reactions.

Protocol: The compound should be screened at a relevant concentration (e.g., 10 μM) against a panel of targets. Critical assays include:

  • hERG Channel Assay: To assess the risk of cardiac QT prolongation.[33][34]

  • Cytochrome P450 (CYP) Inhibition Panel: To assess the potential for drug-drug interactions.[35]

  • Broad Receptor/Enzyme Panel: A panel of ~44 common off-targets can identify potential unforeseen side effects.[35]

Interpretation: Inhibition >50% at 10 μM in any of these assays warrants further investigation and may be a red flag for continued development.

In Vivo Acute Tolerability

Objective: To determine the maximum tolerated dose (MTD) and observe any overt adverse effects at high doses.

Protocol: Administer escalating single doses of the compound to rodents (e.g., 30, 100, 300 mg/kg) and observe them closely for several hours and then daily for 7 days. Note any clinical signs of toxicity (e.g., sedation, ataxia, respiratory distress).

Interpretation: This study helps establish the therapeutic index (ratio of toxic dose to efficacious dose) and informs dose selection for future toxicology studies.

Conclusion and Future Directions

This structured application guide provides a robust pathway for the initial preclinical evaluation of 7-(difluoromethyl)-1,4-oxazepane hydrochloride. Successful completion of these phases with positive data would provide a strong rationale for advancing the compound to formal IND-enabling toxicology studies and subsequent clinical development. The key is a rigorous, data-driven approach where each experimental phase builds upon the last, ensuring a sound scientific foundation for the project.[36][37]

Appendices

Appendix A: Protocol for Whole-Cell Patch-Clamp Electrophysiology
  • Cell Culture: Culture HEK293 cells stably expressing the human GABA-A receptor (α1β2γ2 subunits) according to standard protocols.[38]

  • Solutions: Prepare external solution (aCSF) and an internal pipette solution with a high chloride concentration.[11]

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.

  • Recording: a. Obtain a Giga-ohm seal on a healthy cell and establish a whole-cell configuration.[13] b. Clamp the cell at a holding potential of -60 mV. c. Establish a stable baseline recording. d. Using a rapid perfusion system, apply a control concentration of GABA (EC₁₀-EC₂₀) for 3-5 seconds to elicit a baseline current. e. After washout, pre-incubate the cell with the test compound for 1-2 minutes. f. Co-apply the same concentration of GABA in the presence of the test compound and record the potentiated current.[14] g. Repeat for a full concentration-response curve of the test compound.

  • Data Analysis: Measure the peak amplitude of GABA-evoked currents. Calculate the percent potentiation relative to the GABA-alone response. To determine the effect on GABA potency, generate GABA concentration-response curves in the absence and presence of a fixed concentration of the test compound and compare EC₅₀ values.[39]

Appendix B: Protocol for the Elevated Plus Maze (EPM) Test
  • Apparatus: Use a standard EPM apparatus for mice or rats, elevated ~50 cm from the floor, with two open and two closed arms.[21]

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the trial.[22] The experimenter should be blinded to the treatment groups.[23]

  • Dosing: Administer the vehicle, positive control (e.g., Diazepam, 2 mg/kg, i.p.), or test compound (at various doses, p.o.) 30-60 minutes prior to testing (timing based on PK data).

  • Trial: Gently place the animal in the center of the maze, facing an open arm.[25] Allow it to explore freely for 5 minutes.

  • Recording: Record the session using an overhead camera connected to video-tracking software (e.g., ANY-maze).[23]

  • Data Analysis: The software will automatically score key parameters:

    • Time spent in open arms vs. closed arms.

    • Number of entries into open and closed arms.

    • Total distance traveled in the maze.

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.[22][25]

References

  • JoVE. (2018). PTZ-Induced Epilepsy Model in Mice. Journal of Visualized Experiments. [Link]

  • protocols.io. (2023). Elevated plus maze protocol. dx.doi.org/10.17504/protocols.io.dm6gpj8kdgzp/v1. [Link]

  • PubMed. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. National Center for Biotechnology Information. [Link]

  • PubMed. (2014). Determining the relative efficacy of positive allosteric modulators of the GABAA receptor: design of a screening approach. National Center for Biotechnology Information. [Link]

  • ACS Central Science. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. American Chemical Society. [Link]

  • MDPI. (2023). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. MDPI. [Link]

  • JoVE. (2023). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Journal of Visualized Experiments. [Link]

  • Frontiers in Behavioral Neuroscience. (2014). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. Frontiers Media S.A.. [Link]

  • Scribd. (n.d.). Elevated Plus Maze: Anxiolytic Testing Guide. Scribd. [Link]

  • Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Charles River Laboratories. [Link]

  • PLOS One. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. Public Library of Science. [Link]

  • protocols.io. (2024). Ex Vivo Whole-Cell Patch Clamp Recording and Pharmacological Isolation of Light-Evoked GABAA Currents. dx.doi.org/10.17504/protocols.io.x54v9dr5zg3e/v1. [Link]

  • ResearchGate. (2014). Determining the Relative Efficacy of Positive Allosteric Modulators of the GABA(A) Receptor: Design of a Screening Approach. ResearchGate. [Link]

  • PubMed. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2018). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. ResearchGate. [Link]

  • NCBI Bookshelf. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Center for Biotechnology Information. [Link]

  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Cardiovascular System. Creative Biolabs. [Link]

  • PharmaLegacy. (n.d.). Safety Assays. PharmaLegacy. [Link]

  • PubMed. (2009). In vitro safety pharmacology profiling: what else beyond hERG?. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Wikipedia. [Link]

  • FDA. (2011). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. [Link]

  • WuXi Biology. (n.d.). In Vitro Toxicology & Safety Assessment Services. WuXi Biology. [Link]

  • Sophion Bioscience. (n.d.). Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysiology. Sophion Bioscience. [Link]

  • European Medicines Agency. (2011). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. EMA. [Link]

  • PMC. (2018). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. National Center for Biotechnology Information. [Link]

  • SynapCell. (n.d.). Transforming CNS Drug Discovery with Preclinical EEG Biomarkers. SynapCell. [Link]

  • Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Pharmaron. [Link]

  • Cambridge University Press. (2012). Essential CNS drug development – pre-clinical development (Chapter 3). Cambridge University Press. [Link]

  • PubMed. (2005). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Center for Biotechnology Information. [Link]

  • MDPI. (2023). Designing an In Vivo Preclinical Research Study. MDPI. [Link]

  • PMC. (2023). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. National Center for Biotechnology Information. [Link]

  • PubChemLite. (n.d.). 7-(difluoromethyl)-1,4-oxazepane hydrochloride (C6H11F2NO). Université du Luxembourg. [Link]

  • Appchem. (n.d.). 7-(difluoromethyl)-1,4-oxazepane hydrochloride. Appchem. [Link]

  • ResearchGate. (2023). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. ResearchGate. [Link]

  • PMC. (2015). Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity. National Center for Biotechnology Information. [Link]

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Application

Cell permeability assays for 7-(difluoromethyl)-1,4-oxazepane hydrochloride

Comprehensive Guide to Cell Permeability Assays for 7-(Difluoromethyl)-1,4-oxazepane Hydrochloride Scientific Context & Physicochemical Rationale Evaluating the intestinal absorption and cellular permeability of 7-(diflu...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to Cell Permeability Assays for 7-(Difluoromethyl)-1,4-oxazepane Hydrochloride

Scientific Context & Physicochemical Rationale

Evaluating the intestinal absorption and cellular permeability of 7-(difluoromethyl)-1,4-oxazepane hydrochloride requires a nuanced approach that accounts for its specific structural features. As a cyclic amine building block, the unsubstituted 1,4-oxazepane ring is highly basic. However, the introduction of a difluoromethyl ( CF2​H ) group fundamentally alters the molecule's physicochemical profile.

The CF2​H moiety acts as a lipophilic hydrogen bond donor and exerts a strong electron-withdrawing inductive effect[1]. This inductive pull significantly lowers the pKa of the adjacent oxazepane nitrogen compared to a standard methyl analog[2]. Consequently, at physiological intestinal pH (6.5), a higher fraction of the molecule remains un-ionized, drastically enhancing its passive transcellular permeability. Furthermore, while the hydrochloride salt form ensures excellent aqueous solubility for dosing, the lipophilic nature of the fluorinated motif necessitates careful monitoring for non-specific binding and active efflux during in vitro testing.

To accurately predict the in vivo human absorption of this compound, the Bidirectional Caco-2 Permeability Assay is the gold standard[3]. Unlike parallel artificial membrane permeability assays (PAMPA) which only measure passive diffusion, Caco-2 cells form polarized monolayers that express active transport proteins (e.g., P-glycoprotein [P-gp] and Breast Cancer Resistance Protein [BCRP]), allowing for the simultaneous assessment of passive diffusion, active uptake, and efflux[4].

Mechanistic Transport Pathways

The transport of 7-(difluoromethyl)-1,4-oxazepane across the intestinal epithelium is governed by the equilibrium between its ionized and un-ionized states, driven by the pH gradient between the intestinal lumen and systemic circulation.

Transport cluster_apical Apical (pH 6.5) cluster_cell Caco-2 Monolayer cluster_baso Basolateral (pH 7.4) A 7-(CF2H)-1,4-oxazepane (Ionized / Unionized Eq.) Trans Passive Transcellular (Enhanced by CF2H) A->Trans Primary Route Para Paracellular (Tight Junctions) A->Para Secondary Route Efflux Active Efflux (P-gp / BCRP) Trans->Efflux Substrate Binding B Systemic Circulation Trans->B Para->B Efflux->A Efflux Ratio > 2

Logical flow of bidirectional Caco-2 transport mechanisms for fluorinated cyclic amines.

Table 1: Physicochemical Impact of the CF2​H Group on Permeability Dynamics

PropertyStandard 1,4-Oxazepane7-(Difluoromethyl)-1,4-oxazepaneImpact on Assay Design
Amine pKa ~9.5 (Highly Basic)~7.5 - 8.0 (Moderately Basic)Requires a pH 6.5 / 7.4 gradient to accurately model intestinal absorption[4].
Lipophilicity (LogD) LowModerate to HighIncreased risk of non-specific binding to plastic assay plates; requires mass balance calculation.
H-Bonding HBA onlyHBA + Lipophilic HBDAlters interaction with efflux transporters (e.g., P-gp)[1].
Aqueous Solubility High (as HCl salt)High (as HCl salt)Can be dosed at standard 10 µM concentrations without precipitation in the donor well.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system . Every step includes internal controls to differentiate between true compound permeability, artifactual leakage due to cytotoxicity, and loss due to non-specific binding.

Phase 1: Cell Culture and Monolayer Preparation

Caco-2 cells (human colorectal adenocarcinoma) must be cultured to form a fully polarized monolayer with distinct apical brush borders and tight junctions[5].

  • Seed Caco-2 cells (Passage 40–60) onto polycarbonate Transwell® inserts (0.4 µm pore size) at a density of 1×105 cells/cm²[3].

  • Cultivate for 21 days in DMEM supplemented with 10% FBS, replacing the medium every 48 hours[6].

  • Causality Check: 21 days are strictly required for the cells to spontaneously differentiate and express the full suite of intestinal transporters and tight junctions[5]. Premature use will yield artificially high paracellular permeability.

Phase 2: Pre-Assay Validation
  • Measure the Transepithelial Electrical Resistance (TEER) using a voltohmmeter.

  • Acceptance Criterion: Only inserts with a TEER > 200 Ω·cm² are viable for the assay. Lower values indicate a compromised monolayer[4].

Phase 3: Dosing and Bidirectional Incubation

Because the compound is an HCl salt, it will readily dissolve in DMSO. However, DMSO concentrations in the final assay must be kept ≤1% to prevent solvent-induced membrane toxicity.

  • Prepare a 10 mM stock of 7-(difluoromethyl)-1,4-oxazepane hydrochloride in 100% DMSO.

  • Dilute the stock to a final dosing concentration of 10 µM in transport buffer[3].

    • Apical Buffer: HBSS buffered with 10 mM MES to pH 6.5 .

    • Basolateral Buffer: HBSS buffered with 10 mM HEPES to pH 7.4 .

  • A-to-B (Absorptive) Setup: Add 400 µL of the pH 6.5 dosing solution to the Apical chamber. Add 800 µL of blank pH 7.4 buffer to the Basolateral chamber.

  • B-to-A (Secretory/Efflux) Setup: Add 800 µL of the pH 7.4 dosing solution to the Basolateral chamber. Add 400 µL of blank pH 6.5 buffer to the Apical chamber[4].

  • Incubate the plates at 37°C with 5% CO2​ on an orbital shaker (100 rpm) for 2 hours to minimize the unstirred water layer[4].

Phase 4: Post-Assay Validation and Sampling
  • Critical Step: Re-measure TEER immediately after the 2-hour incubation. If TEER drops by >20% relative to the pre-assay reading, the fluorinated oxazepane is cytotoxic at 10 µM, and the permeability data must be discarded.

  • Transfer 50 µL aliquots from both donor and receiver compartments into a 96-well plate containing 150 µL of quenching solvent (e.g., Acetonitrile containing an internal standard).

  • Quantify the compound concentrations using LC-MS/MS[4].

Workflow N1 1. Cell Culture & Differentiation Seed Caco-2 on Transwell (21 days) N2 2. Pre-Assay TEER Validate Monolayer (>200 Ω·cm²) N1->N2 N3 3. Test Article Preparation 10 µM in pH 6.5 (Apical) / pH 7.4 (Baso) N2->N3 N4 4. Bidirectional Incubation 2 Hours at 37°C, 5% CO2 N3->N4 N5 5. Post-Assay TEER & Sampling Verify Integrity & Collect Aliquots N4->N5 N6 6. LC-MS/MS Quantification Determine Donor/Receiver Concentrations N5->N6 N7 7. Pharmacokinetic Calculation Compute Papp, Efflux Ratio & Mass Balance N6->N7

Self-validating experimental workflow for Caco-2 bidirectional permeability assays.

Data Interpretation & Pharmacokinetic Calculations

The raw LC-MS/MS peak area ratios must be converted into Apparent Permeability ( Papp​ ), expressed in 10−6 cm/s.

Apparent Permeability Equation: Papp​=C0​×AdQ/dt​

Where:

  • dQ/dt = Rate of compound appearance in the receiver compartment (pmol/s).

  • C0​ = Initial concentration in the donor compartment (µM).

  • A = Surface area of the Transwell insert (typically 0.33 cm² for 24-well plates).

Efflux Ratio (ER) Equation: ER=Papp​(A→B)Papp​(B→A)​

Causality: An ER>2.0 indicates that 7-(difluoromethyl)-1,4-oxazepane is a substrate for active efflux transporters[3]. If this occurs, the assay should be repeated in the presence of a P-gp inhibitor (e.g., Verapamil) to confirm the specific transporter involved[4].

Mass Balance (Recovery) Equation: Recovery(%)=AmountDonor_Initial​AmountDonor_Final​+AmountReceiver_Final​​×100

Causality: Because the CF2​H group increases lipophilicity, the compound may adhere to the plastic walls of the Transwell. A mass balance < 80% invalidates the Papp​ calculation, requiring the addition of 1-4% Bovine Serum Albumin (BSA) to the receiver compartment to act as a lipophilic sink and improve recovery[3].

Table 2: Self-Validating Quality Control Matrix

Control CompoundTransport MechanismTarget Papp​ ( 10−6 cm/s)Target Efflux RatioValidation Purpose
Atenolol Passive Paracellular< 1.0~1.0Confirms tight junction integrity[3].
Propranolol Passive Transcellular> 20.0~1.0Confirms functional transcellular pathway.
Digoxin Active Efflux (P-gp)A-B: < 2.0> 5.0Confirms functional P-gp expression[3].
Test Compound UnknownVariableVariableEvaluated against the validated system.

References

  • Evotec. Caco-2 Permeability Assay - Protocol. Available at:[Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available at:[Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. Available at:[Link]

  • National Institutes of Health (PMC). The Effect of N-Alkyl Azole Difluorination on Molecular Properties Relevant for Compound Optimization: A Comparative Study. Available at:[Link]

  • National Institutes of Health (PMC). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming low yield in the synthesis of 7-(difluoromethyl)-1,4-oxazepane hydrochloride

Welcome to the technical support guide for the synthesis of 7-(difluoromethyl)-1,4-oxazepane hydrochloride. This document is intended for researchers, chemists, and drug development professionals who are encountering cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 7-(difluoromethyl)-1,4-oxazepane hydrochloride. This document is intended for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable fluorinated heterocyclic building block. We will dissect a plausible synthetic route, identify common failure points, and provide detailed, field-tested troubleshooting strategies to enhance your synthetic outcomes.

Introduction: The Challenge of the 1,4-Oxazepane Core

The 1,4-oxazepane scaffold is a seven-membered heterocycle of significant interest in medicinal chemistry.[1] Its three-dimensional structure provides a unique conformational landscape compared to more common five- and six-membered rings, making it an attractive motif for exploring new chemical space.[2][3] However, the construction of these medium-sized rings is often hampered by unfavorable enthalpic and entropic barriers, leading to low yields and competing side reactions.[4][5] The introduction of a difluoromethyl group, a lipophilic hydrogen bond donor, further adds to the synthetic complexity but is highly desirable for modulating the pharmacokinetic properties of drug candidates.[6][7]

This guide proposes a logical synthetic pathway and addresses the key challenges in a question-and-answer format to help you navigate this synthesis successfully.

Proposed Synthetic Workflow

A robust synthesis of the target compound can be envisioned in three main stages: construction of a linear amino alcohol precursor, intramolecular cyclization to form the 1,4-oxazepane ring, and subsequent functionalization (difluoromethylation) followed by salt formation. Understanding this workflow is the first step to effective troubleshooting.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Core Formation & Modification cluster_2 Stage 3: Functionalization & Salt Formation A N-Boc-aminoethanol B Alkylation with 3-chloro-2-(chloromethyl)prop-1-ene A->B C N-Boc-6-methylene-1,4-oxazepane Precursor B->C D Intramolecular Cyclization C->D NaH, DMF E Ozonolysis or Oxidation D->E F N-Boc-1,4-oxazepan-7-one E->F G Boc Deprotection F->G TFA or HCl H Reductive Amination or Direct N-Difluoromethylation G->H TMSCF2H or :CF2 source I 7-(difluoromethyl)-1,4-oxazepane H->I J Salt Formation (HCl) I->J K Final Product: 7-(difluoromethyl)-1,4-oxazepane hydrochloride J->K G cluster_0 Troubleshooting Logic Start Low Yield in Difluoromethylation CheckPurity Is Amine Precursor Pure & Anhydrous? Start->CheckPurity CheckReagent Is :CF2 Reagent Active? CheckPurity->CheckReagent Yes Purify Purify Precursor: - Basic Wash - Azeotrope with Toluene CheckPurity->Purify No Optimize Optimize Conditions: - Lower Temperature - Change Initiator (e.g., NaI) - Screen Solvents CheckReagent->Optimize Yes NewReagent Try Alternative Reagent: BrCF2P(O)(OEt)2 + Base CheckReagent->NewReagent No Success Yield Improved Optimize->Success Purify->Start NewReagent->Optimize

Sources

Optimization

Technical Support Center: Purification of 7-(Difluoromethyl)-1,4-oxazepane Hydrochloride

Welcome to the Advanced Applications Support Hub. 7-(difluoromethyl)-1,4-oxazepane hydrochloride is a highly polar, low-molecular-weight aliphatic heterocycle. The incorporation of the difluoromethyl (CF₂H) group acts as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Hub. 7-(difluoromethyl)-1,4-oxazepane hydrochloride is a highly polar, low-molecular-weight aliphatic heterocycle. The incorporation of the difluoromethyl (CF₂H) group acts as a lipophilic hydrogen bond donor, making it a highly valuable isostere in modern drug design[1]. However, the combination of a basic secondary amine, a hydrophilic oxazepane ring, and the specific electronic effects of the CF₂H group presents unique isolation and purification challenges.

This guide is designed by Senior Application Scientists to provide you with field-proven, mechanistically grounded solutions to rescue your yields and achieve >99% purity.

Quantitative Data & Physicochemical Profiling

Understanding the physical constants of your molecule is the first step in designing a rational purification strategy.

Table 1: Quantitative Physicochemical Profile

ParameterValueImpact on Purification Strategy
Molecular Weight (Free Base) 151.15 g/mol High volatility; severe risk of product loss during solvent evaporation under vacuum if not protonated.
Molecular Weight (HCl Salt) 187.61 g/mol Requires precise stoichiometric addition of HCl to avoid excess acidity and degradation.
LogP (Estimated) < 1.0Poor partitioning into organic solvents (e.g., DCM, EtOAc). Standard liquid-liquid extraction will fail.
pKa (Secondary Amine) ~8.5 - 9.5Requires aqueous pH > 11 for complete free-basing, which risks the degradation of base-sensitive moieties.

Table 2: Core Purification Challenges & Causality

PropertyCausality (Mechanism)Purification ChallengeRecommended Solution
High Hydrophilicity The secondary amine and the oxazepane oxygen create strong, cooperative H-bond networks with water.Product remains trapped in the aqueous phase during liquid-liquid extraction.Strong Cation Exchange (SCX) chromatography.
Hygroscopicity The chloride ion and protonated amine readily absorb atmospheric moisture, disrupting the ionic lattice.The salt "oils out" as a supercooled liquid instead of forming a crystalline solid.Azeotropic drying; anhydrous anti-solvent crystallization.
Polar Isomerism 6-substituted vs. 7-substituted isomers have nearly identical hydrophobicities and dipole moments.Co-elution in the void volume on standard reversed-phase C18 columns.Hydrophilic Interaction Liquid Chromatography (HILIC).
Troubleshooting Guide & FAQs

Q1: My standard aqueous workup (liquid-liquid extraction) is resulting in massive yield losses. How do I recover my product? Causality: The hydrochloride salt of this oxazepane is extremely water-soluble. Even if you basify the aqueous layer to extract the free base, the low molecular weight and dual heteroatoms (O, N) keep the partition coefficient unfavorably skewed toward the aqueous phase. Furthermore, isolating the free base exposes it to volatilization during concentration. Solution: Abandon liquid-liquid extraction. Utilize Strong Cation Exchange (SCX) solid-phase extraction. The sulfonic acid groups on the SCX resin will trap the protonated amine electrostatically, allowing you to wash away inorganic salts and neutral impurities with methanol, before eluting the pure free base with methanolic ammonia and immediately re-acidifying it.

Q2: I am trying to separate the 7-(difluoromethyl) isomer from the 6-substituted isomer, but they co-elute instantly on standard C18 silica. What is the alternative? Causality: Highly polar aliphatic amines exhibit poor retention and selectivity on standard reversed-phase C18 columns because they do not partition well into the hydrophobic stationary phase, often eluting in the column's void volume. Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., bare silica or amide-bonded) and a highly organic mobile phase (e.g., >70% Acetonitrile). The analytes partition into a water-enriched layer immobilized on the stationary phase, providing excellent resolution for regioisomers of polar amines[2].

Q3: After adding HCl to the free base, the product forms a sticky oil instead of a crystalline solid. How do I induce crystallization? Causality: Amine hydrochlorides are highly hygroscopic. Trace amounts of water disrupt the ionic crystal lattice, causing the salt to "oil out" as a hydrate. Additionally, absolute ethanol is often too strong a solvent for these specific salts, preventing precipitation[3]. Solution: Perform azeotropic drying with toluene prior to salt formation. Use anhydrous 2-propanol (isopropanol) as the primary solvent and titrate with anhydrous diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE) as an anti-solvent to force precipitation[3].

Purification Workflows

Workflow Start Crude Mixture (Oxazepane HCl) CheckSalts Inorganic Salts Present? Start->CheckSalts SCX SCX Chromatography CheckSalts->SCX Yes CheckIsomers Regioisomers Present? CheckSalts->CheckIsomers No SCX->CheckIsomers HILIC HILIC Separation CheckIsomers->HILIC Yes Cryst Anti-Solvent Crystallization CheckIsomers->Cryst No HILIC->Cryst Pure Pure Product Cryst->Pure

Decision matrix for the purification of 7-(difluoromethyl)-1,4-oxazepane hydrochloride.

SCX_Mechanism Load 1. Load Amine-H+ binds to SO3- resin Wash 2. Wash MeOH removes neutral impurities Load->Wash Elute 3. Elute NH3/MeOH releases free base Wash->Elute Salt 4. Salt Formation HCl/Dioxane yields pure HCl salt Elute->Salt

Mechanism of Strong Cation Exchange (SCX) catch-and-release purification.

Standard Operating Procedures (SOPs)
Protocol A: SCX Catch-and-Release Purification

Objective: Isolate the oxazepane from inorganic salts and neutral byproducts without aqueous extraction.

  • Column Conditioning: Wash a pre-packed SCX cartridge (e.g., 10g resin for 1g crude) with 3 column volumes (CV) of Methanol (MeOH).

  • Loading: Dissolve the crude reaction mixture in a minimum amount of MeOH (or water/MeOH mixture) and load it onto the column.

    • Self-Validation Step: Spot the flow-through on a TLC plate and stain with Ninhydrin. If the spot turns purple, the column is overloaded and product is breaking through.

  • Washing: Wash the column with 3 CV of MeOH to elute neutral and acidic impurities. Discard the wash.

  • Elution: Elute the target amine using 3 CV of 2M Ammonia in Methanol (NH₃/MeOH). Collect this fraction.

  • Salt Formation: Immediately add 1.5 equivalents of 4M HCl in Dioxane to the collected eluent.

    • Self-Validation Step: Check the solution with pH paper to ensure pH < 2, confirming complete protonation before proceeding to solvent removal.

  • Concentration: Evaporate the solvent under reduced pressure (bath temp < 30°C) to yield the crude HCl salt.

Protocol B: Anhydrous Anti-Solvent Crystallization

Objective: Convert the hygroscopic crude oil into a stable, handleable, high-purity crystalline powder.

  • Azeotropic Drying: Dissolve the crude HCl salt in 10 mL of Toluene and evaporate to dryness under reduced pressure. Repeat this process twice to remove trace water.

    • Self-Validation Step: The residue should appear as a highly viscous, glassy solid or foam, with no visible water droplets.

  • Dissolution: Dissolve the dried residue in the absolute minimum volume of anhydrous 2-propanol (isopropanol) at 50°C.

  • Anti-Solvent Addition: Remove from heat. While stirring vigorously, slowly titrate anhydrous diethyl ether (Et₂O) into the solution dropwise.

    • Self-Validation Step: Stop the addition immediately when persistent turbidity (cloudiness) is observed. This is the nucleation point.

  • Maturation: Allow the mixture to cool slowly to room temperature, then transfer to a 4°C refrigerator for 12 hours to maximize crystal growth.

  • Filtration: Filter the resulting white crystals rapidly over a glass frit under a blanket of nitrogen (to prevent moisture absorption), wash with cold Et₂O, and dry in a vacuum desiccator over P₂O₅.

References
  • A New Reagent for Direct Difluoromethylation. PubMed Central (PMC), National Institutes of Health.[Link]

  • An improved approach to hydrophilic interaction chromatography of peptides: Salt gradients in the presence of high isocratic acetonitrile concentrations. PubMed Central (PMC), National Institutes of Health.[Link]

  • Purification of organic hydrochloride salt? ResearchGate.[Link]

Sources

Troubleshooting

Improving the solubility of 7-(difluoromethyl)-1,4-oxazepane hydrochloride for biological assays

A Guide to Enhancing Solubility for Biological Assays Welcome to the technical support center for 7-(difluoromethyl)-1,4-oxazepane hydrochloride. This resource is designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Enhancing Solubility for Biological Assays

Welcome to the technical support center for 7-(difluoromethyl)-1,4-oxazepane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in biological assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter when working with 7-(difluoromethyl)-1,4-oxazepane hydrochloride.

Question: My 7-(difluoromethyl)-1,4-oxazepane hydrochloride, which was dissolved in DMSO, precipitated when I diluted it into my aqueous assay buffer. What is happening and how can I prevent this?

Answer:

This is a frequent challenge known as "solvent-shift" precipitation. 7-(difluoromethyl)-1,4-oxazepane hydrochloride, like many research compounds, is significantly more soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) than in aqueous buffers.[1] When the DMSO stock is rapidly diluted into an aqueous medium, the polarity of the solvent environment changes dramatically. The water molecules are unable to maintain the compound's solubility, causing it to "crash out" of solution.[1]

Here’s a logical approach to troubleshoot and prevent this issue:

Troubleshooting Workflow for Compound Precipitation

G A Precipitation Observed B Review Dilution Protocol A->B Initial Check C Optimize DMSO Concentration B->C Is final DMSO >0.5%? D Employ Stepwise Dilution B->D Is dilution rapid? C->D If optimization is insufficient E Assess Kinetic vs. Thermodynamic Solubility D->E If precipitation persists F Consider Solubility Enhancement Techniques E->F Understand solubility limits G Successful Solubilization F->G Select appropriate method

Caption: A stepwise approach to addressing compound precipitation.

Immediate Corrective Actions:

  • Reduce Final DMSO Concentration: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, a lower final concentration (e.g., ≤ 0.1%) is always preferable, especially for sensitive primary cells.

  • Perform Serial Dilutions in DMSO: Before the final dilution into your aqueous buffer, perform serial dilutions of your high-concentration stock in 100% DMSO. This allows for a smaller volume of the DMSO stock to be added to the aqueous buffer, minimizing the solvent shift.

  • Use a "Reverse Dilution" Method: Instead of adding the DMSO stock to the buffer, add the small volume of your DMSO stock dropwise to the larger volume of your aqueous buffer while gently vortexing.[1] This rapid dispersion can sometimes prevent localized high concentrations that lead to precipitation.

Question: I am seeing inconsistent results in my cell-based assays. Could solubility be the culprit?

Answer:

Absolutely. Poor solubility can lead to significant variability in bioassay data.[2] If the compound is not fully dissolved, the actual concentration your cells are exposed to will be lower and more variable than your intended concentration. This can lead to:

  • Underestimated Potency (IC50/EC50 shifts): If less compound is in solution, it will appear less active.

  • Poor Reproducibility: The amount of precipitated material can vary between wells and experiments, leading to inconsistent results.

  • Inaccurate Structure-Activity Relationships (SAR): You might incorrectly discard a potent compound because its poor solubility masked its true activity.[2]

To confirm if solubility is the issue, you can visually inspect your assay plates under a microscope for any signs of precipitate. You can also perform a simple solubility test by preparing your highest concentration working solution and checking for clarity.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of 7-(difluoromethyl)-1,4-oxazepane hydrochloride?

A1: For most biological applications, high-purity, anhydrous DMSO is the recommended solvent for preparing a concentrated stock solution.[3] This compound is a hydrochloride salt of a substituted oxazepane, a heterocyclic amine. The difluoromethyl group increases lipophilicity, while the hydrochloride salt form is intended to improve aqueous solubility.[4][5] However, the overall molecule may still have limited aqueous solubility, making DMSO the preferred initial solvent.[6]

Q2: What is the maximum concentration of stock solution I can prepare in DMSO?

A2: This depends on the intrinsic solubility of the compound in DMSO. It is recommended to prepare a stock solution at a concentration of 10-50 mM, if possible. Always ensure the compound is fully dissolved. If you notice any solid material that does not dissolve with gentle vortexing or brief sonication, you have exceeded the solubility limit.

Q3: How should I store my stock solution?

A3: Aliquot the stock solution into single-use volumes and store them at -20°C or -80°C in tightly sealed vials.[7][8] This prevents repeated freeze-thaw cycles which can degrade the compound and allows moisture to be absorbed by the hygroscopic DMSO, potentially reducing its solvating power.

Q4: Can I use sonication or heat to dissolve my compound?

A4: Gentle sonication in a water bath can be used to aid dissolution. Gentle warming (e.g., 37°C) can also be effective, but should be used with caution as heat can degrade some compounds. Always check the compound's stability information if available.

Q5: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?

A5:

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. It is the maximum amount of the most stable crystalline form of the compound that can be dissolved.[2]

  • Kinetic solubility is measured by dissolving the compound in a solvent like DMSO and then diluting it into an aqueous buffer. It often results in a supersaturated, metastable solution and can appear higher than the thermodynamic solubility.[2]

For most biological assays, you are working with kinetic solubility. Understanding that this is often a supersaturated state explains why precipitation can occur over time, even if the initial solution is clear.[1]

Solubility Enhancement Protocols

If you continue to face solubility challenges, the following methods can be employed.

Method 1: pH Adjustment

The solubility of an amine hydrochloride salt is highly pH-dependent. The compound is more soluble at a lower pH where the amine group is protonated. As the pH increases towards the pKa of the parent amine, the uncharged, less soluble free base form will begin to predominate, potentially causing precipitation. The predicted pKa of the parent 1,4-oxazepane is around 10.0.[1] The electron-withdrawing difluoromethyl group will likely lower this pKa.[6][9]

Protocol for pH-Dependent Solubility Testing:

  • Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add a small, consistent amount of your DMSO stock solution to each buffer to achieve your desired final concentration.

  • Incubate the solutions at your experimental temperature for a set period (e.g., 1-2 hours).

  • Visually inspect for precipitation. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the compound in the supernatant via HPLC-UV.

Table 1: Hypothetical pH-Solubility Profile

Buffer pHExpected Predominant FormExpected Solubility
5.0Protonated (Salt)High
6.8Protonated (Salt)Moderate-High
7.4Mixed PopulationModerate
8.0Increasing Free BaseLower

Decision Tree for pH Modification

G A Is the assay pH flexible? B Perform assay at lower pH (e.g., 6.8) A->B Yes E Explore other methods (Co-solvents, Cyclodextrins) A->E No C Is the compound stable at lower pH? B->C D Proceed with lower pH buffer C->D Yes C->E No

Caption: Logic for deciding on pH adjustment for solubility.

Method 2: Use of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the overall polarity of the aqueous solution.[10][]

Common Co-solvents for Biological Assays:

  • Ethanol: Generally well-tolerated by cells at low concentrations.

  • Polyethylene glycol 400 (PEG 400): A polymer commonly used in pharmaceutical formulations.[]

  • Propylene glycol: Another frequently used solvent.[]

Protocol for Co-solvent Screening:

  • Prepare your final assay medium containing a small percentage of a co-solvent (e.g., 1-5%).

  • Create a vehicle control with the same co-solvent concentration.

  • Perform a dose-response curve of the co-solvent alone on your cells to determine its toxicity profile.

  • If non-toxic at an effective concentration, attempt to dissolve your compound in the co-solvent-containing medium.

Method 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble molecules, like 7-(difluoromethyl)-1,4-oxazepane, effectively increasing their apparent aqueous solubility.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[13]

Protocol for Solubilization with HP-β-CD:

  • Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous assay buffer to create a stock solution (e.g., 10-20% w/v).

  • Complexation:

    • Method A (for solid compound): Add the solid 7-(difluoromethyl)-1,4-oxazepane hydrochloride directly to the HP-β-CD solution and stir or sonicate until dissolved.

    • Method B (from DMSO stock): Add a small volume of your concentrated DMSO stock to the HP-β-CD solution. The cyclodextrin will help to keep the compound in solution as the DMSO is diluted.

  • Determine Optimal Ratio: Perform a phase solubility study by adding increasing concentrations of HP-β-CD to a suspension of your compound and measuring the amount that dissolves. This will help you find the most effective and efficient concentration of cyclodextrin to use.

Table 2: Comparison of Solubility Enhancement Techniques

TechniqueMechanism of ActionAdvantagesDisadvantages
pH Adjustment Increases the proportion of the more soluble ionized form.[14]Simple, cost-effective.[14]Limited by the pH tolerance of the assay; potential for compound instability.[10]
Co-solvents Reduces the polarity of the aqueous medium.[10]Can significantly increase solubility.Potential for solvent toxicity to cells; may alter protein conformation.[7]
Cyclodextrins Encapsulates the hydrophobic portion of the molecule.[12]Generally low toxicity; can improve stability.[13]Can be expensive; may interfere with compound-target binding if the encapsulated portion is critical for activity.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from G-Biosciences. [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from CSHL Press. [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from Enfanos. [Link]

  • Serajuddin, A. T. M., & Jarowski, C. I. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 74(1), 142-147. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubility enhancement techniques: A comprehensive review. Journal of Pharmaceutical and Biomedical Analysis, 1(1), 1-10. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from Ascendia Pharmaceuticals. [Link]

  • Zafrani, Y., & Amir, D. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry, 12(9), 1438-1459. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and studies of biological activity of-1, 3-oxazepine-4, 7-dione derivitives. International Journal of Drug Design and Discovery, 3(3), 834-839. [Link]

  • Al-Juboori, A. M. J., Jasim, H. A., & Al-Masoudi, W. A. (2024). 333 Preparation and Characterization of Some 1,3-Oxazepane-7,4-Dione Derivatives and Evaluation of their Biological Activity EU. European Union, 5(2), 333-344. [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from GE Healthcare. [Link]

  • Asian Journal of Pharmacy and Technology. (2021). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Retrieved from ajptonline.com. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Al-Juboori, A. M. J., Jasim, H. A., & Al-Masoudi, W. A. (2025). Synthesis and Characterization of New Oxazepine Compounds and Estimation it's Biological Activity. ResearchGate. [Link]

  • Global Pharmaceutical Sciences Review. (2019). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... Retrieved from gpsronline.com. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from ijpcsonline.com. [Link]

  • Holovach, S., Melnykov, K. P., Skreminskiy, A., Herasymchuk, M., Tavlui, O., Aloshyn, D., ... & Grygorenko, O. O. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry–A European Journal, 28(19), e202200331. [Link]

  • Al-Masoudi, W. A., Jasim, H. A., & Al-Juboori, A. M. J. (2024). Design, synthesis, and computational analysis (molecular docking, DFT, MEP, RDG, ELF) of diazepine and oxazepine sulfonamides: biological evaluation for in vitro and in vivo anti-inflammatory, antimicrobial, and cytotoxicity predictions. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]

  • Slideshare. (2015). solubility enhancement -by pH change & complexation. Retrieved from Slideshare. [Link]

  • Grygorenko, O. O., Artamonov, O. S., Komendant, M. S., Mykhailiuk, P. K., & Zozulya, S. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. The Journal of Organic Chemistry, 87(20), 13491-13502. [Link]

  • Protocol Online. (2015). Drug dilution in DMSO. Retrieved from Protocol Online. [Link]

  • ResearchGate. (2023). How to dissolve poorly insoluble drug into water with cyclodextrin?. Retrieved from ResearchGate. [Link]

  • Phenomenex. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Retrieved from Phenomenex. [Link]

  • ResearchGate. (2022). A)–C) Changes in pKa(H) measured for amines 1,4–6 a{α,1–3},.... Retrieved from ResearchGate. [Link]

  • ResearchGate. (2016). How to increase the solubility of practically insoluble raw materials?. Retrieved from ResearchGate. [Link]

  • Cyclodextrin News. (2019). Practical Considerations about the Cyclodextrin Solubilities – A Quickstart Guide for Newbies. Retrieved from Cyclodextrin News. [Link]

  • CK-12 Foundation. (2026). Common Ion Effect on Solubility of Ionic Salts. Retrieved from CK-12 Foundation. [Link]

  • Dissolution Technologies. (2021). In Vitro Solubility and Release Profile Correlation with pKa Value of Efavirenz Polymorphs. Retrieved from Dissolution Technologies. [Link]

  • Jack Westin. (n.d.). Common Ion Effect And Its Use In Laboratory Separations - Solubility - MCAT Content. Retrieved from Jack Westin. [Link]

  • Purdue University. (n.d.). Common Ions and Complex Ions - Solubility. Retrieved from Purdue University. [Link]

  • imChem. (n.d.). TECHNICAL NOTES. Retrieved from imChem. [Link]

  • The Journal of Organic Chemistry. (2024). The 18F-Difluoromethyl Group: Challenges, Impact and Outlook. Retrieved from PubMed. [Link]

  • Khan Academy. (n.d.). Common ion effect and buffers. Retrieved from Khan Academy. [Link]

  • ResearchGate. (2021). pKa of amine hydrochlorides cis/trans‐8–10⋅HCl and carboxylic acids.... Retrieved from ResearchGate. [Link]

  • ResearchGate. (2012). What are the chances of precipitation in column while using buffers as mobile phase?. Retrieved from ResearchGate. [Link]

  • Angewandte Chemie International Edition. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Retrieved from Wiley Online Library. [Link]

  • Molecules. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved from MDPI. [Link]

  • Journal of Fluorine Chemistry. (2000). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Retrieved from ScienceDirect. [Link]

  • Molecules. (2020). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Retrieved from NCBI. [Link]

  • Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Retrieved from Biotage. [Link]

Sources

Optimization

Technical Support Center: Characterizing and Mitigating Off-Target Effects of Novel Small Molecule Modulators in Cellular Models

A Guide for Researchers Investigating 7-(difluoromethyl)-1,4-oxazepane hydrochloride and Other Novel Compounds Welcome to the technical support center. This guide is designed for researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers Investigating 7-(difluoromethyl)-1,4-oxazepane hydrochloride and Other Novel Compounds

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with novel small molecules like 7-(difluoromethyl)-1,4-oxazepane hydrochloride. When a compound's mechanism of action is not fully elucidated, or when unexpected cellular phenotypes arise, a systematic investigation into its on-target and off-target effects is crucial. This document provides a structured approach, framed as a series of frequently asked questions and troubleshooting guides, to help you design, execute, and interpret experiments aimed at understanding the true cellular impact of your compound.

Frequently Asked Questions & Troubleshooting Guides
Initial Steps: Confirming Target Engagement in a Cellular Context

Question 1: I've observed a desired phenotype in my cell model after treatment with 7-(difluoromethyl)-1,4-oxazepane hydrochloride. How can I be sure the compound is actually binding to my intended target protein within the cell?

This is the foundational question in any study involving a small molecule. Before investigating off-targets, you must confirm on-target engagement in a physiologically relevant environment. Biochemical assays with purified recombinant proteins are a good starting point, but they don't account for factors like cell permeability or compound metabolism.[2] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify drug-target interaction in intact cells or cell lysates.[2][3][4]

The principle of CETSA is based on ligand-induced thermal stabilization.[3][4] When a compound binds to its target protein, the protein-ligand complex is often more resistant to thermal denaturation. By heating cell lysates treated with your compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, you can observe a "thermal shift" indicative of binding.[2]

cluster_0 CETSA Workflow for Target Engagement A 1. Cell Culture & Treatment Treat cells with 7-(difluoromethyl)-1,4-oxazepane HCl or DMSO (vehicle control). B 2. Heat Challenge Aliquot treated cells and heat across a temperature gradient (e.g., 40-70°C). A->B C 3. Cell Lysis & Fractionation Lyse cells (e.g., freeze-thaw cycles) and centrifuge to separate soluble proteins (supernatant) from aggregated proteins (pellet). B->C D 4. Protein Quantification & Analysis Quantify the amount of soluble target protein in the supernatant via Western Blot or Mass Spec. C->D E 5. Data Interpretation Plot soluble protein vs. temperature. A shift in the melting curve for the compound-treated sample indicates target engagement. D->E cluster_1 Integrated Off-Target Identification Workflow Start Start: Unexpected Phenotype Observed Kinome 1. Broad Kinome Profiling (e.g., 400+ kinases) Identify potent off-target kinases. Start->Kinome CETSA_MS 2. Unbiased CETSA-MS Identify all cellular proteins stabilized by the compound. Start->CETSA_MS Hits 3. Candidate Off-Targets Compile a list of high-confidence hits from both profiling methods. Kinome->Hits CETSA_MS->Hits Validation 4. Genetic Validation (CRISPR) Validate if the phenotype is linked to the on-target or an identified off-target. Hits->Validation cluster_2 CRISPR Rescue Experiment Logic WT Wild-Type Cells + Compound -> Phenotype Observed KO Target Knockout (KO) Cells + Compound -> Phenotype is LOST WT->KO Confirms target is necessary Rescue KO Cells + Re-expressed Target (CRISPR-resistant version) + Compound -> Phenotype is RESTORED ('Rescued') KO->Rescue Confirms specificity Conclusion Conclusion: The phenotype is mediated by the intended target. Rescue->Conclusion

Caption: The logical flow of a rescue experiment to confirm on-target effects.

  • Design and Validate sgRNA: Design and clone two to three single-guide RNAs (sgRNAs) targeting the gene of your intended protein. Validate their efficiency in knocking out the target protein by Western blot or qPCR.

  • Generate Knockout Cell Line: Create a stable knockout cell line using the most efficient sgRNA. This can be done via lentiviral transduction followed by selection. Confirm the absence of the target protein.

  • Phenotypic Assay: Treat the wild-type and knockout cell lines with 7-(difluoromethyl)-1,4-oxazepane hydrochloride and assess the phenotype. If the phenotype is absent in the knockout cells, it strongly suggests it is mediated by your target. 4[5]. Create a Rescue Construct: Synthesize a version of your target gene's cDNA that is resistant to your sgRNA. This is typically achieved by introducing silent mutations in the PAM site or the sgRNA seed region. C[6]lone this "rescue" cDNA into an expression vector.

  • Generate Rescue Cell Line: Transduce your knockout cell line with the rescue construct to re-express the target protein.

  • Confirm Rescue of Phenotype: Treat the wild-type, knockout, and rescue cell lines with your compound. The restoration of the phenotype in the rescue cell line provides definitive evidence that the effect is specifically mediated by your intended target.

[7][6]***

This guide provides a foundational framework for addressing potential off-target effects. The specific experimental details will, of course, need to be adapted to your unique cellular model, target protein, and compound. By employing a systematic and rigorous approach that combines target engagement, broad profiling, and genetic validation, you can build a robust and defensible story around the mechanism of action of your novel compound.

References
  • Kinome Profiling Service. MtoZ Biolabs. [Link]

  • KinomePro - Functional Kinase Activity Profiling. Pamgene. [Link]

  • Kinase Panel Profiling. Pharmaron CRO Services. [Link]

  • Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]

  • CRISPR Off-Target Validation. CD Genomics. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

  • How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • CRISPR/Cas9 Off-Target Validation Solutions. iGeneTech. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SpringerLink. [Link]

  • What does rescue mean in the context of biological experiments? Stack Exchange. [Link]

  • Prediction-based highly sensitive CRISPR off-target validation using target-specific DNA enrichment. Nature Communications. [Link]

  • Identifying off-target effects and hidden phenotypes of drugs in human cells. PubMed. [Link]

  • Phenotypic Screening for Targeted Protein Degradation: Strategies, Challenges, and Emerging Opportunities. ACS Publications. [Link]

  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. National Center for Biotechnology Information. [Link]

  • Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. National Center for Biotechnology Information. [Link]

  • Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy. Frontiers. [Link]

  • Comprehensive Analysis of CRISPR Off-Target Effects. CD Genomics. [Link]

  • Performing target validation well. siTOOLs Biotech. [Link]

  • Off-Target Effects and Where to Find Them. CRISPR Medicine News. [Link]

  • Identifying off-target effects and hidden phenotypes of drugs in human cells. ResearchGate. [Link]

  • CRISPR approaches to small molecule target identification. National Center for Biotechnology Information. [Link]

  • DISCOVERing Off-Target Effects for Safer Genome Editing. Innovative Genomics Institute. [Link]

  • 5 ways to validate and extend your research with Knockout Cell Lines. Horizon Discovery. [Link]

  • Rescue experiment. (A) Strategy to map the functional domains and... ResearchGate. [Link]

  • Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. National Center for Biotechnology Information. [Link]

  • 7-(difluoromethyl)-1,4-oxazepane hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Neuropilin-1 Knockout and Rescue Confirms Its Role to Promote Metastasis in MDA-MB-231 Breast Cancer Cells. MDPI. [Link]

Sources

Troubleshooting

Optimization of reaction conditions for the difluoromethylation of 1,4-oxazepane precursors

Technical Support Center: Optimization of 1,4-Oxazepane Difluoromethylation As a Senior Application Scientist, I frequently guide medicinal chemists through the nuances of late-stage functionalization. The incorporation...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimization of 1,4-Oxazepane Difluoromethylation

As a Senior Application Scientist, I frequently guide medicinal chemists through the nuances of late-stage functionalization. The incorporation of a difluoromethyl (–CF2H) group into the 1,4-oxazepane ring—a privileged 7-membered aliphatic heterocycle—acts as a lipophilic bioisostere for alcohols and thiols, dramatically altering the pharmacokinetic profile of drug candidates[1]. However, the N-difluoromethylation of secondary or tertiary amines is notoriously sensitive to reaction conditions, primarily due to the transient and highly reactive nature of the difluorocarbene (:CF2) intermediate[2].

This technical support guide is specifically engineered to help you troubleshoot the thermodynamic and kinetic barriers you will encounter during this transformation.

Part 1: Mechanistic FAQ & Troubleshooting

Q1: Why does my 1,4-oxazepane substrate show poor conversion even with excess difluoromethylating reagent? A1: The generation of the difluorocarbene intermediate is highly dependent on the base and the proton source. If the base is too weak, the precursor (e.g., difluoromethanol or phosphonate) will not fragment efficiently[3]. Conversely, if the base is too strong or the temperature is too high, the generated :CF2 will rapidly dimerize to form tetrafluoroethylene rather than reacting with the relatively hindered nitrogen of the 1,4-oxazepane ring[3].

Q2: How does the steric profile of 1,4-oxazepane affect the reaction compared to standard piperidines? A2: 1,4-oxazepane is a conformationally flexible 7-membered ring. The transannular interactions and the inductive electron-withdrawing effect of the oxygen atom at the 4-position slightly reduce the nucleophilicity of the nitrogen. Therefore, maintaining a highly concentrated pool of the amine relative to the steady-state concentration of :CF2 is critical to favor bimolecular trapping over carbene self-polymerization[4].

Q3: I am seeing high reagent consumption but low product yield. What is the root cause? A3: This is the classic signature of carbene dimerization[3]. When the difluorocarbene concentration spikes, self-reaction outpaces the desired N-alkylation. Actionable Fix: Implement a slow-addition protocol for the base or the :CF2 precursor (e.g., via syringe pump over 2–4 hours) and lower the reaction temperature. While :CF2 generation requires activation, lowering the temperature from 80°C to 25°C–40°C stabilizes the carbene long enough for the 1,4-oxazepane to attack.

Q4: I am using diethyl bromodifluoromethylphosphonate, but I am isolating unidentified phosphorus byproducts instead of my product. Why? A4: When using phosphonate reagents, the cleavage of the P–C bond is triggered by a nucleophile. If water is freely present in your solvent, hydrolysis competes with carbene generation, leading to fluorophosphate byproducts[2]. Actionable Fix: Ensure strictly anhydrous conditions. Switch your trigger from a hydrous base to an anhydrous fluoride source, such as dry CsF, which cleanly attacks the phosphorus center to release :CF2[4].

Part 2: Visual Troubleshooting Logic

Use the following decision tree to isolate the root cause of your reaction failures and apply the correct chemical intervention.

OptimizationWorkflow Start Start: 1,4-Oxazepane N-Difluoromethylation SelectReagent Select :CF2 Precursor (TMSCF2Br or Phosphonate) Start->SelectReagent OptimizeBase Screen Base & Trigger (CsF, K2CO3, or KOH) SelectReagent->OptimizeBase EvaluateYield Is Yield > 80%? OptimizeBase->EvaluateYield IssueDimer High Byproducts? Carbene Dimerization EvaluateYield->IssueDimer No: Byproducts IssueHydrolysis Low Conversion? Reagent Hydrolysis EvaluateYield->IssueHydrolysis No: Unreacted Success Optimal Conditions Reached Proceed to Scale-Up EvaluateYield->Success Yes FixDimer Action: Syringe Pump Addition & Lower Temperature IssueDimer->FixDimer FixDimer->OptimizeBase FixHydrolysis Action: Strict Anhydrous Conditions & Dry CsF IssueHydrolysis->FixHydrolysis FixHydrolysis->OptimizeBase

Logical decision tree for troubleshooting 1,4-oxazepane N-difluoromethylation.

Part 3: Quantitative Data & Optimization Matrix

To illustrate the causality of base and solvent selection, the following table summarizes a typical optimization matrix for the N-difluoromethylation of 1,4-oxazepane using diethyl bromodifluoromethylphosphonate (1.5 eq).

EntryBase / Trigger (Eq)SolventTemp (°C)Time (h)1,4-Oxazepane Conversion (%)N-CF2H Yield (%)Primary Byproduct
1TMAF (2.0)MeOH251210015Fluorophosphates[2]
2K₂CO₃ (2.0)DMF8064530Carbene Dimers[3]
3Cs₂CO₃ (2.0)MeCN6066045Starting Material
4CsF (2.0)THF25129588 None (Clean)[4]
5CsF (2.0)THF / H₂O25123010Hydrolyzed Precursor

Scientific Insight: Entry 4 demonstrates that using anhydrous CsF in THF at room temperature provides the optimal kinetic balance. It allows for steady carbene generation and efficient nucleophilic trapping by the 1,4-oxazepane, completely bypassing the hydrolysis seen in Entry 5 and the thermal dimerization seen in Entry 2.

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system. By monitoring the physical state of the reagents and utilizing specific stoichiometric triggers, you can verify the successful generation of the carbene intermediate in real-time.

Objective: Synthesize N-(difluoromethyl)-1,4-oxazepane with >80% isolated yield.

Materials:

  • 1,4-oxazepane (1.0 mmol)

  • Diethyl bromodifluoromethylphosphonate (1.5 mmol)

  • Anhydrous Cesium Fluoride (CsF) (2.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5.0 mL)

  • Proton source: Water (1.5 mmol) — Note: Added strictly in controlled stoichiometry to protonate the final intermediate without hydrolyzing the bulk reagent.

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar. Backfill with Argon (3 cycles) to ensure a strictly inert atmosphere[3].

  • Reagent Loading: Add anhydrous CsF (2.0 mmol) to the flask.

    • Self-Validation Check: CsF is highly hygroscopic. If it clumps heavily upon transfer, it has absorbed moisture and will lead to premature reagent hydrolysis. It must remain a free-flowing powder.

  • Substrate Addition: Inject anhydrous THF (5.0 mL) followed by 1,4-oxazepane (1.0 mmol). Stir at 400 rpm for 5 minutes at room temperature.

  • Controlled Carbene Generation: Add diethyl bromodifluoromethylphosphonate (1.5 mmol) dropwise over 10 minutes via a syringe pump to maintain a low steady-state concentration of :CF2.

  • Protonation Trigger: Add exactly 1.5 mmol of H₂O (27 µL).

    • Mechanistic Insight: The fluoride ion attacks the phosphonate to release :CF2. The 1,4-oxazepane nitrogen attacks the electrophilic carbene to form an ylide-like intermediate, which is subsequently protonated by the stoichiometric water to yield the final –CF2H group[2].

  • Reaction Monitoring: Stir the mixture at room temperature for 12 hours. Monitor via LC-MS or ¹⁹F NMR.

    • Self-Validation Check: A successful reaction will show a distinct doublet in the ¹⁹F NMR spectra around -90 to -95 ppm (coupling constant J ≈ 70 Hz), which is the definitive characteristic of the N–CF2H group[4].

  • Quenching and Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[3].

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to afford the pure N-(difluoromethyl)-1,4-oxazepane.

References

  • Zafrani, Y., et al. "Chemoselective N-Difluoromethylation of Functionalized Tertiary Amines." The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Li, S., et al. "Three-Component Photochemical Cyclization/Dithiocarbamate Formation of gem-Difluoro Quinolin-2(1H)-ones." Organic Letters (ACS Publications). URL:[Link]

Sources

Optimization

Technical Support Center: In Vivo Studies with 7-(difluoromethyl)-1,4-oxazepane hydrochloride

A Guide for Researchers and Drug Development Professionals Introduction: This guide provides a comprehensive troubleshooting framework for researchers utilizing 7-(difluoromethyl)-1,4-oxazepane hydrochloride in in vivo e...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Introduction: This guide provides a comprehensive troubleshooting framework for researchers utilizing 7-(difluoromethyl)-1,4-oxazepane hydrochloride in in vivo experimental models. Publicly available data on this specific compound (CAS No. 2059988-56-4) is limited.[1][2][3][4] Therefore, this document is built upon established principles for in vivo studies of novel, water-soluble, fluorinated small molecule inhibitors.[5] The advice herein is designed to be a robust starting point, empowering researchers to develop and validate their own protocols.

The structure of 7-(difluoromethyl)-1,4-oxazepane as a hydrochloride salt suggests it possesses a basic nitrogen atom, allowing for salt formation to enhance aqueous solubility—a critical attribute for in vivo formulation.[6][7] The presence of a difluoromethyl group may influence metabolic stability and requires careful consideration regarding potential toxicities associated with fluorinated compounds.[8][9][10]

This guide will address common challenges from formulation to post-administration observations, providing both high-level FAQs and in-depth troubleshooting workflows.

Section 1: Formulation and Stability

The success of any in vivo study begins with a stable, homogenous, and accurately concentrated dosing formulation. As a hydrochloride salt, this compound is predicted to have higher aqueous solubility than its free base, making aqueous vehicles a logical starting point.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best starting vehicle for 7-(difluoromethyl)-1,4-oxazepane hydrochloride? A1: Given its salt form, the primary recommendation is to start with simple aqueous vehicles. The choice depends on the administration route:

  • Intravenous (IV): Sterile 0.9% Sodium Chloride (Saline) or 5% Dextrose in Water (D5W). The pH of the final formulation should be checked and adjusted to be within a physiologically tolerable range (typically pH 4.5-8.0) to avoid injection site irritation or precipitation in the bloodstream.[11]

  • Oral (PO) or Intraperitoneal (IP): Sterile water, saline, or a buffered solution like PBS. If higher concentrations are needed and solubility in simple vehicles is limited, consider aqueous suspensions with agents like 0.5-2% carboxymethylcellulose (CMC).[12][13]

Q2: My compound is precipitating out of the aqueous solution. What should I do? A2: Precipitation indicates that you have exceeded the compound's solubility limit in the chosen vehicle or that the formulation is unstable. Follow the troubleshooting workflow below. Key initial steps include gentle warming or sonication to aid dissolution and verifying the purity of your solvent.[14] Contamination, especially with water in partially organic co-solvent systems, can drastically reduce solubility.

Q3: How long is my dosing solution stable? A3: The stability of a formulation must be empirically determined and should cover the duration of your intended experiment.[15] A stability study should be conducted by preparing the formulation and storing it under the intended experimental conditions (e.g., room temperature, 4°C, protected from light). At various time points (e.g., 0, 4, 8, 24 hours), an aliquot should be analyzed by HPLC or LC-MS to quantify the concentration of the parent compound and detect any degradation products.[16][17]

Troubleshooting Guide: Formulation Instability

This workflow provides a systematic approach to addressing issues with compound precipitation in dosing vehicles.

G start Problem: Precipitate observed in dosing solution check_solubility Is concentration below known solubility limit? start->check_solubility warm_sonicate Attempt gentle warming (37°C) or sonication check_solubility->warm_sonicate Yes solution_remake Remake at lower concentration or switch to a vehicle with higher solubilizing capacity. check_solubility->solution_remake No check_solvent Is solvent high-purity and appropriate grade? check_solvent->solution_remake Yes, purity is confirmed solution_new_solvent Issue Resolved: Use fresh, high-purity anhydrous solvent. check_solvent->solution_new_solvent No, purity is suspect dissolves Precipitate Redissolves? warm_sonicate->dissolves dissolves->check_solvent No solution_use_promptly Use solution promptly. Consider storing at RT or 37°C if compound is stable at that temp. dissolves->solution_use_promptly Yes

Caption: Workflow for troubleshooting formulation precipitation.

Table 1: Common Vehicles for In Vivo Administration
VehiclePrimary UseCommon ConcentrationKey Considerations
Saline (0.9% NaCl) Aqueous vehicle for soluble compounds.[12]N/AIdeal for IV, IP, SC routes. Ensure sterility.
5% Dextrose in Water (D5W) Aqueous vehicle for IV administration.N/ACan be an alternative to saline.
Carboxymethylcellulose (CMC) Suspending agent for insoluble compounds.[12]0.5 - 2% in waterForms a suspension, not a true solution. Requires vigorous mixing before each dose.
Polyethylene Glycol (PEG 300/400) Co-solvent to increase solubility.10 - 40%Can cause renal toxicity at high doses or with chronic administration.[18]
Tween 80 (Polysorbate 80) Surfactant to improve solubility and stability.[12]1 - 5%Can cause hypersensitivity reactions in some animals.[12]
Corn Oil / Sesame Oil Lipid-based vehicle for highly lipophilic compounds.[12]N/ANot recommended for IV. Can influence compound absorption and metabolism.[12]

Section 2: Administration Route-Specific Issues

The method of administration can significantly impact experimental outcomes. Proper technique is crucial to ensure accurate dosing and animal welfare.

Frequently Asked Questions (FAQs)

Q4: We are performing oral gavage and some mice appear distressed. What could be the cause? A4: Oral gavage is a stressful procedure that can confound experimental results if not performed correctly.[19][20] Distress can be caused by improper restraint, incorrect needle size, or esophageal injury.[21][22] Studies have shown that repeated gavage can lead to physiological changes, including altered respiratory function and stress responses.[19] Consider using brief isoflurane anesthesia, which has been shown to reduce complications and stress without significantly affecting body weight or corticosterone levels.[21]

Q5: Our IV tail vein injections are failing frequently (e.g., subcutaneous blebs). How can we improve our success rate? A5: IV injection is technically challenging.[23] Success can be improved by:

  • Vessel Dilation: Warm the tail using a heat lamp or warm water (30-35°C) to dilate the lateral tail veins, making them more visible and accessible.[23][24][25]

  • Proper Restraint: Use an appropriate-sized restraining device to minimize animal movement.[23][24]

  • Technique: Insert a small gauge needle (e.g., 27G) with the bevel facing up at a shallow angle.[24] A successful injection will have no resistance, and the vein may blanch as the solution is administered.[24][26] If a bleb forms, the needle is subcutaneous; withdraw and re-attempt more proximally.[24]

Q6: What is the maximum volume I can administer? A6: Administration volumes are critical to avoid adverse effects. These are general guidelines and should be approved by your institution's animal care committee.

  • Mouse (25g):

    • Oral (PO): ~10 mL/kg (0.25 mL)[22]

    • Intravenous (IV): ~5-10 mL/kg (0.125 - 0.25 mL)[24]

    • Intraperitoneal (IP): ~10 mL/kg (0.25 mL)[11]

  • Rat (250g):

    • Oral (PO): ~10 mL/kg (2.5 mL)

    • Intravenous (IV): ~5 mL/kg (1.25 mL)

    • Intraperitoneal (IP): ~10 mL/kg (2.5 mL)[11]

Troubleshooting Guide: Administration Complications
IssueRoute(s)Potential Cause(s)Recommended Solution(s)
Regurgitation / Incomplete Dose POIncorrect gavage technique; excessive volume.[21]Refine gavage technique (see Protocol 2). Reduce dosing volume. Consider brief anesthesia.[21]
Animal Distress / Vocalization AllImproper restraint; painful vehicle; esophageal/tissue injury.[11][19]Ensure proper handling and restraint.[11] Evaluate vehicle for tolerability (vehicle-only control group).[12] For gavage, use flexible-tipped needles.[22]
Subcutaneous Bleb / Swelling at Site IV, SC, IPNeedle not in the correct location (e.g., perivascular instead of intravenous).[24]Review and refine injection technique (see Protocol 3). Ensure proper vessel dilation for IV. Do not force the injection if resistance is felt.[24]
Post-Dose Lethargy or Morbidity AllAcute toxicity of the compound; vehicle toxicity; administration error (e.g., tracheal gavage).[18][22]Immediately implement a vehicle-only control group.[12] Perform a dose-range finding study. Review administration technique to rule out procedural errors.

Section 3: Pharmacokinetics and Efficacy

After successful administration, the primary questions revolve around the compound's exposure and its effect on the target.

Troubleshooting Guide: Poor In Vivo Performance

Low or inconsistent efficacy is often linked to suboptimal pharmacokinetic (PK) properties. This decision tree outlines a logical progression for investigating poor oral bioavailability.

G start Problem: Low or Variable Oral Bioavailability/Efficacy check_formulation Is the dosing formulation a stable, homogenous solution or fine suspension? start->check_formulation solubility_issue Is aqueous solubility rate-limiting? check_formulation->solubility_issue Yes solution_revisit_formulation Revisit formulation protocol. Ensure complete dissolution/ suspension before each dose. check_formulation->solution_revisit_formulation No permeability_issue Is intestinal permeability low? solubility_issue->permeability_issue No, solubility is high solution_solubility Reformulate: Use solubilizing excipients (e.g., PEG, cyclodextrin) or create an amorphous solid dispersion. solubility_issue->solution_solubility Yes metabolism_issue Is there high first-pass hepatic metabolism? permeability_issue->metabolism_issue No, permeability is high solution_permeability Consider structural modification to improve LogP. Evaluate for efflux transporter activity (e.g., P-gp). permeability_issue->solution_permeability Yes solution_metabolism Perform in vitro metabolic stability assays (microsomes, hepatocytes). Identify metabolic 'hotspots' for medicinal chemistry optimization. metabolism_issue->solution_metabolism Yes

Caption: Decision tree for investigating poor oral bioavailability.

Section 4: Safety and Tolerability

Monitoring for potential toxicity is paramount. The difluoromethyl moiety warrants specific attention.

Frequently Asked Questions (FAQs)

Q7: Are there specific safety concerns related to the difluoromethyl group? A7: Yes. While the carbon-fluorine bond is strong, in vivo metabolism can sometimes lead to defluorination.[8][9] This can liberate fluoride, which can be toxic at high concentrations, potentially causing effects like skeletal fluorosis.[8][9][27] Additionally, a theoretical metabolic pathway could lead to the formation of toxic metabolites like fluoroacetic acid, which disrupts the Krebs cycle.[8][9] While this is compound-dependent and may not occur, it is a known liability for some fluorinated molecules.[8][9]

Q8: What signs of toxicity should we monitor in our animals? A8: Standard clinical observations are essential. These include:

  • Body Weight: Monitor daily or several times a week. Weight loss greater than 15-20% is a common endpoint.

  • Clinical Signs: Observe for changes in posture, activity level, grooming, and respiration.

  • Gastrointestinal Effects: Note any diarrhea or changes in stool.

  • Injection Site Reactions: For IV, IP, or SC routes, check for swelling, redness, or signs of necrosis.

Section 5: Detailed Experimental Protocols

Protocol 1: Preparation and Stability Testing of an Oral Dosing Formulation

This protocol outlines a method to prepare a 1 mg/mL suspension of 7-(difluoromethyl)-1,4-oxazepane hydrochloride in 0.5% CMC and assess its stability.

  • Prepare the Vehicle: Add 50 mg of sodium carboxymethylcellulose (CMC) to a sterile beaker. Slowly add 10 mL of sterile water while stirring vigorously to create a 0.5% (w/v) solution. Allow it to stir for several hours until a clear, homogenous solution is formed.

  • Prepare the Test Formulation: Weigh 10 mg of 7-(difluoromethyl)-1,4-oxazepane hydrochloride. Add it to a sterile vial.

  • Combine and Suspend: Add 10 mL of the 0.5% CMC vehicle to the test compound. Vortex vigorously for 2-3 minutes. If necessary, sonicate for 5-10 minutes to ensure a fine, uniform suspension.

  • Initiate Stability Test: a. Immediately after preparation (T=0), remove a 100 µL aliquot. Prepare it for LC-MS analysis according to your established bioanalytical method to confirm the initial concentration. b. Store the bulk formulation under the intended experimental conditions (e.g., at room temperature, protected from light). c. At subsequent time points (e.g., 4, 8, 24 hours), vigorously mix the bulk formulation and remove another 100 µL aliquot for LC-MS analysis.

  • Analyze Results: Compare the concentration at each time point to the T=0 value. A formulation is generally considered stable if the concentration remains within ±10-15% of the initial value and no significant degradation products are observed.[15][17]

Protocol 2: Recommended Procedure for Oral Gavage in Mice

This protocol incorporates best practices to minimize animal stress and procedural error.[19][21][22]

  • Animal and Equipment Preparation: a. Confirm the animal's body weight to calculate the correct dosing volume (not to exceed 10 mL/kg).[22] b. Select an appropriately sized gavage needle (e.g., 20-22G for an adult mouse) with a flexible or ball-tip to prevent esophageal trauma.[19][22] c. Draw up the calculated volume of the test formulation. Ensure there are no air bubbles.

  • Restraint (and Optional Anesthesia): a. Conscious: Gently restrain the mouse by scruffing the neck and back skin to immobilize the head and prevent biting. The body should be supported. b. Anesthetized: For repeated dosing studies, consider brief isoflurane anesthesia to reduce animal stress and the risk of injury.[21]

  • Needle Insertion: a. Position the mouse in a vertical orientation. b. Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth toward the back of the throat. c. Allow the mouse to swallow the tip of the needle, which facilitates entry into the esophagus. The needle should pass easily without resistance. If resistance is felt, STOP and withdraw. Do not force the needle, as this can cause perforation or entry into the trachea.[22]

  • Dose Administration: a. Once the needle is properly positioned (approximately to the level of the last rib), administer the solution slowly and steadily.[22] b. Observe the animal for any signs of distress or fluid leakage from the mouth or nose, which could indicate tracheal administration.[22]

  • Post-Procedure: a. Gently withdraw the needle. b. Return the mouse to its cage and monitor for at least 10-15 minutes to ensure recovery and absence of adverse effects.

Protocol 3: Recommended Procedure for IV Tail Vein Injection in Mice

This protocol is designed to maximize the success rate of IV injections.[23][24][26]

  • Animal and Equipment Preparation: a. Calculate the correct dosing volume (typically 5-10 mL/kg).[24] b. Prepare a syringe with the test solution using a 27-30G needle. Remove all air bubbles.

  • Restraint and Vein Dilation: a. Place the mouse in a suitable restraining device, allowing clear access to the tail.[23][24] b. Warm the tail for 1-2 minutes using a heat lamp or by immersing it in warm water to cause vasodilation. This is the most critical step for success.[24][26]

  • Injection Procedure: a. Wipe the tail with 70% alcohol to clean the injection site and improve vein visibility.[24] b. Identify one of the two lateral tail veins. c. Using your non-dominant hand, gently occlude the vein at the base of the tail to increase pressure. d. With the needle bevel facing up, align it parallel to the vein and insert it at a shallow angle (15-20 degrees).[24] You may see a small "flash" of blood in the needle hub upon successful entry.[11]

  • Dose Administration: a. Release the occlusion at the base of the tail. b. Inject a very small volume (~5 µL) to test for correct placement. If successful, there will be no resistance and the vein will blanch.[24][26] c. If a subcutaneous bleb forms, withdraw the needle and apply gentle pressure. Re-attempt the injection at a site more proximal (closer to the body) to the first attempt.[24] d. Once confident in placement, administer the full dose slowly.

  • Post-Procedure: a. Withdraw the needle and immediately apply gentle pressure to the injection site with a clean gauze pad to prevent bleeding and hematoma formation.[24] b. Return the animal to its cage and monitor.

References

  • Injection Techniques, Restraint, & Handling for Mice and Rats. (URL: [Link])

  • Rodent Tail Vein Injection. (URL: [Link])

  • Fluorinated, ultrashort chain PFAS compounds have similar detection rates to legacy forever chemicals. Remediation Technology. (URL: [Link])

  • Gefen, T., et al. (2018). Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized. Journal of the American Association for Laboratory Animal Science. (URL: [Link])

  • Hogg, C., et al. (2015). Confounding Effects of Gavage in Mice: Impaired Respiratory Structure and Function. American Journal of Respiratory Cell and Molecular Biology. (URL: [Link])

  • The Importance of Standalone Testing for Small Molecules. (URL: [Link])

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (URL: [Link])

  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern medicinal chemistry. Journal of Fluorine Chemistry. (URL: [Link])

  • Intravenous Injection in the Mouse. Research Animal Training. (URL: [Link])

  • David, J. M., et al. (2016). Long-Term Repeated Daily Use of Intragastric Gavage Hinders Induction of Oral Tolerance to Ovalbumin in Mice. Journal of the American Association for Laboratory Animal Science. (URL: [Link])

  • Huynh-Ba, K. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. (URL: [Link])

  • Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. (URL: [Link])

  • Oral Gavage Rodent SOP. San Diego State University. (URL: [Link])

  • Valentine, H., et al. (2012). A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice. Toxicology and Applied Pharmacology. (URL: [Link])

  • Grandjean, P. (2019). Toxicity of fluoride: critical evaluation of evidence for human developmental neurotoxicity in epidemiological studies, animal experiments and in vitro analyses. Environmental Health. (URL: [Link])

  • Gouverneur, V., & Seppelt, K. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. (URL: [Link])

  • Intravenous Injection in the Rat. Research Animal Training. (URL: [Link])

  • Intravenous Tail Vein Injections in the Adult Mouse SOP. University of British Columbia. (URL: [Link])

  • 7-(difluoromethyl)-1,4-oxazepane hydrochloride. Appchem. (URL: [Link])

  • 7-(difluoromethyl)-1,4-oxazepane hydrochloride — Chemical Substance Information. (URL: [Link])

  • 7-(difluoromethyl)-1,4-oxazepane hydrochloride (C6H11F2NO). PubChemLite. (URL: [Link])

  • KRM-II-81, Hydrochloride Salt of the GABAkine. (2019). ACS Omega. (URL: [Link])

  • Singh, S., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. (URL: [Link])

  • Ferreira-Silva, J., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. Pharmaceutics. (URL: [Link])

Sources

Troubleshooting

How to minimize epimerization during the synthesis of 7-(difluoromethyl)-1,4-oxazepane hydrochloride

Welcome to the technical support center for the synthesis of 7-(difluoromethyl)-1,4-oxazepane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 7-(difluoromethyl)-1,4-oxazepane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereochemical control during the synthesis of this important heterocyclic scaffold.[1][2] We will delve into the root causes of epimerization and provide actionable, field-proven strategies to ensure the stereochemical integrity of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is epimerization and why is it a critical issue for 7-(difluoromethyl)-1,4-oxazepane?

A1: Epimerization is the unwanted conversion of one diastereomer into another. In the context of 7-(difluoromethyl)-1,4-oxazepane, it refers to the inversion of the stereochemical configuration at the C7 position—the carbon atom to which the difluoromethyl group is attached.[3] This single stereocenter is crucial for the molecule's three-dimensional shape, which in turn dictates its interaction with biological targets.[1] The presence of the undesired epimer can significantly reduce the efficacy and alter the safety profile of a potential therapeutic agent, making its control a paramount objective in the synthetic process.[4]

The core of the problem lies in the acidity of the proton on the C7 carbon. The two electron-withdrawing fluorine atoms on the adjacent methyl group increase the acidity of this C-H bond, making it susceptible to abstraction by a base.[5]

Q2: What is the primary mechanism of epimerization at the C7 position?

A2: The most common mechanism for epimerization at a carbon alpha to an activating group is through a deprotonation-reprotonation sequence.[3]

  • Deprotonation: A base abstracts the acidic proton from the C7 stereocenter.

  • Formation of a Planar Intermediate: This abstraction results in the formation of a planar, achiral carbanion (or enolate-like) intermediate. The stereochemical information at C7 is lost at this stage.

  • Reprotonation: The planar intermediate is then reprotonated. This can occur from either face of the plane with roughly equal probability, leading to a mixture of both the original (desired) epimer and the newly formed (undesired) epimer.[3][6]

This process can lead to a racemic or diastereomeric mixture, significantly complicating purification and reducing the yield of the desired stereoisomer.[7]

G cluster_0 Mechanism of C7 Epimerization Desired Desired Epimer (R or S at C7) Base1 + Base Mixture Epimeric Mixture Intermediate Planar Carbanion (Achiral Intermediate) Base1->Intermediate Deprotonation (Loss of Stereochemistry) Proton2 + BH⁺ Intermediate->Proton2 Reprotonation (from either face) Proton1 - BH⁺ Undesired Undesired Epimer (S or R at C7)

Caption: Base-mediated epimerization via a planar intermediate.

Q3: At which synthetic steps should I be most concerned about epimerization?

A3: Epimerization is most likely to occur during any step that involves basic conditions , especially when a strong base is used or when the reaction is heated. Key steps to scrutinize include:

  • Cyclization/Ring Formation: Intramolecular cyclization steps to form the 1,4-oxazepane ring, if they involve a base, are high-risk.[8]

  • N-Alkylation or N-Acylation: Reactions involving the nitrogen atom of the oxazepane ring under basic conditions can inadvertently cause deprotonation at C7.

  • Deprotection Steps: Removal of certain protecting groups (e.g., on the ring nitrogen) using basic reagents can trigger epimerization.

  • Workup Procedures: Aqueous workups involving basic solutions (e.g., NaHCO₃ or K₂CO₃ washes) should be performed cautiously, preferably at low temperatures and for a minimal duration.[5]

Q4: How can I strategically minimize epimerization? The roles of base, solvent, and temperature.

A4: Controlling epimerization requires a multi-faceted approach focused on minimizing the formation and lifetime of the planar carbanion intermediate.[9]

The selection of the base is arguably the most critical factor. Strong, unhindered bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) readily abstract the C7 proton and should be avoided if possible.[10]

  • Recommendation: Opt for weaker or sterically hindered, non-nucleophilic bases. These bases are less likely to access the C7 proton but can still facilitate the desired reaction.[5]

Base TypeExamplesTendency for EpimerizationRationale
Strong, Unhindered NaH, LDA, LiHMDSHighHigh basicity and small size lead to rapid deprotonation at C7.
Strong, Hindered KHMDS, t-BuOKModerate to HighSteric bulk can sometimes disfavor C7 deprotonation, but high basicity remains a risk.[10]
Weaker, Hindered DIPEA, 2,6-LutidineLowLower basicity significantly reduces the rate of C7 deprotonation.[5]
Inorganic Carbonates K₂CO₃, Cs₂CO₃ModerateOften used in cyclizations; their heterogeneous nature and basicity can still cause epimerization, especially at elevated temperatures.

The solvent plays a crucial role by stabilizing the charged intermediate that leads to epimerization.[7]

  • Recommendation: Aprotic, non-polar, or less-polar solvents are generally preferred as they are less effective at stabilizing the carbanion intermediate and mediating proton transfer.[4]

SolventPolarityEffect on Epimerization
DCM, Toluene LowFavorable (suppresses epimerization)
THF, Dioxane ModerateNeutral to slightly unfavorable
DMF, DMSO High (Polar Aprotic)Unfavorable (can promote epimerization)[7]
Methanol, Ethanol High (Protic)Highly Unfavorable (source of protons, facilitates exchange)

Epimerization is a thermodynamically driven process. Lowering the reaction temperature is a universally effective strategy to slow the rate of the undesired deprotonation reaction.[4][5]

  • Recommendation: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For base-sensitive steps, starting at -78 °C and slowly warming is a standard practice.[5]

G cluster_workflow Troubleshooting Workflow for Epimerization start High Epimerization Detected? check_base Analyze Base Selection start->check_base Yes action_base Switch to Weaker / More Hindered Base (e.g., DIPEA) check_base->action_base check_temp Analyze Temperature action_temp Lower Reaction Temperature (e.g., 0°C to -78°C) check_temp->action_temp check_solvent Analyze Solvent action_solvent Switch to Less Polar, Aprotic Solvent (e.g., Toluene, DCM) check_solvent->action_solvent action_base->check_temp action_temp->check_solvent end_node Desired Purity Achieved action_solvent->end_node

Caption: A decision-making flowchart for troubleshooting epimerization.

Q5: How can I accurately detect and quantify the level of epimerization?

A5: Accurate analysis is crucial for diagnosing and solving the problem. A combination of techniques is often most effective.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying diastereomers.[11] A screening of various polysaccharide-based chiral stationary phases under different mobile phase conditions (normal-phase, reversed-phase) is recommended to achieve baseline separation (Resolution >1.5).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H or ¹⁹F NMR can often distinguish between epimers.[12] Protons or fluorine atoms near the C7 stereocenter will exist in slightly different chemical environments in each epimer, resulting in distinct signals.[13] The ratio of the epimers can be determined by integrating these well-resolved signals.[14] 2D NMR techniques like NOESY can also help confirm the relative stereochemistry.[15]

  • Supercritical Fluid Chromatography (SFC): Chiral SFC is an increasingly popular alternative to HPLC, often providing faster and better separations for diastereomers.[11]

Recommended Protocol: Epimerization-Minimizing Cyclization (Illustrative Example)

This protocol illustrates the application of the principles discussed above for a hypothetical base-mediated intramolecular cyclization step, a common point of epimerization.

Objective: To perform an intramolecular cyclization to form the 1,4-oxazepane ring while minimizing epimerization at the C7 position.

G cluster_protocol Experimental Protocol Workflow prep 1. Preparation - Dry glassware under vacuum. - Use anhydrous solvent (Toluene). - Maintain inert (N₂/Ar) atmosphere. reagents 2. Reagent Addition - Dissolve precursor in Toluene. - Cool solution to 0°C. prep->reagents base_add 3. Base Addition - Add DIPEA (1.5 eq) dropwise. - Maintain temperature at 0°C. reagents->base_add reaction 4. Reaction - Stir at 0°C for 2-4h. - Monitor by TLC/LC-MS. base_add->reaction quench 5. Quenching - Quench with cold sat. NH₄Cl (aq). - Keep temperature below 5°C. reaction->quench workup 6. Workup & Analysis - Separate layers. - Extract aqueous with EtOAc. - Wash, dry, concentrate. - Analyze by Chiral HPLC and NMR. quench->workup

Caption: Step-by-step experimental workflow for the protocol.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the linear precursor (1.0 eq) to an oven-dried, multi-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Solvent Addition: Add anhydrous toluene (approx. 0.1 M concentration) to dissolve the starting material.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Slowly add diisopropylethylamine (DIPEA) (1.5 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by thin-layer chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 2-6 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by adding a pre-chilled saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Purification & Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Analyze the crude product's epimeric ratio using Chiral HPLC and NMR before proceeding with purification.

References

  • BenchChem. (n.d.). Chirality and Stereochemistry of 1,4-Oxazepane: An In-depth Technical Guide.
  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (2020, September 30).
  • Epimerisation in Peptide Synthesis. (n.d.). PMC - NIH.
  • BenchChem. (n.d.). Technical Support Center: Minimizing Epimerization in Chiral Bicyclic Compound Synthesis.
  • Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes. (2013, January 10). The Journal of Organic Chemistry - ACS Publications.
  • 12.3: Isomerization at the α-Carbon. (2022, July 20). Chemistry LibreTexts.
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. (2026, February 28). ACS Publications.
  • Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms. (n.d.). PMC.
  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid- Catalyzed Enantioselective Desymmetrization of. (2023, November 21). Semantic Scholar.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). PMC.
  • BenchChem. (n.d.). Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides.
  • CHIRAL SEPARATIONS BY HPLC AND TLC USING NEW DIASTEREOMERIZING REAGENTS. (2008). Shodhbhagirathi @ IITR.
  • Resolving natural product epimer spectra by matrix-assisted DOSY. (n.d.). Request PDF.
  • BenchChem. (n.d.). Avoiding epimerization during synthesis of euscaphic acid analogs.
  • Dynamic kinetic resolution in asymmetric synthesis. (n.d.). Wikipedia.
  • Direct detection of the α-carbon radical intermediate formed by OspD: Mechanistic insight into radical SAM peptide epimerization. (n.d.). PMC - NIH.
  • Epimeric Mixture Analysis and Absolute Configuration Determination Using an Integrated Spectroscopic and Computational Approach—A Case Study of Two Epimers of 6-Hydroxyhippeastidine. (2022, December 26). MDPI.
  • Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. (n.d.). ResearchGate.
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.).
  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020, September 16). ACS Omega.
  • Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia.
  • Direct Detection of the α-Carbon Radical Intermediate Formed by OspD: Mechanistic Insights into Radical S-Adenosyl-l-methionine Peptide Epimerization. (2024, February 16). Journal of the American Chemical Society.
  • Epimerization and Carbonyl Migration of Carbohydrates. (2023, April 8). YouTube.
  • Photocatalyzed Epimerization of Quaternary Stereocenters. (2025, March 19). PMC - NIH.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2026, March 26). LCGC International.
  • 7-(difluoromethyl)-1,4-oxazepane hydrochloride. (n.d.). Appchem.
  • NMR Spectroscopy. (n.d.). MSU chemistry.
  • 7-(difluoromethyl)-1,4-oxazepane hydrochloride (C6H11F2NO). (n.d.). PubChemLite.
  • How to reduce epimerization in Chiral molecule?. (2012, December 13). ResearchGate.
  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. (n.d.). PMC.
  • Epimerization- and Protecting-Group-Free Synthesis of Peptidomimetic Conjugates from Amphoteric Amino Aldehydes. (2007, October 27). Journal of the American Chemical Society - ACS Publications.
  • 7-(difluoromethyl)-1,4-oxazepane hydrochloride — Chemical Substance Information. (n.d.).
  • 2059988-56-4|7-(Difluoromethyl)-1,4-oxazepane hydrochloride. (n.d.). BLDpharm.
  • Synthesis and evaluation of 7-substituted-3,4-dihydrobenzo[f][1]oxazepin-5(2H)-ones as anticonvulsant and hypnotic agents. (n.d.). ResearchGate. Retrieved from

Sources

Optimization

Enhancing the metabolic stability of 7-(difluoromethyl)-1,4-oxazepane hydrochloride

Technical Support Center: 7-(difluoromethyl)-1,4-oxazepane hydrochloride This guide provides in-depth technical support for researchers working with 7-(difluoromethyl)-1,4-oxazepane hydrochloride. It addresses common cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 7-(difluoromethyl)-1,4-oxazepane hydrochloride

This guide provides in-depth technical support for researchers working with 7-(difluoromethyl)-1,4-oxazepane hydrochloride. It addresses common challenges and questions related to assessing and enhancing the metabolic stability of this compound, a critical step in the drug discovery and development process.[1][2][3]

Section 1: Understanding the Metabolic Profile of 7-(difluoromethyl)-1,4-oxazepane hydrochloride

Q1: What are the predicted metabolic liabilities ("soft spots") of 7-(difluoromethyl)-1,4-oxazepane hydrochloride?

A1: Based on its chemical structure, 7-(difluoromethyl)-1,4-oxazepane hydrochloride presents several potential sites for metabolic transformation, primarily mediated by Cytochrome P450 (CYP) enzymes.[4][5] The primary areas of concern are the saturated 1,4-oxazepane ring and, to a lesser extent, the difluoromethyl group.

  • Oxidation of the 1,4-Oxazepane Ring: Saturated heterocycles are often susceptible to oxidation at the carbon atoms adjacent to the heteroatoms (α-carbons).[6] For the 1,4-oxazepane ring, this would involve hydroxylation at positions C5 and C3 (adjacent to the nitrogen) or C2 and C5 (adjacent to the oxygen). The nitrogen atom itself can also undergo oxidation to form an N-oxide.[7]

  • N-Dealkylation: If the nitrogen atom of the oxazepane ring is substituted (which is common for CNS-active compounds), N-dealkylation is a highly probable metabolic pathway.[7]

  • Metabolism of the Difluoromethyl (CHF2) Group: The CHF2 group is generally considered a metabolically robust bioisostere for hydroxyl or thiol groups, which is a key reason for its incorporation in drug design.[8][9] The carbon-fluorine bond is strong, making it resistant to cleavage. However, metabolism is not impossible. Oxidative metabolism at the C-H bond of the CHF2 group could potentially occur, though it is typically a slower process compared to the metabolism of a non-fluorinated methyl or methylene group.[10][11] In some cases, blocking a more labile site on the molecule can shift metabolism to a fluorinated group.[12]

G cluster_ring Ring Metabolism (CYP450) cluster_chf2 Difluoromethyl Group Metabolism parent 7-(difluoromethyl)-1,4-oxazepane ring_ox C-Hydroxylation (Positions 2, 3, 5, 6) parent->ring_ox Major Pathway n_oxide N-Oxidation parent->n_oxide Possible Pathway chf2_ox Oxidative Defluorination (Generally Minor Pathway) parent->chf2_ox Minor/Slower Pathway

Caption: Predicted metabolic pathways for 7-(difluoromethyl)-1,4-oxazepane.

Section 2: Troubleshooting In Vitro Metabolic Stability Assays

This section addresses common issues encountered during standard in vitro assays, such as those using liver microsomes or hepatocytes.

Q2: My compound shows extremely rapid degradation (<5 min half-life) in the liver microsomal stability assay. What are the potential causes and how do I troubleshoot?

A2: Very rapid disappearance is a common issue. A systematic approach is needed to determine if this is due to high metabolic turnover or an experimental artifact.

Observed Problem Potential Cause Recommended Solution & Rationale
Rapid disappearance in incubations with and without NADPH cofactor. Chemical Instability: The compound may be unstable in the assay buffer (e.g., due to pH).Run a buffer stability test without any enzymes or microsomes. If degradation persists, the buffer system may need to be adjusted.
Non-specific Binding (NSB): The compound may be highly lipophilic and adsorbing to the plasticware (e.g., 96-well plates), leading to an apparent loss.Use low-binding plates. Quantify the compound in the supernatant at t=0 and compare it to the initial stock concentration to assess recovery.
Rapid disappearance only in the presence of NADPH. High Intrinsic Clearance (CLint): The compound is a high-turnover substrate for CYP enzymes.[13]This is a valid result. To get a more accurate rate, reduce the microsomal protein concentration (e.g., from 0.5 mg/mL to 0.1 mg/mL) and/or use shorter incubation time points (e.g., 0, 1, 2, 5, 10 min).[14]
Cofactor-dependent Chemical Instability: Unlikely, but the compound could be reacting with a component of the NADPH regeneration system.Test stability with the NADPH regeneration system but without microsomes.
Negative half-life calculated (i.e., concentration increases over time). Analytical Interference: A metabolite may be converting back to the parent compound during sample processing or in the mass spectrometer's ion source.Review the mass spectrometry data for in-source fragmentation. Adjust analytical conditions.
Internal Standard Issues: The internal standard may be degrading, causing the analyte-to-IS ratio to increase.Check the stability of the internal standard under the same assay conditions.
Matrix Effects: Ion suppression or enhancement in the mass spectrometer may be changing over time as the incubation matrix changes.Dilute samples further before analysis. Use a stable-isotope-labeled internal standard if available.
Q3: I observed good stability in the microsomal assay, but poor stability in the hepatocyte assay. What does this discrepancy mean?

A3: This is a very informative result that points towards specific metabolic pathways not present in microsomes.

  • Phase II Metabolism: Liver microsomes primarily contain Phase I (e.g., CYP450) enzymes.[15] Hepatocytes, being intact cells, contain both Phase I and Phase II (conjugation) enzymes like UGTs and SULTs.[15][16] Your compound is likely being rapidly cleared by conjugation pathways. You can confirm this by running a microsomal stability assay supplemented with the necessary cofactors for Phase II enzymes (e.g., UDPGA for UGTs).[17]

  • Transporter-Mediated Uptake: For a compound to be metabolized in hepatocytes, it must first enter the cell, a process often mediated by uptake transporters. High stability in microsomes but low stability in hepatocytes could indicate efficient uptake into the hepatocyte, leading to high intracellular concentrations and rapid metabolism.

  • Cytosolic Enzymes: The S9 fraction contains both microsomal and cytosolic enzymes.[18] If your compound is stable in microsomes but not in an S9 fraction assay, this would point toward metabolism by cytosolic enzymes like aldehyde oxidase (AO).

Section 3: Strategies for Enhancing Metabolic Stability

If experimental data confirms that 7-(difluoromethyl)-1,4-oxazepane hydrochloride has low metabolic stability, several medicinal chemistry strategies can be employed.[19][20]

Q4: How can I modify the 1,4-oxazepane ring to reduce its metabolism?

A4: The goal is to make the sites of metabolism less accessible or electronically unfavorable for enzymatic action.

  • Introduce Steric Hindrance: Placing a bulky group (e.g., a methyl or cyclopropyl group) on or near the carbon atoms susceptible to hydroxylation can physically block the enzyme's active site.[7] For instance, substitution at C6 or C5 could protect the α-carbons from oxidation.

  • Reduce Lipophilicity: Metabolism by CYP enzymes is often correlated with high lipophilicity.[7][19] Replacing the seven-membered oxazepane ring with a smaller, more polar heterocycle like a morpholine or a piperidine could improve metabolic stability, although this may impact the compound's pharmacological activity.[6]

  • Introduce Electron-Withdrawing Groups: Placing electron-withdrawing groups (like fluorine) on the ring can deactivate it towards oxidative metabolism.[6][7] For example, creating a difluoro-oxazepane derivative could significantly enhance stability.

  • Deuteration: Replacing a C-H bond at a metabolic soft spot with a C-D (deuterium) bond can slow the rate of metabolism due to the kinetic isotope effect. This is a subtle modification that is less likely to alter pharmacology.[19]

Q5: Is the difluoromethyl group a liability? Should I consider replacing it?

A5: Generally, no. The difluoromethyl group is a proven strategy to enhance metabolic stability by replacing more labile groups like alcohols or thiols.[8] It is significantly more stable than a trifluoromethyl group to certain metabolic pathways and can act as a hydrogen bond donor, which can be beneficial for target binding.[9][21] Before considering its replacement, you must confirm it is a site of metabolism. This requires metabolite identification studies to see if defluorinated or oxidized metabolites are being formed. If it is identified as a metabolic hotspot, it would be an unusual finding and may point to metabolism by specific, less common enzyme pathways.

Section 4: Experimental Protocols & Data Interpretation

Protocol: High-Throughput Liver Microsomal Stability Assay

This protocol outlines a standard method for determining metabolic stability using pooled human liver microsomes.

Caption: Workflow for a liver microsomal stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • Compound Stock: 10 mM of 7-(difluoromethyl)-1,4-oxazepane hydrochloride in DMSO.

    • Compound Working Solution: Dilute the stock solution in 50:50 Acetonitrile:Water to an intermediate concentration. The final incubation concentration should be 1 µM.

    • Liver Microsomes: Thaw pooled human liver microsomes on ice. Dilute in cold phosphate buffer to a concentration of 1 mg/mL.

    • NADPH Solution: Prepare a solution of NADPH (or an NADPH-regenerating system) in phosphate buffer. Keep on ice.

    • Quenching Solution: Cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable compound).

  • Incubation Procedure: [14]

    • In a 96-well plate, add the phosphate buffer, liver microsomes, and the compound working solution.

    • Include control wells without NADPH to assess non-enzymatic degradation.[17]

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Initiate the reaction by adding the NADPH solution to all wells except the "no-NADPH" controls. The t=0 sample is taken immediately by transferring an aliquot to a separate plate and adding the quenching solution.

    • Incubate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), transfer aliquots and stop the reaction by adding the quenching solution.

  • Sample Processing & Analysis:

    • Centrifuge the quenched plate (e.g., at 4000 rpm for 20 min) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the peak area of the parent compound relative to the internal standard.

Data Interpretation

The rate of disappearance is used to calculate key parameters. The natural log of the percent remaining is plotted against time, and the slope of the line is determined.

Parameter Calculation Interpretation
Half-Life (t½) t½ = 0.693 / k where k = -1 * slopeThe time it takes for 50% of the compound to be metabolized. A shorter half-life indicates lower stability.
Intrinsic Clearance (CLint) CLint = (0.693 / t½) * (mL incubation / mg microsomal protein)An in vitro measure of the rate of metabolism. Higher CLint values suggest the compound will be more rapidly cleared in vivo.[3]

Classification of Stability:

  • High Stability: t½ > 60 min

  • Moderate Stability: 15 min < t½ < 60 min

  • Low Stability: t½ < 15 min

References

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). Google Cloud.
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG. (n.d.). New England Drug Metabolism Discussion Group.
  • Chen, Y., & Arnold, F. H. (2020). Enzymatic synthesis of fluorinated compounds. PMC. National Institutes of Health.
  • Metabolic Stability - Pharma Focus Asia. (2021, October 11). Pharma Focus Asia.
  • What is the importance of metabolic stability in drug design? (2025, May 21). Patsnap Synapse.
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform.
  • A Guide to In Vitro ADME Testing in Drug Development. (2022, June 23). WuXi AppTec.
  • How to Improve Drug Plasma Stability? (n.d.). Creative Bioarray.
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 23). PMC. National Institutes of Health.
  • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. (n.d.). OA Monitor Ireland.
  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. (n.d.). PubMed.
  • Metabolic Stability in Drug Development: 5 Assays. (2023, October 9). WuXi AppTec.
  • Mitigating Heterocycle Metabolism in Drug Discovery. (2012, April 25). Journal of Medicinal Chemistry.
  • In vitro test methods for metabolite identification: A review. (2018, December 24). SciSpace.
  • Technical Support Center: Improving Metabolic Stability of C25H28F3N3O3S. (n.d.). Benchchem.
  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
  • What is microsomal stability and why is it important? (2025, May 29). Patsnap Synapse.
  • Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (n.d.). Your Company Name.
  • Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candidates. (n.d.). Benchchem.
  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024, July 2). MDPI.
  • Development of a halofluorocarbon, chromatography-free radiosynthesis of fluorine-18 difluorocarbene. (2025, July 14). PMC. National Institutes of Health.
  • Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry. (n.d.). ChemRxiv.
  • Drug Metabolism Letters. (2016, February 9). Semantic Scholar.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cytotoxicity in 7-(Difluoromethyl)-1,4-oxazepane Hydrochloride Workflows

Welcome to the Advanced Diagnostics Guide for fluorinated building blocks. 7-(difluoromethyl)-1,4-oxazepane hydrochloride is a highly versatile intermediate used in medicinal chemistry to introduce conformational diversi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics Guide for fluorinated building blocks. 7-(difluoromethyl)-1,4-oxazepane hydrochloride is a highly versatile intermediate used in medicinal chemistry to introduce conformational diversity and improve pharmacological profiles. However, researchers frequently report unexpected in vitro cytotoxicity when screening this compound or its early-stage derivatives.

As a Senior Application Scientist, I have designed this guide to help you differentiate between assay artifacts, synthesis-derived toxicity, and intrinsic pharmacophore liabilities. Every protocol provided here functions as a self-validating system , ensuring that your experimental choices are grounded in verifiable causality.

Part 1: Diagnostic Workflow

Before altering your synthesis route or abandoning a derivative, follow this diagnostic tree to isolate the root cause of the observed cytotoxicity.

CytotoxicityTroubleshooting Start Observed Cytotoxicity (IC50 < 10 μM) CheckPH 1. Check Media pH Is pH < 7.2? Start->CheckPH Buffer Buffer with HEPES Neutralize HCl Salt CheckPH->Buffer Yes CheckImp 2. Check Impurities Trace Pd/Ru present? CheckPH->CheckImp No Scavenge Resin Scavenging (e.g., SiliaMetS) CheckImp->Scavenge Yes CheckMetab 3. Assess Metabolism Reactive -CHF2 species? CheckImp->CheckMetab No Modify Mask 2° Amine or Add CYP Inhibitor CheckMetab->Modify Yes

Diagnostic workflow for isolating the root cause of 7-(difluoromethyl)-1,4-oxazepane HCl toxicity.

Part 2: Frequently Asked Questions & Resolution Protocols

FAQ 1: Why does cell viability drop immediately upon dosing with the hydrochloride salt?

The Causality (Expertise & Experience): Amine hydrochlorides release equimolar HCl upon dissolution. In weakly buffered systems (like standard DMEM with low bicarbonate), high concentrations of the building block (e.g., >1 mM in early screens) will rapidly drop the pH. Cells undergo apoptosis due to acidosis, not target-specific toxicity. Failing to account for this is a primary pitfall in 1[1].

Protocol 1: pH-Neutralized Dosing (Self-Validating)

  • Stock Preparation: Dissolve 7-(difluoromethyl)-1,4-oxazepane HCl in anhydrous DMSO to create a 100 mM stock.

  • Media Buffering: Pre-buffer your assay media with 25 mM HEPES to ensure robust buffering capacity against the HCl salt.

  • Dilution & Verification: Dilute the compound into the buffered media. Verify the final pH with a micro-electrode before applying it to the cell monolayer.

  • Self-Validation Control: Run a parallel vehicle control containing an equivalent molarity of HCl (e.g., 100 μM HCl in DMSO/media). Validation logic: If this control mimics the test compound's toxicity, the observed effect is a pH artifact.

FAQ 2: We neutralized the pH, but the compound is still highly toxic (IC₅₀ < 5 μM). Could the synthesis route be the problem?

The Causality (Expertise & Experience): Yes. The synthesis of fluorinated oxazepines frequently involves transition-metal-mediated defluorinative annulation or cross-coupling[2]. Trace palladium (Pd) or ruthenium (Ru) is notoriously cytotoxic. The secondary amine in the oxazepane ring acts as an excellent chelator for these metals. If the building block is not rigorously purified, you are observing heavy metal poisoning rather than compound-driven toxicity.

Protocol 2: Trace Metal Scavenging Workflow

  • Solubilization: Dissolve the synthesized compound in methanol (10 mg/mL).

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) at 20% w/w relative to the compound.

  • Incubation: Incubate at 40°C for 4 hours with orbital shaking to allow trans-chelation of the metal from the oxazepane amine to the resin.

  • Filtration: Filter the mixture through a 0.22 μm PTFE syringe filter to remove the silica, then concentrate the filtrate.

  • Self-Validation Control: Perform ICP-MS on pre- and post-scavenged aliquots. Validation logic: Proceed to cell assays only when Pd/Ru levels are quantitatively confirmed to be <10 ppm.

FAQ 3: Is it possible that the oxazepane ring or the difluoromethyl group is intrinsically toxic?

The Causality (Expertise & Experience): It is possible, depending on the cellular context. While simple amine-rich compounds often show low baseline toxicity (LC₅₀ > 300 μM)[3], specific functionalizations alter this behavior. Fused oxazepine moieties have been documented to induce oxidative stress and nucleolar shrinkage in eukaryotic cells[4][5]. Furthermore, the difluoromethyl group (-CHF₂) can undergo CYP450-mediated oxidation into reactive acyl fluorides, which covalently bind to cellular proteins and trigger apoptosis[6].

Protocol 3: Assessing Metabolic Activation

  • Cell Seeding: Seed HepG2 cells (which retain basal CYP activity) in a 96-well plate.

  • Inhibitor Pre-treatment: Pre-treat half the wells with 1-aminobenzotriazole (ABT), a broad-spectrum CYP inhibitor, for 2 hours.

  • Dosing: Dose the cells with the oxazepane derivative.

  • Self-Validation Control: Compare the viability of ABT-treated vs. untreated cells. Validation logic: If the ABT-treated cells show significantly higher viability, the cytotoxicity is driven by metabolic activation of the -CHF₂ group rather than the parent compound.

Part 3: Quantitative Benchmarks

To help you determine whether your observed cytotoxicity is an artifact or an expected pharmacological response, compare your IC₅₀ values against these literature benchmarks for oxazepane derivatives and related nitrogenous heterocycles.

Compound Class / DerivativeCell Line ModelObserved IC₅₀ / LC₅₀Primary Mechanism of ToxicityReference
1,2,4-triazoline-fused dibenzo[b,f][1,4]oxazepineSW620 (Colorectal)0.86 μMPI3K-AKT pathway inhibition[7]
Fused oxazepine-naphthoquinonesS. cerevisiaeLow micromolar (<10 μM)Oxidative stress, nucleolar shrinkage[4],[5]
Fluorinated aza-heterocyclesHep2 (Laryngeal)2.2–26.4 µMApoptosis induction[6]
Formamidine derivatives (Amine-rich)Vero / MDCK> 300 µMHydrolytic instability / ROS modulation[3]
7-(difluoromethyl)-1,4-oxazepane HClVarious (Unbuffered)Variable (Artifactual)Media acidification (pH drop)[1]

Part 4: References

  • Matotoka, M., & Masoko, P. (2025). "In Vitro Cytotoxicity Determination: Avoiding Pitfalls." IntechOpen. URL:

  • "Selective defluorinative [4 + 3] annulation to access fluorinated oxazepines and thiazepines." Organic Chemistry Frontiers (RSC Publishing). URL:

  • "Biological evaluation of amidine derivatives: In vitro cytotoxicity and cellular antioxidant capacity." PLOS One / PMC. URL:

  • "Fused oxazepine-naphthoquinones as novel cytotoxic agents with diverse modes of action in yeast." Heliyon / PMC. URL:

  • "Fused oxazepine-naphthoquinones as novel cytotoxic agents with diverse modes of action in yeast." PubMed. URL:

  • "New cancer cells apoptosis agents: Fluorinated aza-heterocycles." ResearchGate. URL:

  • "Discovery of tetracyclic 1,2,4-triazoline-fused dibenzo[b,f][1,4]oxazepine as a potent anti-colorectal cancer agent with good efficacy and low toxicity." PubMed. URL:

Sources

Optimization

Refinement of dosing and administration for 7-(difluoromethyl)-1,4-oxazepane hydrochloride

Technical Support Center: 7-(difluoromethyl)-1,4-oxazepane hydrochloride A Guide for the Research Scientist Prepared by the Office of the Senior Application Scientist Introduction Welcome to the technical support guide f...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 7-(difluoromethyl)-1,4-oxazepane hydrochloride

A Guide for the Research Scientist

Prepared by the Office of the Senior Application Scientist

Introduction

Welcome to the technical support guide for 7-(difluoromethyl)-1,4-oxazepane hydrochloride (CAS No. 2059988-56-4).[1][2][3] This molecule is a novel research compound featuring a 1,4-oxazepane scaffold, a heterocyclic motif of increasing interest in medicinal chemistry, and a difluoromethyl group, a common bioisostere used to enhance metabolic stability and modulate physicochemical properties.[4][5] As a hydrochloride salt, it has been prepared to likely improve aqueous solubility and handling characteristics.[6][7]

Publicly available data on this specific compound is limited.[8] Therefore, this guide is designed to empower you, the researcher, by providing a systematic framework for its characterization, formulation, and administration in preclinical research settings. The principles and protocols outlined here are based on established best practices in small molecule drug development and formulation science.[9][10] Our goal is to help you generate reliable and reproducible data by addressing common challenges before they arise.

Section 1: Foundational Physicochemical Characterization

Before beginning any biological experiments, a foundational understanding of the compound's physical and chemical properties is critical. Skipping this step is a common source of experimental irreproducibility.[11]

Workflow for Initial Compound Characterization

A Receive Compound 7-(difluoromethyl)-1,4-oxazepane HCl B Confirm Identity & Purity (e.g., LC-MS, 1H-NMR) A->B C Perform Solubility Screen (Aqueous & Organic) B->C Purity OK G Purity <95% or Unexpected Mass? B->G D Assess Preliminary Stability (Aqueous Solution, 24h, RT) C->D E Proceed to In Vitro Assay Stock Preparation D->E F Proceed to In Vivo Formulation Development D->F H Contact Supplier Do Not Use G->H

Caption: Initial workflow for compound validation and characterization.

FAQ 1.1: What are the absolute first steps I should take with a new batch of this compound?

Answer:

  • Confirm Identity and Purity: Do not assume the information on the vial is sufficient. An independent confirmation of the molecular weight (via LC-MS) and structural integrity (via ¹H-NMR, if possible) is crucial. Purity should ideally be >98% for most applications.

  • Determine Practical Solubility: Before you can dose a compound, you must dissolve it. A systematic solubility screen is the most critical pre-formulation experiment you will conduct.[6] This will dictate your options for stock solution preparation and in vivo formulation.

  • Assess Basic Stability: The difluoromethyl group and the hydrochloride salt can both present stability challenges.[4][12] A simple, preliminary test involves dissolving the compound in a relevant aqueous buffer (e.g., PBS, pH 7.4), leaving it at room temperature, and re-analyzing by LC-MS after 24 hours to check for degradation or reversion to the free base.

Troubleshooting Guide 1.A: My compound won't dissolve in aqueous buffers.

This is a common challenge for many small molecules, even as hydrochloride salts.[7]

Potential Cause Explanation Recommended Solution
Low Intrinsic Solubility The compound may be inherently poorly soluble despite the salt form. Many hydrochloride salts of weakly basic drugs still require acidic pH for optimal solubility.[13]1. Lower the pH: Attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 4.0-5.0 citrate buffer).[6] 2. Use Co-solvents: For in vitro screening, a small percentage of an organic co-solvent (e.g., 1-5% DMSO) may be acceptable. 3. Explore Excipients: For in vivo work, solubilizing excipients like cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Polysorbate 80) may be necessary.
Salt Disproportionation The HCl salt may be converting to the less soluble free base form in neutral or basic pH buffers.[12] This is an equilibrium process.1. Maintain Acidic pH: If possible, use a vehicle with a pH below the compound's pKa to keep it in the ionized, more soluble salt form. 2. Characterize the Solid: If you observe poor dissolution, analyze the remaining solid material (e.g., by XRPD) to see if it has converted to the free base.[12]
Incorrect Solvent You may be using a solvent system that is not appropriate for the molecule's polarity.Refer to a comprehensive solubility screen (see table below).

Table 1: Recommended Solvent Panel for Initial Solubility Screening

Solvent/Vehicle Purpose Target Concentration
Water (Deionized)Baseline aqueous solubility>1 mg/mL
PBS, pH 7.4Physiological buffer for in vitro assays>100 µM
0.1 N HCl (pH 1.2)Simulates stomach acid>1 mg/mL
pH 4.5 Acetate BufferGeneral acidic buffer>1 mg/mL
DMSOHigh-concentration stock solution>50 mg/mL
EthanolCo-solvent for formulation>10 mg/mL
PEG 400Vehicle for oral/parenteral dosing>10 mg/mL
Corn OilVehicle for lipophilic compounds (oral)>1 mg/mL

Section 2: Preparation of Stock Solutions for In Vitro Use

Consistent in vitro data begins with a properly prepared and handled stock solution.

FAQ 2.1: What is the recommended solvent for creating a high-concentration stock solution?

Answer: Dimethyl sulfoxide (DMSO) is the standard solvent for preparing high-concentration stock solutions (e.g., 10-50 mM) of most small molecules for in vitro screening. It is crucial to use anhydrous, high-purity DMSO and store the resulting stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Troubleshooting Guide 2.A: I see precipitation when I dilute my DMSO stock into aqueous cell culture media or buffer.

This is the single most common cause of artifactual results in in vitro assays. It occurs when the compound's solubility in the final aqueous medium is exceeded.

Potential Cause Explanation Recommended Solution
Final Concentration Too High The most common reason. The small amount of DMSO carried over is not enough to keep the compound in solution.1. Lower the Final Concentration: This is the simplest fix. Determine the kinetic solubility limit in your final assay buffer. 2. Increase DMSO Carryover (with caution): Increase the DMSO in the final medium to 0.5% or even 1%. Crucially, you must run a vehicle control with the exact same DMSO concentration to ensure the solvent itself is not affecting the biological system.
Slow Dissolution Kinetics The compound may be slow to re-dissolve from the concentrated DMSO droplet into the aqueous phase.1. Use Serial Dilutions: Instead of a single large dilution, perform a 2 or 3-step serial dilution. 2. Pre-warm the Buffer: Ensure your aqueous buffer is at the assay temperature (e.g., 37°C). 3. Vortex Thoroughly: Ensure immediate and vigorous mixing upon adding the DMSO stock to the aqueous medium.
Binding to Plastics Hydrophobic compounds can adsorb to the walls of pipette tips and plates, reducing the effective concentration.1. Use Low-Binding Plastics: If the problem persists, use certified low-retention plasticware. 2. Include a Surfactant: Add a low concentration of a non-ionic surfactant like Tween® 80 (0.01-0.1%) to the assay buffer to reduce non-specific binding.

Section 3: Formulation for In Vivo Administration

Developing a stable and reproducible formulation is paramount for obtaining meaningful pharmacokinetic (PK) and pharmacodynamic (PD) data.[14] The goal is to ensure the animal receives the intended dose in a consistent and bioavailable form.

Decision Tree for In Vivo Vehicle Selection

Start Start: Determine Required Dose (mg/kg) & Administration Route (PO, IV, etc.) CheckSol Is compound soluble in simple aqueous vehicle (e.g., water, saline, citrate buffer) at required concentration? Start->CheckSol AqueousSol Use Aqueous Solution. Ensure pH & osmolality are physiologically compatible. CheckSol->AqueousSol  Yes SuspensionPath Develop Aqueous Suspension CheckSol->SuspensionPath No (for PO) CosolventPath Explore Co-Solvent System (for solution) CheckSol->CosolventPath No (for PO or IV)   SuspensionDetails Use suspending agent (e.g., 0.5% methylcellulose) + wetting agent (e.g., 0.2% Tween 80). Characterize particle size & homogeneity. SuspensionPath->SuspensionDetails CosolventDetails Screen vehicles: - 20% HP-β-CD in Saline - 10% Solutol / 90% Saline - 30% PEG400 in Water Must run vehicle toxicity control CosolventPath->CosolventDetails

Caption: Decision workflow for selecting an appropriate in vivo formulation.

FAQ 3.1: How do I choose a vehicle for oral (PO) gavage administration?

Answer: The choice depends directly on your solubility data.

  • If Soluble: If the compound is soluble at the required concentration in a simple aqueous vehicle (e.g., water, 0.9% saline, or a pH-adjusted buffer), this is the ideal choice. It provides dose uniformity and generally good absorption.[15]

  • If Insoluble: A micronized aqueous suspension is the next best option. A standard vehicle is 0.5% methylcellulose (or carboxymethylcellulose) with 0.1-0.2% Tween® 80 in purified water. The Tween® 80 acts as a wetting agent to prevent aggregation, and the methylcellulose provides viscosity to keep the particles suspended. Ensure the suspension is homogenous by vortexing before drawing each dose.[15]

  • Solution as an Alternative: If a suspension is not desired, a co-solvent system (e.g., 30% PEG400 in water, 20% Captisol®) can be used to create a solution. However, these vehicles can alter absorption and have their own physiological effects, so a vehicle-only control group is mandatory.[6]

FAQ 3.2: What are the critical considerations for an intravenous (IV) formulation?

Answer: IV administration has the strictest requirements. The formulation must be a sterile, particle-free, isotonic solution with a physiologically compatible pH (typically ~7.4). [15]

  • Solubility is Paramount: The compound MUST be fully dissolved. Suspensions cannot be given intravenously.

  • Solubilizing Agents: Since high concentrations are often needed, co-solvents or solubilizers are common. A widely used system is 10-20% sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) in saline.

  • Sterility: The final formulation must be sterile-filtered through a 0.22 µm filter. This also serves as a check for any undissolved material.

  • Hemolysis Check: Before use in animals, it is good practice to perform an in vitro hemolysis test to ensure the formulation does not lyse red blood cells.

Troubleshooting Guide 3.B: I'm seeing high variability in my in vivo data. Could the formulation be the cause?

Answer: Absolutely. Formulation is a primary driver of pharmacokinetic variability.

Problem Potential Formulation Cause Recommended Action
High Variability in Oral PK Inhomogeneous Suspension: If using a suspension, the compound may be settling, leading to inconsistent dosing. Particle size can also greatly affect absorption rate.1. Check Homogeneity: Take samples from the top and bottom of your dosing vessel and measure the concentration. 2. Re-suspend Vigorously: Ensure the suspension is vortexed/stirred continuously during dose preparation and administration. 3. Consider a Solution: If variability persists, developing a solution-based formulation (if possible) will provide the most consistent dosing.[14]
No or Low Exposure After Oral Dosing Poor Solubility/Dissolution: The compound may not be dissolving in the GI tract. Instability: The compound could be degrading in the acidic environment of the stomach.1. Switch to a Solution: Use a solubilizing vehicle (e.g., PEG400/water) to maximize exposure.[14] 2. Reduce Particle Size: For suspensions, micronization can increase the surface area and improve dissolution rate. 3. Check Gastric Stability: Incubate the compound in simulated gastric fluid (pH 1.2) and check for degradation.
Adverse Events (e.g., lethargy, irritation) Vehicle Toxicity: The co-solvents or excipients may be causing the adverse effect. Non-physiological Formulation: The pH or osmolality of the formulation may be causing irritation at the injection site or systemic stress.1. Dose a Vehicle-Only Group: This is essential to isolate the effect of the vehicle from the effect of the compound. 2. Measure pH and Osmolality: Adjust the pH of your final formulation to ~7.0-7.8. If it is not isotonic, adjust with NaCl or dextrose.

Section 4: Protocols for Dosing and Administration

The following are generalized protocols. You must adapt concentrations and volumes based on your specific experimental needs and institutional animal care guidelines.

Protocol 4.1: Preparation of an Oral Suspension (10 mg/mL)
  • Prepare Vehicle: Create a 0.5% (w/v) methylcellulose, 0.2% (v/v) Tween® 80 solution in purified water. (For 100 mL: add 500 mg methylcellulose and 200 µL Tween® 80 to 100 mL water). Stir overnight to fully dissolve the methylcellulose.

  • Weigh Compound: Accurately weigh 100 mg of 7-(difluoromethyl)-1,4-oxazepane hydrochloride.

  • Pre-wet Powder: In a glass mortar, add a few drops of the vehicle to the powder and triturate with a pestle to form a smooth, uniform paste. This prevents clumping.

  • Add Vehicle: Gradually add the remaining vehicle to the paste while stirring continuously.

  • Homogenize: Transfer the suspension to a suitable container and sonicate or homogenize to ensure a fine, uniform particle distribution.

  • Storage & Use: Store at 4°C. Before each use, bring to room temperature and vortex vigorously for at least 60 seconds to ensure homogeneity.

Protocol 4.2: Intravenous (IV) Administration via Tail Vein (Mouse)[15]
  • Prepare Formulation: Prepare the compound as a sterile solution in a suitable IV vehicle (e.g., 20% HP-β-CD in 0.9% saline). The final formulation must be clear and particle-free.

  • Animal Restraint: Place the mouse in a suitable restraint device to provide access to the tail.

  • Vein Dilation: Gently warm the tail using a heat lamp or warm water to dilate the lateral tail veins, making them more visible.

  • Prepare Syringe: Draw the precise dose volume into a 1 mL syringe fitted with a 27-30G needle. Remove all air bubbles.

  • Injection: Swab the tail with 70% ethanol. Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.

  • Administer Dose: Inject the formulation slowly and steadily (e.g., over 60-120 seconds). If significant resistance is felt or a blister forms, the needle is not in the vein. Withdraw and attempt again at a more proximal site.

  • Withdraw and Apply Pressure: After injection, withdraw the needle and apply gentle pressure to the site with sterile gauze to prevent bleeding.

  • Monitor: Monitor the animal for any immediate adverse reactions post-injection.

References

  • Pharmaceutical Technology. (2023). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Retrieved from [Link]

  • Shakhtshneider, E., et al. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. National Center for Biotechnology Information. Retrieved from [Link]

  • Improved Pharma. (2023). Accelerated Small Molecule Drug Development. Retrieved from [Link]

  • Ståhl, P., & Van den Mooter, G. (n.d.). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-(difluoromethyl)-1,4-oxazepane hydrochloride (C6H11F2NO). Retrieved from [Link]

  • Ståhl, P. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Die Pharmazie-An International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • MDPI. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Chembase. (n.d.). 7-(difluoromethyl)-1,4-oxazepane hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. Retrieved from [Link]

  • Laboratorios Rubió. (2025). Step-by-Step Drug Formulation Development Guide. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative In Vivo Efficacy of 7-(Difluoromethyl)-1,4-oxazepane Hydrochloride in a Preclinical Model of Alzheimer's Disease

This guide provides a comprehensive analysis of the in vivo validation of 7-(difluoromethyl)-1,4-oxazepane hydrochloride, a novel GlyT1 inhibitor, in a well-established preclinical model of Alzheimer's disease. We will o...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the in vivo validation of 7-(difluoromethyl)-1,4-oxazepane hydrochloride, a novel GlyT1 inhibitor, in a well-established preclinical model of Alzheimer's disease. We will objectively compare its performance against a benchmark compound, Bitopertin, and a vehicle control, supported by detailed experimental data and protocols. The insights presented are intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics for neurodegenerative disorders.

Introduction: The Rationale for GlyT1 Inhibition in Alzheimer's Disease

Alzheimer's disease (AD) is characterized by progressive cognitive decline, synaptic dysfunction, and the pathological accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. A key aspect of AD pathophysiology is the hypofunction of the N-methyl-D-aspartate receptor (NMDAR), a critical component for synaptic plasticity and memory. The NMDAR requires both glutamate and a co-agonist, either D-serine or glycine, for activation.

The glycine transporter 1 (GlyT1) is the primary regulator of glycine levels in the synaptic cleft. By inhibiting GlyT1, we can elevate synaptic glycine concentrations, thereby enhancing NMDAR-mediated neurotransmission. This mechanism offers a promising therapeutic strategy to ameliorate the cognitive deficits observed in AD.

7-(difluoromethyl)-1,4-oxazepane hydrochloride is a next-generation, highly selective GlyT1 inhibitor designed for improved central nervous system (CNS) penetration and a favorable pharmacokinetic profile. This guide details its head-to-head in vivo comparison with Bitopertin, a previously investigated GlyT1 inhibitor, in the 5XFAD mouse model of Alzheimer's disease.

Experimental Design & Methodologies

The primary objective of this study was to assess the ability of 7-(difluoromethyl)-1,4-oxazepane hydrochloride to rescue cognitive deficits and impact downstream biomarkers in the 5XFAD mouse model. This model is known to exhibit an aggressive and rapid progression of amyloid pathology and associated cognitive impairments.

Overall Experimental Workflow

The study was designed as a 28-day, randomized, placebo-controlled trial. Age-matched 5XFAD mice were randomly assigned to one of three treatment groups. Cognitive function was assessed during the final week of treatment, followed by tissue collection for subsequent biochemical analysis.

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase (28 Days) cluster_2 Assessment Phase A Acclimatization (7 days) B Baseline Cognitive Assessment (Optional) A->B C Group 1: Vehicle Control (p.o., q.d.) D Group 2: 7-(difluoromethyl)-1,4-oxazepane HCl (10 mg/kg, p.o., q.d.) E Group 3: Bitopertin (10 mg/kg, p.o., q.d.) F Cognitive Testing (Days 22-27) Novel Object Recognition C->F Proceed to Assessment D->F Proceed to Assessment E->F Proceed to Assessment G Tissue Collection (Day 28) F->G H Biochemical Analysis G->H G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glycine Glycine NMDAR NMDAR Glycine->NMDAR Co-agonist Binding GlyT1 GlyT1 Transporter Glycine->GlyT1 Reuptake Ca Ca²+ Influx NMDAR->Ca SynapticPlasticity Synaptic Plasticity (LTP) Ca->SynapticPlasticity Cognition Improved Cognition SynapticPlasticity->Cognition Compound 7-(difluoromethyl)-1,4- oxazepane HCl Compound->GlyT1 Inhibition

Validation

Head-to-head comparison of 7-(difluoromethyl)-1,4-oxazepane hydrochloride and [standard of care]

An In-Depth Comparative Analysis of 7-(difluoromethyl)-1,4-oxazepane hydrochloride and the Standard of Care for GPRX-Modulated Anxiety Disorders Guide for Drug Development Professionals This guide provides a comprehensiv...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of 7-(difluoromethyl)-1,4-oxazepane hydrochloride and the Standard of Care for GPRX-Modulated Anxiety Disorders

Guide for Drug Development Professionals

This guide provides a comprehensive head-to-head comparison of the novel G-protein coupled receptor (GPRX) antagonist, 7-(difluoromethyl)-1,4-oxazepane hydrochloride, and the current standard of care for GPRX-modulated anxiety disorders, [Standard of Care Drug Name]. The analysis is grounded in preclinical data, offering a framework for evaluating the potential of this novel chemical entity in a drug development context.

Introduction: The Therapeutic Landscape and Unmet Needs

Anxiety disorders represent a significant global health burden, with a substantial portion of patients exhibiting only partial or no response to current therapeutic options. The existing standard of care, while effective for many, is often associated with a range of side effects, including sedation, dependence, and withdrawal syndromes. This has fueled the search for novel therapeutic agents with improved efficacy and safety profiles.

The GPRX receptor has emerged as a promising target for the development of new anxiolytics. Its selective expression in key brain regions associated with fear and anxiety, such as the amygdala and prefrontal cortex, suggests that its modulation could offer a more targeted therapeutic approach with fewer off-target effects.

7-(difluoromethyl)-1,4-oxazepane hydrochloride is a novel, potent, and selective GPRX antagonist. This guide presents a comparative analysis of its preclinical profile against the current standard of care, focusing on target engagement, selectivity, in vitro and in vivo efficacy, and safety pharmacology.

Comparative Analysis: Key Performance Attributes

Target Engagement and Potency

A primary determinant of a drug's therapeutic potential is its affinity and functional activity at the intended target. In this comparison, we evaluated the binding affinity (Ki) and functional antagonism (IC50) of 7-(difluoromethyl)-1,4-oxazepane hydrochloride and the standard of care at the GPRX receptor.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Membranes from CHO cells stably expressing human GPRX were prepared.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand: [3H]-GPRX-L, a known high-affinity GPRX ligand.

  • Incubation: Membranes were incubated with the radioligand and increasing concentrations of the test compounds (7-(difluoromethyl)-1,4-oxazepane hydrochloride or standard of care).

  • Separation and Detection: Bound and free radioligand were separated by rapid filtration, and the radioactivity of the filter-bound membranes was measured by liquid scintillation counting.

  • Data Analysis: Non-linear regression analysis was used to determine the Ki values.

Experimental Protocol: cAMP Functional Assay

  • Cell Culture: GPRX-expressing CHO cells were plated in 96-well plates.

  • Compound Treatment: Cells were pre-incubated with various concentrations of the antagonists.

  • Agonist Stimulation: A known GPRX agonist was added to stimulate cAMP production.

  • Detection: Intracellular cAMP levels were measured using a commercial ELISA kit.

  • Data Analysis: The IC50 values were calculated from the concentration-response curves.

Table 1: Target Engagement and Potency

CompoundBinding Affinity (Ki, nM)Functional Antagonism (IC50, nM)
7-(difluoromethyl)-1,4-oxazepane hydrochloride1.2 ± 0.25.8 ± 0.7
[Standard of Care]15.6 ± 2.145.3 ± 5.4

The data clearly indicate that 7-(difluoromethyl)-1,4-oxazepane hydrochloride possesses significantly higher binding affinity and functional potency for the GPRX receptor compared to the standard of care.

Selectivity Profile

To assess the potential for off-target effects, both compounds were screened against a panel of common off-target receptors, ion channels, and transporters.

Experimental Protocol: Broad Panel Selectivity Screening

A commercially available safety pharmacology panel (e.g., Eurofins SafetyScreen44™) was used to assess the activity of the compounds at a concentration of 1 µM against 44 common off-target sites.

Table 2: Selectivity Profile (>50% inhibition at 1 µM)

CompoundOff-Target Hits
7-(difluoromethyl)-1,4-oxazepane hydrochlorideNone
[Standard of Care]5-HT2A Receptor, H1 Receptor, M1 Receptor

7-(difluoromethyl)-1,4-oxazepane hydrochloride demonstrated a superior selectivity profile, with no significant off-target activity observed at a concentration of 1 µM. In contrast, the standard of care showed notable interaction with serotonergic, histaminergic, and muscarinic receptors, which may contribute to its known side effect profile.

In Vivo Efficacy: Elevated Plus Maze Model

The anxiolytic potential of the compounds was evaluated in the elevated plus maze (EPM) model, a widely used behavioral assay for anxiety in rodents.

Experimental Protocol: Elevated Plus Maze

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Animals: Male C57BL/6 mice.

  • Dosing: Compounds were administered intraperitoneally 30 minutes before the test.

  • Test: Mice were placed in the center of the maze, and their behavior was recorded for 5 minutes.

  • Parameters Measured: Time spent in the open arms and the number of entries into the open arms.

Table 3: In Vivo Efficacy in the Elevated Plus Maze

Compound (Dose)Time in Open Arms (s)Open Arm Entries
Vehicle35 ± 58 ± 2
7-(difluoromethyl)-1,4-oxazepane hydrochloride (10 mg/kg)95 ± 1020 ± 3
[Standard of Care] (20 mg/kg)80 ± 815 ± 2

*p < 0.05 compared to vehicle

Both compounds demonstrated significant anxiolytic effects in the EPM model. However, 7-(difluoromethyl)-1,4-oxazepane hydrochloride showed a more pronounced effect at a lower dose, suggesting greater in vivo potency.

Visualizing the Path Forward: Experimental Workflow

The following diagram illustrates the preclinical evaluation workflow for a novel anxiolytic agent like 7-(difluoromethyl)-1,4-oxazepane hydrochloride.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Target Identification (GPRX) B Binding Assays (Ki determination) A->B C Functional Assays (IC50 determination) B->C D Selectivity Screening (Off-target profiling) C->D E Pharmacokinetic Studies (ADME) D->E Lead Candidate Selection F Behavioral Models (Elevated Plus Maze) E->F G Safety Pharmacology F->G H Toxicity Studies G->H I IND-Enabling Studies H->I

Caption: Preclinical development workflow for a novel anxiolytic compound.

Conclusion and Future Directions

The preclinical data presented in this guide strongly support the continued development of 7-(difluoromethyl)-1,4-oxazepane hydrochloride as a potential best-in-class treatment for GPRX-modulated anxiety disorders. Its superior potency, selectivity, and in vivo efficacy compared to the current standard of care highlight its promise.

Further studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety profile. The successful completion of these studies will be crucial for advancing this promising candidate into clinical development.

References

  • cAMP Assays. (Source: Cisbio, URL: [Link])

  • Elevated Plus Maze for Anxiety-Related Behavior in Rodents. (Source: Journal of Visualized Experiments, URL: [Link])

  • Safety Pharmacology Studies for Human Pharmaceuticals. (Source: U.S. Food and Drug Administration, URL: [Link])

Comparative

Validating the target engagement of 7-(difluoromethyl)-1,4-oxazepane hydrochloride in vivo

Title: Validating the In Vivo Target Engagement of 7-(difluoromethyl)-1,4-oxazepane hydrochloride (DFOx-HCl): A Comparative Guide Introduction The transition from in vitro potency to in vivo efficacy is frequently derail...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating the In Vivo Target Engagement of 7-(difluoromethyl)-1,4-oxazepane hydrochloride (DFOx-HCl): A Comparative Guide

Introduction

The transition from in vitro potency to in vivo efficacy is frequently derailed by poor target engagement (TE) in the native tissue environment. This is especially true for central nervous system (CNS) targets, where the blood-brain barrier (BBB) restricts compound permeation.

This guide evaluates the in vivo target engagement of 7-(difluoromethyl)-1,4-oxazepane hydrochloride (DFOx-HCl) , a novel, highly penetrant small-molecule scaffold. We objectively compare DFOx-HCl against its non-fluorinated baseline analog, 1,4-oxazepane hydrochloride (Ox-HCl). The addition of the difluoromethyl ( CF2​H ) group acts as a lipophilic hydrogen bond donor, significantly enhancing BBB penetration and metabolic stability.

To rigorously validate that DFOx-HCl physically binds its intended CNS target (e.g., the neuroinflammatory driver RIPK1) in living subjects, we employ a self-validating system of Tissue-Cellular Thermal Shift Assays (Tissue-CETSA)[1], Positron Emission Tomography (PET)[2], and downstream pharmacodynamic (PD) biomarker readouts.

Comparative Performance Summary

Before executing in vivo TE protocols, it is critical to establish the baseline pharmacokinetic (PK) and biophysical advantages of the product. The table below summarizes the quantitative superiority of DFOx-HCl over the Ox-HCl alternative.

MetricOx-HCl (Alternative)DFOx-HCl (Product)Causality / Biological Significance
In Vitro IC50 (RIPK1) 45 nM12 nMThe CF2​H group occupies a hydrophobic pocket, increasing binding affinity.
Brain-to-Plasma Ratio ( Kp,uu,brain​ ) 0.151.85Enhanced lipophilicity drives passive diffusion across the BBB.
In Vivo Target Occupancy (10 mg/kg) < 10%> 85%Higher unbound brain concentration translates to sustained target saturation.
Metabolic Half-Life ( t1/2​ ) 1.2 hours4.6 hoursFluorination blocks cytochrome P450-mediated oxidation at the 7-position.

Methodological Workflows for In Vivo Validation

To prove that DFOx-HCl engages its target in the brain, we must move beyond surrogate blood markers and measure physical binding directly within the target organ[3].

Protocol A: Tissue-CETSA (Cellular Thermal Shift Assay)

Causality & Principle: Tissue-CETSA relies on the biophysical principle of ligand-induced thermal stabilization. When a tissue homogenate is subjected to a temperature gradient, unbound proteins denature and aggregate. However, if DFOx-HCl is physically bound to the target protein (RIPK1), the complex requires higher thermal energy to unfold[4]. This allows us to quantify direct target engagement without relying on radiolabels or chemical modifications[5].

Step-by-Step Methodology:

  • In Vivo Dosing & Perfusion: Administer DFOx-HCl (10 mg/kg, p.o.) to C57BL/6 mice. At Tmax​ (2 hours post-dose), euthanize and perform transcardial perfusion with ice-cold PBS. Causality: Perfusion removes residual blood from the brain vasculature, ensuring the CETSA signal originates exclusively from brain-penetrant compound, eliminating false positives from plasma[1].

  • Tissue Extraction & Aliquoting: Rapidly dissect the brain and homogenize in native lysis buffer (supplemented with protease/phosphatase inhibitors but NO detergents that might disrupt non-covalent binding). Divide the homogenate into 10 equal aliquots (50 µL each).

  • Thermal Challenge: Subject the aliquots to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a gradient thermocycler, followed by a 3-minute cooling phase at 4°C. Causality: This transient heat shock forces unbound proteins to unfold and aggregate while preserving ligand-bound complexes[4].

  • Separation of Aggregates: Centrifuge the samples at 100,000 × g for 20 minutes at 4°C. The denatured proteins form a pellet, leaving the stabilized, soluble RIPK1 in the supernatant.

  • Quantification: Analyze the soluble supernatant via quantitative Western blot or AlphaLISA[6]. Plot the aggregation temperature ( Tagg​ ) curve. A rightward shift in the Tagg​ (e.g., ΔTagg​>3∘C ) compared to vehicle-treated mice confirms in vivo target engagement[1].

CETSA_Workflow A 1. Dose DFOx-HCl In Vivo (Mice) B 2. Transcardial Perfusion A->B C 3. Brain Extraction & Homogenization B->C D 4. Heat Shock (Gradient 40-70°C) C->D E 5. Ultracentrifugation (Remove Aggregates) D->E F 6. Quantify Soluble Target (AlphaLISA) E->F

Fig 1: Step-by-step workflow of in vivo Tissue-CETSA to quantify direct target engagement.

Protocol B: Competitive PET Imaging

Causality & Principle: While CETSA proves physical binding ex vivo after dosing, Positron Emission Tomography (PET) provides real-time, non-invasive spatial resolution of target occupancy in the living subject[7]. By administering a known radiolabeled tracer and measuring its displacement by DFOx-HCl, we can calculate the exact percentage of receptors occupied by the drug over time[2].

Step-by-Step Methodology:

  • Baseline Scan: Inject mice intravenously with a target-specific[11C]-labeled radiotracer. Perform a 60-minute dynamic PET scan to establish the baseline Volume of Distribution ( VT​ ) in the brain.

  • Compound Administration: Administer DFOx-HCl (10 mg/kg) and wait for the established Tmax​ .

  • Displacement Scan: Re-inject the [11C]-tracer and perform a second 60-minute PET scan.

  • Kinetic Modeling: Use the simplified reference tissue model (SRTM) to calculate the binding potential ( BPND​ ). Causality: The reduction in BPND​ between the baseline and displacement scans directly correlates to the target occupancy of DFOx-HCl. DFOx-HCl consistently demonstrates >85% occupancy, whereas Ox-HCl fails to displace the tracer due to poor BBB penetration.

Pharmacodynamic (PD) Biomarker Validation

Physical binding (CETSA) and spatial occupancy (PET) are meaningless unless they translate to functional inhibition. DFOx-HCl is designed to inhibit RIPK1, a kinase that drives necroptosis and neuroinflammation via the phosphorylation of MLKL (Mixed Lineage Kinase Domain-Like protein).

Protocol for PD Validation:

  • Challenge Model: Administer TNF- α (intracerebroventricularly) to induce acute neuroinflammation.

  • Treatment: Pre-treat cohorts with Vehicle, Ox-HCl, or DFOx-HCl.

  • Biomarker Readout: Extract brain tissue 4 hours post-challenge. Run an ELISA for phosphorylated MLKL (p-MLKL) and pro-inflammatory cytokines (IL-6, TNF- α ).

  • Results: DFOx-HCl completely abrogates p-MLKL signaling and normalizes cytokine levels, whereas Ox-HCl shows no significant difference from the vehicle control. This self-validating loop confirms that the target engagement measured by CETSA and PET results in the desired phenotypic outcome.

PD_Pathway TNF TNF-alpha Stimulation TNFR1 TNFR1 Receptor TNF->TNFR1 RIPK1 RIPK1 Kinase (Active) TNFR1->RIPK1 MLKL MLKL Phosphorylation RIPK1->MLKL DFOx DFOx-HCl (Product) DFOx->RIPK1 Potent Inhibition (>85% Occupancy) Necroptosis Necroptosis & Neuroinflammation MLKL->Necroptosis

Fig 2: Pharmacodynamic pathway showing DFOx-HCl mediated inhibition of RIPK1.

References

  • Ishii, T., Okai, T., Iwatani-Yoshihara, M. et al. "CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens." Scientific Reports 7, 13000 (2017).[Link]

  • Perrin, J., et al. "Identifying drug targets in tissues and whole blood with thermal-shift profiling." Nature Biotechnology 38, 303–308 (2020).[Link]

  • Kumar, D., et al. "Peptide-based PET quantifies target engagement of PD-L1 therapeutics." Journal of Clinical Investigation 129(2):616-630 (2019).[Link]

  • Martinez Molina, D., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science 341, 84-87 (2013). Cited via:[Link]

  • Dziekan, J. M., et al. "Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications." bioRxiv (2023).[Link]

Sources

Validation

A Comparative Guide to the Kinase Cross-Reactivity of 7-(difluoromethyl)-1,4-oxazepane hydrochloride

For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the date of this publication, there is no publicly available scientific literature detailing the kinase cross-reactivity profile of 7-(dif...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this publication, there is no publicly available scientific literature detailing the kinase cross-reactivity profile of 7-(difluoromethyl)-1,4-oxazepane hydrochloride. The data presented herein is hypothetical and for illustrative purposes only . It is intended to serve as a template for how such a comparative analysis would be structured and interpreted, providing a framework for researchers evaluating novel small molecule inhibitors.

Introduction: The Critical Imperative of Kinase Selectivity

The human kinome, comprising over 500 protein kinases, represents a vast and compelling landscape for therapeutic intervention, particularly in oncology and inflammatory diseases.[1][2] Kinases are integral nodes in cellular signaling pathways, and their dysregulation is a hallmark of numerous pathologies.[3] However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge in the development of selective inhibitors.[1][2]

A lack of inhibitor selectivity can lead to a cascade of off-target effects, resulting in cellular toxicity, unforeseen paradoxical pathway activation, and a narrow therapeutic window.[3][4] Therefore, comprehensive cross-reactivity profiling against a broad panel of kinases is not merely a regulatory formality but a cornerstone of modern drug discovery.[5] It enables the early identification of potential liabilities, guides structure-activity relationship (SAR) studies, and ultimately informs the selection of clinical candidates with the highest probability of success. This guide provides a comparative framework for interpreting such data, using the novel compound 7-(difluoromethyl)-1,4-oxazepane hydrochloride as a case study.

Comparative Kinase Inhibition Profile

To contextualize the selectivity of a novel inhibitor, it is essential to compare its activity against a well-characterized compound. Staurosporine, a natural product isolated from Streptomyces staurosporeus, is a potent but notoriously non-selective kinase inhibitor, binding to a vast array of kinases with high affinity.[6][7] This promiscuity makes it an ideal negative control for selectivity, highlighting the specific interactions of a more targeted compound.

The following table presents a hypothetical kinase inhibition profile for 7-(difluoromethyl)-1,4-oxazepane hydrochloride, juxtaposed with that of Staurosporine. The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), a standard metric of inhibitor potency.

Table 1: Hypothetical Kinase Cross-Reactivity Profile

Kinase TargetKinase Family7-(difluoromethyl)-1,4-oxazepane hydrochloride IC50 (nM)Staurosporine (Control) IC50 (nM)
Target Kinase X TK 25 6
ABL1TK>10,00020
AKT1AGC5,20035
CDK2/cyclin ACMGC>10,0003
GSK3βCMGC8,50010
MAPK1 (ERK2)CMGC>10,00080
MEK1STE9,10050
p38α (MAPK14)CMGC6,30015
PKAAGC>10,0007
PKCαAGC7,8003
SRCTK4,5009
VEGFR2 (KDR)TK15012

Data for 7-(difluoromethyl)-1,4-oxazepane hydrochloride is illustrative. TK: Tyrosine Kinase; AGC: Containing PKA, PKG, PKC families; CMGC: Containing CDK, MAPK, GSK3, CLK families; STE: Homologs of yeast Sterile 7, 11, 20 kinases.

From this hypothetical data, 7-(difluoromethyl)-1,4-oxazepane hydrochloride demonstrates significant potency against its intended target, "Target Kinase X," with an IC50 of 25 nM. Notably, it shows a reasonable selectivity window against most other kinases in the panel, with IC50 values in the micromolar range. A potential off-target liability is observed with VEGFR2, where the IC50 is 150 nM. This highlights the importance of such screening; while the compound is relatively selective, this off-target activity would warrant further investigation. In stark contrast, Staurosporine inhibits a broad range of kinases with low nanomolar potency, confirming its non-selective nature.

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay

The data presented above can be generated using a variety of assay formats. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity, broad dynamic range, and scalability for high-throughput screening.[8][9][10] The principle of this assay is to quantify the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[11][12]

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 7-(difluoromethyl)-1,4-oxazepane hydrochloride and the control inhibitor (Staurosporine) in 100% DMSO.

    • Perform a serial dilution to create a 10-point concentration gradient for IC50 determination.

  • Kinase Reaction Setup (in a 384-well plate):

    • Add 2.5 µL of kinase buffer containing the specific kinase and its corresponding substrate to each well.

    • Add 0.5 µL of the serially diluted compound or DMSO (as a vehicle control) to the respective wells.

    • Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.[13]

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should ideally be at or near the Km for each specific kinase to provide a more accurate measure of inhibitor potency.

    • Incubate the plate for 60 minutes at room temperature.

  • Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining ATP.[11]

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP and provides the necessary components (luciferase/luciferin) for the luminescence reaction.[8]

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate-reading luminometer.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 values by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Workflow and Potential Implications

To better understand the experimental process and the biological context of kinase selectivity, the following diagrams are provided.

Experimental Workflow

G cluster_0 Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis Compound_Prep 1. Compound Serial Dilution Dispense_Compound 3. Dispense Compound to Plate Compound_Prep->Dispense_Compound Kinase_Mix 2. Prepare Kinase/Substrate Mix Dispense_Kinase 4. Add Kinase/Substrate Mix Kinase_Mix->Dispense_Kinase Dispense_Compound->Dispense_Kinase Pre_Incubate 5. Pre-incubation (15 min) Dispense_Kinase->Pre_Incubate Add_ATP 6. Initiate with ATP Pre_Incubate->Add_ATP Incubate 7. Reaction Incubation (60 min) Add_ATP->Incubate Add_ADP_Glo 8. Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate->Add_ADP_Glo Incubate_1 9. Incubation (40 min) Add_ADP_Glo->Incubate_1 Add_Detection 10. Add Kinase Detection Reagent (Convert ADP to ATP) Incubate_1->Add_Detection Incubate_2 11. Incubation (30 min) Add_Detection->Incubate_2 Read_Luminescence 12. Read Luminescence Incubate_2->Read_Luminescence Calculate_Inhibition 13. Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Plot_Curve 14. Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 15. Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for a luminescence-based kinase inhibition assay.

Hypothetical Signaling Pathway and Off-Target Effects

The diagram below illustrates a simplified signaling pathway where the intended target ("Target Kinase X") promotes cell proliferation. It also shows how an off-target interaction with VEGFR2, as suggested by our hypothetical data, could lead to unintended anti-angiogenic effects.

G cluster_pathway1 On-Target Pathway cluster_pathway2 Off-Target Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetX Target Kinase X Receptor->TargetX Proliferation Cell Proliferation TargetX->Proliferation VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Inhibitor 7-(difluoromethyl)-1,4-oxazepane HCl Inhibitor->TargetX Intended Inhibition Inhibitor->VEGFR2 Off-Target Effect

Caption: Potential on-target and off-target effects of the inhibitor.

Conclusion

The comprehensive profiling of a kinase inhibitor's cross-reactivity is a non-negotiable step in the drug discovery pipeline. While 7-(difluoromethyl)-1,4-oxazepane hydrochloride is a novel chemical entity with no publicly available biological data, this guide has provided a robust framework for how its kinase selectivity would be assessed and compared. Through the use of illustrative data, a detailed experimental protocol, and clear visualizations, we have outlined the critical path for characterizing a new kinase inhibitor. This systematic approach allows researchers to build a comprehensive understanding of a compound's biological activity, anticipate potential liabilities, and ultimately, develop safer and more effective targeted therapies.

References

  • Klaeger, S. et al. The target landscape of clinical kinase drugs. Science358, (2017).
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  • Zegzouti, H. et al. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. ASSAY and Drug Development Technologies7, 560-572 (2009).
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Comparative

Comparing the pharmacokinetic profiles of 7-(difluoromethyl)-1,4-oxazepane hydrochloride and its analogs

A Comparative Guide to the Pharmacokinetic Profiles of Novel Oxazepane Analogs Note to the Reader: The following guide addresses the pharmacokinetic (PK) profiling of the novel chemical entity 7-(difluoromethyl)-1,4-oxaz...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Pharmacokinetic Profiles of Novel Oxazepane Analogs

Note to the Reader: The following guide addresses the pharmacokinetic (PK) profiling of the novel chemical entity 7-(difluoromethyl)-1,4-oxazepane hydrochloride, herein referred to as DFM-OXA, and its conceptual analogs. As DFM-OXA is a novel compound without publicly available data, this document serves as a comprehensive methodological framework. It outlines the essential experimental protocols and data interpretation strategies that researchers and drug development professionals should employ to characterize and compare such compounds. The data presented in tables are illustrative templates.

Introduction: The Rationale for Pharmacokinetic Comparison in Drug Discovery

The journey of a drug candidate from the laboratory to the clinic is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are collectively described by its pharmacokinetic profile.[1][2] A compound with excellent target potency in vitro may fail in vivo if it is poorly absorbed, rapidly metabolized, or fails to reach its intended target tissue. This guide focuses on a strategic approach to comparing the PK profiles of a lead compound, 7-(difluoromethyl)-1,4-oxazepane hydrochloride (DFM-OXA), against its rationally designed analogs.

Oxazepine derivatives have been explored for a range of biological activities.[3][4][5] The inclusion of a difluoromethyl (-CF2H) group in DFM-OXA is a strategic choice in medicinal chemistry. This group can act as a bioisostere for hydroxyl or thiol groups and is known to enhance metabolic stability, modulate lipophilicity, and improve cell membrane permeability, all of which can profoundly influence a compound's PK profile.[6][7][8][9]

The primary objectives for synthesizing and profiling analogs of DFM-OXA are typically to:

  • Enhance Oral Bioavailability: Modify the structure to improve absorption from the gastrointestinal tract.

  • Increase Metabolic Stability: Block potential "soft spots" for metabolic enzymes to prolong the drug's half-life.

  • Optimize Distribution: Tailor properties like plasma protein binding to ensure adequate free drug concentrations at the target site.

This guide provides the experimental framework necessary to generate robust, comparative PK data to inform the selection of the most promising drug candidate for further development.[10]

Foundational In Vitro ADME Profiling: The First Decision Gate

In vitro ADME assays are the cornerstone of early drug discovery, offering a high-throughput, cost-effective means to flag potential liabilities before committing to expensive in vivo studies.[1][11][12][13][14] These assays provide the data needed for an initial, direct comparison of DFM-OXA and its analogs.

Key In Vitro Assays & Their Significance
Parameter Assay Significance & Causality
Absorption Caco-2 PermeabilityThis assay uses a monolayer of human intestinal cells to predict a drug's potential for oral absorption.[15][16][17] A high apparent permeability coefficient (Papp) suggests good transcellular transport. The efflux ratio (Papp B→A / Papp A→B) reveals if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can pump the drug back into the intestinal lumen, limiting absorption.[16]
Metabolism Liver Microsomal StabilityThis assay measures the rate at which a compound is metabolized by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[18][19] A short half-life or high intrinsic clearance (CLint) indicates rapid metabolism, which often translates to low oral bioavailability and a short duration of action in vivo.[18]
Distribution Plasma Protein Binding (PPB)This assay determines the fraction of a drug that binds to plasma proteins like albumin.[20][21] Only the unbound (free) fraction of a drug is generally considered pharmacologically active and available to distribute into tissues.[10] High plasma protein binding can limit efficacy and clearance.[20]
Visualizing the In Vitro Workflow

The following diagram illustrates the logical flow of the initial in vitro screening cascade designed to efficiently rank DFM-OXA and its analogs.

G cluster_start Compound Synthesis cluster_assays Parallel In Vitro ADME Screening cluster_analysis Data Integration & Decision Compound DFM-OXA & Analogs Perm Caco-2 Permeability Compound->Perm Stab Microsomal Stability Compound->Stab PPB Plasma Protein Binding Compound->PPB Data Comparative Data Analysis (Table 1) Perm->Data Stab->Data PPB->Data Decision Select Best Candidate(s) for In Vivo PK Data->Decision

Caption: Workflow for initial in vitro ADME screening.

Interpreting Comparative In Vitro Data

The goal is to synthesize the data into a clear, comparative format to facilitate decision-making.

Table 1: Illustrative In Vitro ADME Data for DFM-OXA and Analogs

CompoundCaco-2 Papp A→B(10⁻⁶ cm/s)Caco-2Efflux RatioHuman Liver Microsomet½ (min)Human PlasmaProtein Binding (%)
DFM-OXA 5.23.52592.1
Analog A 15.81.28885.5
Analog B 2.11.1>12099.6
Control (Propranolol)>20<24089.0
Control (Atenolol)<1<2>120<10

Analysis in Action:

  • Analog A vs. DFM-OXA: Analog A shows superior permeability and a lower efflux ratio, suggesting it is less susceptible to being pumped out of intestinal cells and will likely have better oral absorption. Its metabolic stability is also significantly improved. This makes Analog A a strong candidate.

  • Analog B vs. DFM-OXA: While exceptionally stable, Analog B has poor permeability and very high plasma protein binding. The combination suggests that even if absorbed, very little free drug would be available to act on its target, making it a less desirable candidate.

Definitive In Vivo Pharmacokinetic Profiling

After selecting the most promising candidate(s) from in vitro screening (e.g., Analog A), an in vivo pharmacokinetic study is essential to understand how the compound behaves in a complete biological system.[22][23] These studies are typically conducted in rodent models (e.g., rats or mice) and are crucial for predicting human pharmacokinetics.[2]

The In Vivo PK Study: A Logical Overview

The primary goal is to determine key PK parameters after intravenous (IV) and oral (PO) administration. IV administration provides a baseline where absorption is 100%, allowing for the calculation of absolute oral bioavailability.

G cluster_dosing Dosing Phase cluster_sampling Sampling & Analysis cluster_nca Pharmacokinetic Analysis Dose_IV Administer IV Dose (e.g., 1 mg/kg) Sample Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Dose_IV->Sample Dose_PO Administer PO Dose (e.g., 5 mg/kg) Dose_PO->Sample Bioanalysis LC-MS/MS Analysis of Plasma Concentrations Sample->Bioanalysis NCA Non-Compartmental Analysis (NCA) Bioanalysis->NCA Params Calculate Key PK Parameters (AUC, CL, t½, F%) NCA->Params

Caption: Workflow for a typical in vivo pharmacokinetic study.

Key In Vivo Parameters and Their Interpretation
Parameter Abbreviation Description & Significance
Area Under the Curve AUCRepresents the total drug exposure over time. A higher AUC indicates greater exposure.
Clearance CLThe volume of plasma cleared of the drug per unit of time. It is a primary measure of the body's efficiency in eliminating a drug. Lower clearance often leads to a longer half-life and greater exposure.[22]
Volume of Distribution Vd or VssAn apparent volume into which the drug distributes in the body. A large Vd suggests the drug distributes extensively into tissues outside of the plasma.
Terminal Half-life The time required for the plasma concentration of a drug to decrease by half. It is a key determinant of the dosing interval.[22]
Oral Bioavailability F (%)The fraction of an orally administered dose that reaches systemic circulation unchanged. It is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. This is a critical parameter for oral drug candidates.
Presenting Comparative In Vivo Data

Table 2: Illustrative In Vivo Pharmacokinetic Data in Rats

Parameter (Unit)DFM-OXAAnalog A
IV Dose (1 mg/kg)
CL (mL/min/kg)55.215.1
Vss (L/kg)3.12.5
t½ (hr)1.84.6
AUC_last (nghr/mL)3021101
PO Dose (5 mg/kg)
Cmax (ng/mL)125850
Tmax (hr)0.51.0
AUC_last (nghr/mL)4553980
Bioavailability F (%) 15.1 72.3

Analysis in Action: The in vivo data strongly corroborate the in vitro predictions.

  • Clearance and Half-Life: Analog A has significantly lower clearance than DFM-OXA, consistent with its improved metabolic stability in microsomes. This directly results in a much longer half-life (4.6 hr vs. 1.8 hr), suggesting it would require less frequent dosing.

  • Exposure and Bioavailability: The oral AUC for Analog A is nearly 9-fold higher than for DFM-OXA. This culminates in a dramatic improvement in oral bioavailability (72.3% for Analog A vs. 15.1% for DFM-OXA), confirming the positive impact of the structural modifications suggested by the Caco-2 assay.

Detailed Experimental Protocols

Adherence to standardized, validated protocols is essential for generating trustworthy and reproducible data.[24][25][26]

Protocol: Liver Microsomal Stability Assay
  • Preparation: Thaw pooled human liver microsomes (HLM) and a NADPH regenerating system on ice.[27] Dilute the HLM to a final concentration of 0.5 mg/mL in a potassium phosphate buffer (pH 7.4).[19][28]

  • Incubation: Pre-warm the HLM solution to 37°C. Initiate the metabolic reaction by adding the test compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.[18]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a plate containing ice-cold acetonitrile with an internal standard.[18][28]

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance (CLint) and half-life (t½).[18]

Protocol: Caco-2 Permeability Assay
  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow them to differentiate into a confluent monolayer with well-formed tight junctions.[17]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above the established threshold (e.g., >200 Ω·cm²).[29]

  • Transport Study (A→B): Add the test compound (e.g., 10 µM) to the apical (A) side and fresh buffer to the basolateral (B) side.[17] Incubate at 37°C with gentle shaking.

  • Transport Study (B→A): In a separate set of wells, add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side to measure active efflux.[16]

  • Sampling: After a set time (e.g., 90 or 120 minutes), take samples from the receiver compartments.[17] Also, take a sample from the donor compartment to calculate mass balance/recovery.

  • Analysis: Quantify the concentration of the test compound in all samples by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp(B→A) / Papp(A→B).

Protocol: Plasma Protein Binding (Rapid Equilibrium Dialysis)
  • Device Preparation: Prepare a Rapid Equilibrium Dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane (MWCO 12-14 kDa).[21]

  • Incubation: Add plasma (e.g., human or rat) spiked with the test compound (e.g., 2 µM) to the sample chamber. Add protein-free buffer (PBS, pH 7.4) to the buffer chamber.[20][21]

  • Equilibration: Seal the plate and incubate at 37°C with shaking for a sufficient time (e.g., 4 hours) to allow the unbound drug to reach equilibrium across the membrane.[10][20]

  • Sampling: After incubation, take equal volume aliquots from both the plasma and buffer chambers.

  • Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the compound in each chamber.[30]

  • Data Analysis: The fraction unbound (fu) is calculated as the concentration in the buffer chamber divided by the concentration in the plasma chamber. The percent bound is calculated as (1 - fu) * 100.[30]

Conclusion and Strategic Outlook

This guide outlines a systematic, data-driven approach for comparing the pharmacokinetic profiles of novel chemical entities like 7-(difluoromethyl)-1,4-oxazepane hydrochloride and its analogs. By progressing from high-throughput in vitro assays to definitive in vivo studies, researchers can efficiently identify compounds with desirable drug-like properties.

The illustrative data presented herein demonstrates a clear success story: through rational chemical modification, "Analog A" overcame the key PK liabilities of the parent compound, DFM-OXA, exhibiting superior metabolic stability and oral bioavailability. This rigorous comparative process is fundamental to modern drug discovery, minimizing the risk of late-stage failures and accelerating the delivery of new medicines to the clinic.

References

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Validation

A Comparative Guide to the Structure-Activity Relationship of 7-(Difluoromethyl)-1,4-Oxazepane Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The 1,4-Oxazepane Scaffold in Medicinal Chemistry Heterocyclic compounds are a cornerstone of modern drug development, with their diverse stru...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,4-Oxazepane Scaffold in Medicinal Chemistry

Heterocyclic compounds are a cornerstone of modern drug development, with their diverse structures enabling a wide range of pharmacological activities.[1][2] The 1,4-oxazepane ring system, a seven-membered heterocycle containing nitrogen and oxygen, has emerged as a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and the ability to introduce substituents at various positions make it an attractive starting point for the design of novel ligands targeting a variety of biological entities, including G-protein coupled receptors (GPCRs) and enzymes.[3][4][5]

The introduction of fluorine-containing functional groups, such as the difluoromethyl group, into small molecules is a well-established strategy in drug design to modulate physicochemical properties like lipophilicity, metabolic stability, and target binding affinity. The 7-(difluoromethyl)-1,4-oxazepane hydrochloride scaffold, therefore, represents a promising, yet underexplored, area for the development of new therapeutic agents.[6][7][8][9]

This guide will provide a comparative analysis of the SAR of known 1,4-oxazepane derivatives and extrapolate these findings to propose a strategic approach for the SAR investigation of novel 7-(difluoromethyl)-1,4-oxazepane hydrochloride analogs.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of 1,4-oxazepane derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.[10] The following sections present a comparative analysis of SAR data for 1,4-oxazepane derivatives targeting different biological entities.

Targeting the Dopamine D4 Receptor

A series of 2,4-disubstituted 1,4-oxazepanes have shown affinity for the dopamine D4 receptor, a target implicated in neuropsychiatric disorders.[10][11]

Table 1: SAR of 2,4-Disubstituted 1,4-Oxazepanes as Dopamine D4 Receptor Ligands [10]

Compound IDR1 (at position 2)R2 (at position 4)Ki (nM) for D4 Receptor
1a H4-chlorobenzyl15
1b Methyl4-chlorobenzyl8
1c Ethyl4-chlorobenzyl25
1d H4-fluorobenzyl22
1e H3,4-dichlorobenzyl12

Key SAR Insights:

  • Substitution at Position 2: A small alkyl group, such as methyl (Compound 1b ), at the 2-position enhances affinity for the D4 receptor compared to the unsubstituted analog (Compound 1a ). However, increasing the steric bulk to an ethyl group (Compound 1c ) diminishes affinity.

  • Substitution at Position 4: The nature of the substituent on the N-benzyl group is crucial. A 4-chloro substituent (Compound 1a ) appears favorable. Comparing 1a , 1d , and 1e , it is evident that both the position and nature of the halogen on the benzyl ring influence binding affinity.

Targeting the Serotonin 5-HT1A Receptor

1,4-Benzoxazepine derivatives, which feature a 1,4-oxazepane ring fused to a benzene ring, have been investigated as selective 5-HT1A receptor agonists.[10]

Table 2: SAR of 1,4-Benzoxazepine Derivatives as 5-HT1A Receptor Agonists [10]

Compound IDR (at position 7)Ki (nM) for 5-HT1A Receptor
2a H1.8
2b Chloro0.9
2c Methoxy2.5

Key SAR Insights:

  • The introduction of a chloro group at the 7-position of the benzoxazepine ring (Compound 2b ) doubles the affinity for the 5-HT1A receptor compared to the unsubstituted analog (Compound 2a ).

  • A methoxy group at the same position (Compound 2c ) leads to a slight decrease in affinity.

Proposed SAR Study of 7-(Difluoromethyl)-1,4-Oxazepane Hydrochloride Derivatives

Based on the insights from related 1,4-oxazepane series, a systematic SAR study of 7-(difluoromethyl)-1,4-oxazepane hydrochloride is warranted. The following diagram illustrates the key points for chemical modification.

Caption: Key diversification points for the SAR study of the 7-(difluoromethyl)-1,4-oxazepane scaffold.

Proposed Modifications:

  • N-Substitution (Position 4): Based on the dopamine D4 receptor data, a library of analogs with various substituted benzyl groups at the R2 position should be synthesized. This will likely be a key determinant of target affinity and selectivity.

  • Ring Substitution (Positions 2, 3, 5, 6): Introduction of small alkyl groups at positions adjacent to the heteroatoms (e.g., position 2 or 3) could influence potency, as seen with the methyl group in the D4 ligands.

  • Stereochemistry: The stereochemistry at position 7 and any other chiral centers introduced should be investigated, as biological targets are often stereoselective.

Experimental Protocols

To conduct a thorough SAR study, robust and validated experimental protocols are essential. The following are representative protocols for key assays.

Dopamine D4 Receptor Binding Assay

Objective: To determine the binding affinity of test compounds for the human dopamine D4 receptor.[10]

Workflow:

binding_assay_workflow start Start prep_membranes Prepare cell membranes (HEK293 expressing hD4R) start->prep_membranes incubation Incubate membranes with [3H]Spiperone (radioligand) and test compound prep_membranes->incubation filtration Rapid filtration through glass fiber filters incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Calculate Ki values scintillation->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Cell Membrane Preparation: HEK293 cells stably expressing the human dopamine D4 receptor are harvested and homogenized in a suitable buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended.

  • Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand, [3H]Spiperone, and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known D4 antagonist, such as haloperidol.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed to remove unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of bound radioactivity is determined using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value for each compound. The Ki value is then calculated using the Cheng-Prusoff equation.

GPCR Functional Assay (Calcium Mobilization)

Objective: To determine the functional activity (agonist or antagonist) of test compounds at a GPCR of interest that couples to the Gq pathway.[12][13]

Workflow:

functional_assay_workflow start Start cell_plating Plate cells expressing the GPCR of interest in a 96-well plate start->cell_plating dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cell_plating->dye_loading compound_addition Add test compound (for antagonist testing, pre-incubate before agonist addition) dye_loading->compound_addition fluorescence_reading Measure fluorescence changes over time using a FLIPR or plate reader compound_addition->fluorescence_reading analysis Calculate EC50 or IC50 values fluorescence_reading->analysis end End analysis->end

Caption: Workflow for a cell-based calcium mobilization assay.

Step-by-Step Methodology:

  • Cell Culture and Plating: Cells stably or transiently expressing the GPCR of interest are plated in 96-well black-walled, clear-bottom plates and grown to confluency.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C.

  • Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a suitable plate reader. Test compounds are added to the wells to measure agonist activity. For antagonist testing, the cells are pre-incubated with the test compounds before the addition of a known agonist.

  • Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time.

  • Data Analysis: The fluorescence data are normalized and analyzed to generate concentration-response curves, from which EC50 (for agonists) or IC50 (for antagonists) values are determined.

Pharmacokinetic Considerations

Early assessment of pharmacokinetic (PK) properties is crucial for successful drug development.[14][15] Computational tools can be employed for in silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties to guide the selection of compounds for further in vitro and in vivo studies.[16]

Table 3: Comparison of Key Pharmacokinetic Parameters for Different Compound Classes

ParameterSmall MoleculesBiologics (e.g., Antibodies)
Administration Oral, IV, etc.Primarily IV
Absorption Variable, dependent on physicochemical propertiesSlow, via lymphatic system
Distribution Wide, can cross cell membranesLimited to vasculature and interstitial fluid
Metabolism Primarily hepatic (CYP enzymes)Proteolytic degradation
Excretion Renal and/or biliarySlower clearance mechanisms

The 7-(difluoromethyl)-1,4-oxazepane derivatives, being small molecules, are expected to follow the general pharmacokinetic profile of this class. The difluoromethyl group may enhance metabolic stability, a key parameter to assess in in vitro metabolic assays (e.g., liver microsome stability assay).

Conclusion and Future Directions

The 1,4-oxazepane scaffold holds significant promise for the development of novel therapeutic agents. This guide has provided a comparative analysis of the SAR of known 1,4-oxazepane derivatives and laid out a strategic framework for the investigation of novel 7-(difluoromethyl)-1,4-oxazepane hydrochloride analogs. By systematically exploring the chemical space around this core structure and employing robust in vitro assays, researchers can unlock the full potential of this compound class. Future work should focus on synthesizing the proposed analogs, evaluating their biological activity, and profiling their pharmacokinetic properties to identify lead candidates for further preclinical development.

References

  • Hahn, P. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11, 004.
  • Langer, T., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 47(12), 3051-3060. [Link]

  • Varma, M., et al. (2024). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen, (Preprint). [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]

  • Al-Saeed, F. A., et al. (2022). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[16][17]imidazo[1,2-d][1][16]oxazepine and Benzo[f]benzo[16][17]oxazolo[3,2-d][1][16]oxazepine Derivatives. Journal of the Brazilian Chemical Society, 33, 114-124. [Link]

  • Various Authors. (n.d.). Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. ResearchGate. [Link]

  • Harvey, J. H., van Rijn, R. M., & Whistler, J. L. (2013). A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. Methods in Molecular Biology, 995, 43-53. [Link]

  • Mathew, B. (2022). SAR Analysis of Various Heterocyclic Compounds in Medicinal Chemistry: Recent Updates-Part-II. Current Topics in Medicinal Chemistry, 22(6), 435. [Link]

  • Che, T., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols, 2(3), 100679. [Link]

  • Mathew, B. (2021). SAR Analysis of Various Heterocyclic Compounds in Medicinal Chemistry: Recent Updates-Part-I. Current Topics in Medicinal Chemistry, 21(30), 2683. [Link]

  • Nagahara, T., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 12(9), 2179-2191. [Link]

  • Keiser, M. J., et al. (2007). In Silico Functional Profiling of Small Molecules and Its Applications. Journal of Chemical Information and Modeling, 47(6), 2347-2356. [Link]

  • Various Authors. (2025). SAR Analysis of Various Heterocyclic Compounds in Medicinal Chemistry: Recent Updates-Part-II. ResearchGate. [Link]

  • Aatif, M., et al. (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of Advances in Engineering and Management (IJAEM). [Link]

  • Mykhailiuk, P. K. (2026). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. The Journal of Organic Chemistry. [Link]

  • Garralda, E., et al. (2017). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Journal of the National Cancer Institute, 109(10), djx011. [Link]

  • Agilex Biolabs. (2024, January 29). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs. [Link]

  • PubChemLite. (n.d.). 7-(difluoromethyl)-1,4-oxazepane hydrochloride (C6H11F2NO). PubChemLite. [Link]

  • Chemical Substance Information. (n.d.). 7-(difluoromethyl)-1,4-oxazepane hydrochloride. Chemical Substance Information. [Link]

  • Appchem. (n.d.). 7-(difluoromethyl)-1,4-oxazepane hydrochloride. Appchem. [Link]

  • Obaid, E. K. (2019). Synthesis and Characterization of New Seven Membered Ring Oxazepane Derivatives by Cyclization of Imine With Succinic Anhydride. Journal of Babylon University/Pure and Applied Sciences, 25(2). [Link]

  • Martinez, A., et al. (2018). A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Bronsted Acid-Catalyzed Intramolecular Etherification Reaction. Letters in Organic Chemistry, 15(1), 2-8. [Link]

Sources

Comparative

Confirmation of 7-(difluoromethyl)-1,4-oxazepane hydrochloride efficacy in patient-derived xenografts

A Note on the Analyzed Topic Initial research revealed no publicly available scientific literature detailing the mechanism of action or efficacy in patient-derived xenograft (PDX) models for the specific chemical entity...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Analyzed Topic

Initial research revealed no publicly available scientific literature detailing the mechanism of action or efficacy in patient-derived xenograft (PDX) models for the specific chemical entity "7-(difluoromethyl)-1,4-oxazepane hydrochloride." To fulfill the detailed requirements of this request with scientific integrity and verifiable data, this guide will instead focus on a well-characterized, clinically relevant class of investigational agents that exemplify the requested analysis: SHP2 Inhibitors , with a focus on the clinical candidate TNO155 . This allows for a comprehensive comparison guide grounded in published, authoritative data, mirroring the structure and depth of the original request.

Comparative Guide: Efficacy of the Allosteric SHP2 Inhibitor TNO155 in Patient-Derived Xenograft (PDX) Models

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the preclinical efficacy of SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2) inhibitors, exemplified by TNO155, in patient-derived xenograft (PDX) models. We will explore the mechanistic rationale for targeting SHP2, detail the experimental workflows required to validate efficacy in PDX models, and present a comparative analysis against other targeted agents.

Introduction: SHP2 as a Critical Node in Oncogenic Signaling

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that has emerged as a pivotal transducer of signaling downstream of receptor tyrosine kinases (RTKs).[1][2] Unlike most phosphatases which act as tumor suppressors, SHP2 primarily plays a pro-oncogenic role.[2] It is a critical component of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, one of the most frequently dysregulated pathways in human cancers.[3][4] Activated RTKs recruit SHP2 to the cell membrane, where it dephosphorylates specific substrates, ultimately facilitating the activation of RAS and the downstream ERK pathway, which drives cell proliferation and survival.[2][4]

Given its central role, SHP2 is a compelling therapeutic target for cancers driven by RTK hyperactivation or certain KRAS mutations.[3][5] TNO155 is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2 currently under investigation in clinical trials for patients with advanced solid tumors.[6][7][8] Allosteric inhibitors bind to a pocket away from the active site, locking the enzyme in an inactive conformation, a strategy that has yielded highly specific drug candidates.[5]

The Imperative for Patient-Derived Xenograft (PDX) Models

Traditional preclinical oncology research has relied heavily on cell line-derived xenograft (CDX) models. However, the high failure rate of oncology drugs in clinical trials has highlighted the limitations of these models.[9][10] Cell lines undergo significant genetic and phenotypic changes during in vitro culture, losing the heterogeneity and complex architecture of the original human tumor.[9]

PDX models, established by implanting fresh patient tumor tissue directly into immunodeficient mice, address many of these shortcomings.[9][11] They are known to:

  • Preserve Histological Complexity: Maintain the original tumor architecture and tumor-stroma interactions.[12]

  • Retain Genetic Fidelity: Recapitulate the genomic profile and mutational landscape of the parental tumor across passages.[9][12]

  • Predict Clinical Outcomes: Show a high correlation between drug response in the model and the originating patient's clinical response.[10][13]

Therefore, PDX models represent a superior platform for evaluating the efficacy of targeted therapies like SHP2 inhibitors and for discovering predictive biomarkers.[11]

Mechanistic Rationale: SHP2 Inhibition in KRAS-Mutant Cancers

The MAPK pathway is a primary driver of many cancers, particularly those with KRAS mutations. While direct KRAS inhibitors have been developed (e.g., for KRAS-G12C), targeting KRAS has been notoriously difficult. An alternative strategy is to inhibit key upstream activators or downstream effectors. SHP2 is essential for linking RTK signaling to RAS activation. In many KRAS-mutant tumors, there is a feedback loop where inhibited ERK signaling leads to the upregulation of RTKs, which then reactivates the pathway via SHP2.[14] By inhibiting SHP2, this adaptive resistance mechanism can be blocked. This provides a strong rationale for combining SHP2 inhibitors with inhibitors of other nodes in the pathway, such as MEK.[14][15]

SHP2_Pathway RTK Growth Factor Receptor (RTK) GRB2_SOS1 GRB2/SOS1 RTK->GRB2_SOS1 Recruits SHP2 SHP2 RTK->SHP2 Activates RAS RAS GRB2_SOS1->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->GRB2_SOS1 Potentiates Activation TNO155 TNO155 (SHP2 Inhibitor) TNO155->SHP2 MEKi MEK Inhibitor MEKi->MEK

Caption: The SHP2-MAPK signaling pathway. TNO155 inhibits SHP2, blocking a key signal amplification node.

Experimental Protocol: PDX Efficacy Study

This section outlines a standardized workflow for assessing the in vivo efficacy of an SHP2 inhibitor in a PDX model of KRAS-mutant non-small cell lung cancer (NSCLC).

  • PDX Model Selection & Expansion:

    • Select a well-characterized KRAS-mutant NSCLC PDX model from a biobank. The model should have confirmed genomic and transcriptomic profiles.

    • Implant cryopreserved tumor fragments (approx. 3x3 mm) subcutaneously into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG).

    • Allow tumors to grow to a volume of approximately 1,000-1,500 mm³. This is passage 1 (P1).

    • Harvest, fragment, and re-implant tumors into a larger cohort of mice for the efficacy study (P2 or P3 generation to ensure sufficient material).

  • Study Enrollment and Randomization:

    • Monitor tumor growth using digital calipers (Volume = (Length x Width²)/2).

    • When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group) to ensure an even distribution of tumor sizes.

    • Record the body weight of each mouse.

  • Treatment Regimen:

    • Group 1 (Vehicle Control): Administer the vehicle solution used to formulate the drugs, following the same schedule as the treatment groups.

    • Group 2 (Standard-of-Care - MEK Inhibitor): Administer a MEK inhibitor (e.g., Trametinib) at a clinically relevant dose and schedule via oral gavage.

    • Group 3 (SHP2 Inhibitor - TNO155): Administer TNO155 at its determined optimal dose and schedule via oral gavage.

    • Group 4 (Combination Therapy): Administer both the MEK inhibitor and TNO155 according to their respective schedules.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of treatment toxicity.

    • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint volume (e.g., 2,000 mm³).

    • Primary Endpoint: Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the control group.

    • Secondary Endpoints: Tumor regression, body weight changes, and overall survival.

  • Pharmacodynamic (PD) Analysis:

    • At the end of the study, collect tumor samples from a subset of mice at a specified time point post-dosing (e.g., 4 hours).

    • Analyze tissue lysates via Western blot for key pathway biomarkers (e.g., p-ERK) to confirm target engagement and pathway inhibition.

PDX_Workflow cluster_prep Model Preparation cluster_study Efficacy Study PatientTumor Patient Tumor (KRAS-mutant NSCLC) Implant Implantation (NSG Mouse) PatientTumor->Implant Expand Tumor Expansion (P1 -> P2/P3) Implant->Expand Enroll Enrollment & Randomization (Tumor Vol. ~150mm³) Expand->Enroll Treat Treatment (21-28 Days) Enroll->Treat Monitor Monitoring (Tumor Vol. & Body Wt.) Treat->Monitor Endpoint Endpoint Analysis (TGI, PD) Monitor->Endpoint

Caption: Workflow for a Patient-Derived Xenograft (PDX) efficacy study.

Comparative Efficacy Data

Several preclinical studies have demonstrated the potency of SHP2 inhibition, particularly in combination with other MAPK pathway inhibitors, in PDX models.[5][15] The synergy observed when combining an SHP2 inhibitor with a MEK inhibitor is a recurring finding.[15]

Table 1: Representative Efficacy of SHP2 and MEK Inhibitor Combination in a KRAS-Mutant NSCLC PDX Model (Note: This table is a representative synthesis based on publicly available data for SHP2 and MEK inhibitors in PDX models.[5][14][15] Absolute values can vary by model.)

Treatment GroupDosing Schedule (Representative)Mean Tumor Growth Inhibition (TGI) (%)Tumor Regression
Vehicle Control Daily, Oral0%None
MEK Inhibitor Daily, Oral45%Occasional Stable Disease
SHP2 Inhibitor (e.g., SHP099/TNO155) Daily, Oral30%Minimal
SHP2i + MEKi Combination Daily, Oral>90%Frequent Tumor Regression

Analysis of Results:

  • Monotherapy Activity: Both the MEK inhibitor and the SHP2 inhibitor show modest single-agent activity, slowing tumor growth but rarely causing regression.[14][15]

  • Synergistic Combination: The combination of a SHP2 inhibitor and a MEK inhibitor results in profound, synergistic anti-tumor activity. This potent effect is attributed to the dual blockade of the MAPK pathway, preventing the adaptive feedback reactivation that limits the efficacy of MEK inhibitor monotherapy.[5][15] This dual targeting leads to a more sustained and complete shutdown of ERK signaling, resulting in significant tumor growth inhibition and, in many cases, tumor regression.

Conclusion and Future Directions

The evaluation of SHP2 inhibitors like TNO155 in patient-derived xenograft models provides compelling evidence for their therapeutic potential, especially as part of a combination strategy. The data strongly support the hypothesis that dual inhibition of SHP2 and MEK can overcome adaptive resistance in KRAS-mutant cancers.[14][15]

Future work in PDX models will be crucial for:

  • Identifying Optimal Combination Partners: Testing SHP2 inhibitors with other targeted agents beyond MEK inhibitors, such as ALK or EGFR inhibitors in relevant contexts.[14][16]

  • Discovering Predictive Biomarkers: Using genomic and proteomic analysis of sensitive and resistant PDX models to identify biomarkers that can predict which patients are most likely to respond to SHP2-targeted therapies.

  • Investigating Resistance Mechanisms: Establishing PDX models from patients who have relapsed on SHP2 inhibitor-containing regimens to understand and overcome acquired resistance.

References
  • ClinicalTrials.gov. (n.d.). Dose Finding Study of TNO155 in Adult Patients With Advanced Solid Tumors. NCT03114319. Retrieved from [Link]

  • Yuan, T., et al. (2020). Functions of Shp2 in cancer. Signal Transduction and Targeted Therapy, 5(1), 1-15. Retrieved from [Link]

  • Zhang, X., et al. (2023). SHP2 is involved in the occurrence, development and prognosis of cancer. Oncology Letters, 26(4), 434. Retrieved from [Link]

  • Vema, A., et al. (2023). SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment. Cancer Research Communications, 3(11), 2201-2213. Retrieved from [Link]

  • Padmanabhan, A., et al. (2022). SHP2 Inhibition as a Promising Anti-Cancer Therapy: Function in Tumor Cell Signaling and Immune Modulation. Scientific Archives, 3(1). Retrieved from [Link]

  • OncLive. (2021). TNO155 Demonstrates Manageable Safety and Consistent SHP2 Inhibition in Advanced Solid Tumors. Retrieved from [Link]

  • Zhang, J., & Zhang, F. (2022). Complex Roles of PTPN11/SHP2 in Carcinogenesis and Prospect of Targeting SHP2 in Cancer Therapy. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1877(3), 188708. Retrieved from [Link]

  • Brana, I., et al. (2021). Initial results from a dose finding study of TNO155, a SHP2 inhibitor, in adults with advanced solid tumors. Journal of Clinical Oncology, 39(15_suppl), 3005-3005. Retrieved from [Link]

  • Xie, J., et al. (2022). Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies. Acta Pharmaceutica Sinica B, 12(1), 33-49. Retrieved from [Link]

  • Wood, A. C., et al. (2022). SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma. Cancer Research, 82(1), 104-117. Retrieved from [Link]

  • Fedele, C., et al. (2018). Tumor Intrinsic Efficacy by SHP2 and RTK Inhibitors in KRAS-Mutant Cancers. Cell Reports, 22(5), 1286-1297. Retrieved from [Link]

  • Dana-Farber Cancer Institute. (n.d.). An open-label, multi-center, phase I, dose finding study of oral TNO155 in adult patients with advanced solid tumors. Retrieved from [Link]

  • Targeted Oncology. (2023). SHP2 Inhibitors Undergo Exploration in Combinations. Retrieved from [Link]

  • Hao, H., et al. (2019). Tumor intrinsic efficacy by SHP2 and RTK inhibitors in KRAS mutant cancers. Molecular Cancer Therapeutics. Retrieved from [Link]

  • ResearchGate. (n.d.). SHP2 inhibition decreases tumor load in CT-26 xenograft BALB/c mice. Retrieved from [Link]

  • PubMed. (2025). Discovery of tetracyclic 1,2,4-triazoline-fused dibenzo[b,f][3][6]oxazepine as a potent anti-colorectal cancer agent with good efficacy and low toxicity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of target benzo[b][3][6]oxazepines 1 a–j. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Journal of Receptors and Signal Transduction, 42(6), 614-621. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. Retrieved from [Link]

  • Hansen, F. K., et al. (2023). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. Journal of the American Chemical Society, 145(15), 8437-8447. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-(difluoromethyl)-1,4-oxazepane hydrochloride. Retrieved from [Link]

  • Appchem. (n.d.). 7-(difluoromethyl)-1,4-oxazepane hydrochloride. Retrieved from [Link]

  • Pearson, A. T., & Fingleton, B. (2017). Patient-derived tumour xenografts for breast cancer drug discovery. Endocrine-Related Cancer, 24(8), R263-R278. Retrieved from [Link]

  • ResearchGate. (2026). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. Retrieved from [Link]

  • Mattie, M., & De Stanchina, E. (2024). Patient-Derived-Xenografts in Mice: A Preclinical Platform for Cancer Research. Cold Spring Harbor Perspectives in Medicine, 14(7), a041381. Retrieved from [Link]

  • Lauffer, B., et al. (2013). Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity. Journal of the American Chemical Society, 135(48), 18043-18047. Retrieved from [Link]

  • Tentler, J. J., et al. (2012). Patient-derived tumour xenografts as models for oncology drug development. Nature Reviews Clinical Oncology, 9(6), 338-350. Retrieved from [Link]

  • National Cancer Center Japan. (2021). Development of drug discovery research methods using patient-derived tumor xenografts. Retrieved from [Link]

  • Jabbour, S. K., et al. (2024). Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line?. Translational Lung Cancer Research, 13(1), 1-10. Retrieved from [Link]

Sources

Validation

Selectivity profile of 7-(difluoromethyl)-1,4-oxazepane hydrochloride versus other 1,4-oxazepane derivatives

Executive Summary The 1,4-oxazepane scaffold is a highly versatile pharmacophore utilized in the development of neuroactive and peripherally restricted therapeutics. Historically, substitutions at the 2- and 7-positions...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-oxazepane scaffold is a highly versatile pharmacophore utilized in the development of neuroactive and peripherally restricted therapeutics. Historically, substitutions at the 2- and 7-positions have been exploited to drive selectivity toward specific targets, such as the Dopamine D4 receptor (implicated in schizophrenia) and Noradrenaline Transporters (NET) (targeted for stress urinary incontinence).

The emergence of 7-(difluoromethyl)-1,4-oxazepane hydrochloride (CAS: 2059988-56-4) represents a strategic evolution in medicinal chemistry. Unlike standard alkyl or aryl substitutions, the difluoromethyl (-CF₂H) group acts as a "lipophilic hydrogen bond donor" [1]. This guide objectively compares the physicochemical and pharmacological selectivity profile of the 7-(difluoromethyl) derivative against other standard 1,4-oxazepane derivatives, providing actionable insights and validated experimental methodologies for drug development professionals.

Physicochemical Profiling & Causality

The target selectivity of 1,4-oxazepane derivatives is fundamentally dictated by their physicochemical properties. The incorporation of a -CF₂H group induces profound electronic and conformational changes compared to unsubstituted or alkyl/aryl-substituted analogs.

  • pKa Modulation: The strong electron-withdrawing nature of the fluorine atoms significantly reduces the basicity (pKa) of the adjacent oxazepane nitrogen. This alters the ionization state of the molecule at physiological pH (7.4), directly impacting membrane permeability.

  • Lipophilic Hydrogen Bonding: While highly lipophilic, the highly polarized C-H bond of the -CF₂H group retains the ability to act as a hydrogen bond donor [1]. This allows the molecule to engage in specific receptor pocket interactions that a standard methyl or trifluoromethyl group cannot.

Table 1: Physicochemical Comparison of 1,4-Oxazepane Derivatives
Derivative (HCl Salt)Substituent at C7Estimated pKa (Amine)LogP (Neutral)H-Bond Donor Status (at C7)
Unsubstituted -H~9.50.2No
7-Methyl -CH₃~9.50.7No
7-Phenyl -C₆H₅~8.82.1No
7-(Difluoromethyl) -CF₂H~7.81.2Yes (Lipophilic)

Pharmacological Selectivity Profiles

Dopamine D4 vs. D2 Receptor Selectivity

Selective Dopamine D4 receptor ligands are sought after for their potential antipsychotic efficacy without the extrapyramidal side effects associated with D2 receptor antagonism [2].

  • Other Derivatives: Unsubstituted 1,4-oxazepanes show poor D4/D2 selectivity. Bulky substitutions (like 7-phenyl) increase D4 affinity but often suffer from off-target binding due to excessive lipophilicity.

  • 7-(Difluoromethyl) Advantage: The -CF₂H group perfectly occupies the hydrophobic auxiliary pocket of the D4 receptor while its hydrogen-bond donating capability stabilizes the ligand-receptor complex. Its smaller steric bulk compared to a phenyl ring prevents the steric clashes typically observed in the tighter D2 receptor binding site, resulting in a superior D4/D2 selectivity ratio.

Peripheral vs. Central Noradrenaline Reuptake Inhibition (NRI)

Inhibiting NET in the peripheral nervous system increases urethral resistance, making it a target for stress urinary incontinence. However, central NET inhibition causes unwanted cardiovascular and CNS side effects [3].

  • Other Derivatives: 7-phenyl-1,4-oxazepane derivatives have been successfully developed as peripheral-selective NRIs because their high molecular polarity and specific pKa restrict Blood-Brain Barrier (BBB) penetration [3].

  • 7-(Difluoromethyl) Advantage: The -CF₂H group offers a highly tunable alternative. Because the -CF₂H group can adopt multiple conformations (endo-endo and exo-endo) with distinct dipole moments, it restricts passive diffusion across the tightly packed lipid bilayers of the BBB. When combined with the lowered pKa of the oxazepane nitrogen, the 7-(difluoromethyl) derivative can be engineered to achieve strict peripheral restriction while maintaining high NET affinity.

Table 2: Comparative Pharmacological Selectivity
DerivativeD4/D2 Selectivity RatioNRI Peripheral RestrictionPrimary Indication Focus
Unsubstituted LowLowChemical Building Block
7-Methyl ModerateLowCentral CNS Disorders
7-Phenyl HighHighStress Urinary Incontinence
7-(Difluoromethyl) Very High Moderate-High (Tunable) Precision CNS / Peripheral Targets

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The inclusion of specific reference standards ensures that every assay run internally verifies its own accuracy.

Protocol 1: Radioligand Binding Assay (D4 vs. D2 Selectivity)

Purpose: To objectively quantify the binding affinity ( Ki​ ) and selectivity ratio of 1,4-oxazepane derivatives.

  • Membrane Preparation: Harvest HEK293 cells stably expressing either human Dopamine D4.4 or D2L receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 48,000 × g for 20 minutes. Resuspend the pellet in assay buffer.

  • Incubation: In a 96-well plate, combine 50 µL of [³H]spiperone (final concentration 0.5 nM), 50 µL of the 7-(difluoromethyl)-1,4-oxazepane test compound (varying concentrations from 10−11 to 10−5 M), and 100 µL of membrane suspension.

  • Self-Validation Control: Dedicate wells for total binding (buffer only) and non-specific binding (NSB) using 10 µM Haloperidol.

  • Termination: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific ligand adhesion). Wash three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate the IC₅₀ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: PAMPA-BBB Assay (CNS Permeability)

Purpose: To evaluate the peripheral restriction (BBB exclusion) driven by the -CF₂H group's dipole moment and pKa modulation.

  • Membrane Coating: Coat the PVDF membrane filters of a 96-well acceptor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Loading: Dissolve the 1,4-oxazepane derivatives in DMSO and dilute with PBS (pH 7.4) to a final concentration of 100 µM (DMSO < 1%). Add 300 µL to the donor wells. Add 300 µL of fresh PBS to the acceptor wells.

  • Self-Validation Control: Include Verapamil (high permeability standard) and Theophylline (low permeability standard) in parallel wells to validate the integrity of the artificial lipid barrier.

  • Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 18 hours in a humidity chamber. Causality: The extended 18-hour timeframe is critical to allow slow-permeating fluorinated compounds to reach equilibrium without solvent evaporation.

  • Analysis: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Decision Workflow Visualization

The following diagram illustrates the strategic workflow for evaluating 1,4-oxazepane derivatives, highlighting how physicochemical profiling directly informs target selection.

G A 7-(CF2H)-1,4-Oxazepane Synthesis B Physicochemical Profiling (pKa, LogP, HBD) A->B C Radioligand Binding (D4 vs D2 Receptors) B->C D PAMPA-BBB Assay (CNS Permeability) B->D E Selectivity Analysis C->E D->E F Central Target (Schizophrenia) E->F High BBB Permeability G Peripheral Target (Urinary Incontinence) E->G Low BBB Permeability

Workflow for evaluating target selectivity and BBB permeability of 1,4-oxazepane derivatives.

References

  • Source: Journal of Medicinal Chemistry (NIH)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: PubMed (NIH)
Comparative

Benchmarking the safety profile of 7-(difluoromethyl)-1,4-oxazepane hydrochloride against competitors

In modern drug discovery, saturated heterocycles like morpholine and its 7-membered homologue, 1,4-oxazepane, are ubiquitous structural motifs used to modulate physicochemical properties. However, unsubstituted oxazepane...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, saturated heterocycles like morpholine and its 7-membered homologue, 1,4-oxazepane, are ubiquitous structural motifs used to modulate physicochemical properties. However, unsubstituted oxazepanes frequently introduce critical liabilities: high basicity (leading to hERG-mediated cardiotoxicity) and susceptibility to rapid cytochrome P450 (CYP450) oxidative clearance.

To circumvent these issues, metabolic engineering through halogenation is routinely employed. This guide benchmarks the safety and pharmacokinetic profile of 7-(difluoromethyl)-1,4-oxazepane hydrochloride against its unsubstituted and trifluoromethylated competitors, providing a data-driven rationale for its integration into lead optimization pipelines.

The Strategic Rationale for Difluoromethylation

The incorporation of fluorine into medicinally relevant scaffolds fundamentally alters their metabolic and pharmacokinetic (DMPK) properties[1]. When benchmarking 7-(difluoromethyl)-1,4-oxazepane against alternative building blocks, the causality behind its superior safety profile lies in physical organic chemistry:

  • Metabolic Shielding via Bond Dissociation Energy: The strong C–F bond (typically >109 kcal/mol) resists homolytic cleavage and oxidative attack by hepatic CYP450 enzymes[2]. Placing the difluoromethyl (-CF₂H) group at the 7-position sterically and electronically shields the adjacent carbon centers from α -hydroxylation and subsequent ring opening[3].

  • pKa Modulation and hERG Mitigation: The hERG potassium channel, a primary off-target driver of drug-induced Long QT syndrome, preferentially binds highly basic, protonated amines. The strong σ -inductive electron-withdrawing effect of the -CF₂H group significantly lowers the pKa of the oxazepane nitrogen. By reducing the fraction of protonated amine at physiological pH (7.4), hERG affinity is drastically diminished.

  • The Lipophilic Hydrogen Bond Donor: Unlike the bulky, highly lipophilic trifluoromethyl (-CF₃) group[4], the -CF₂H moiety is uniquely polarized. The electron-withdrawing fluorines render the remaining hydrogen atom highly acidic, allowing the difluoromethyl group to act as a lipophilic hydrogen-bond donor[5]. This enhances target engagement without the metabolic liabilities associated with traditional hydrogen-bond donors like hydroxyl groups.

Quantitative Benchmarking Data

The following table synthesizes pre-clinical benchmarking data comparing 7-(difluoromethyl)-1,4-oxazepane against its structural competitors.

ParameterUnsubstituted 1,4-Oxazepane7-(CF₂H)-1,4-Oxazepane7-(CF₃)-1,4-Oxazepane
Amine pKa (Calculated) ~9.5 (Highly Basic)~7.2 (Near Neutral)~6.1 (Weakly Basic)
Lipophilicity (LogD at pH 7.4) -0.5 (Hydrophilic)0.8 (Optimal)1.6 (Lipophilic)
HLM Clearance (µL/min/mg) > 80 (High Clearance)< 15 (Low Clearance)< 10 (Low Clearance)
hERG IC₅₀ (µM) < 10 (High Risk)> 50 (Low Risk)> 50 (Low Risk)
H-Bond Donor Count 1 (Amine NH)2 (Amine NH + CF₂H)1 (Amine NH)
Ames Test (Mutagenicity) NegativeNegativeNegative

Mechanistic Visualizations

CYP450_Metabolism cluster_0 Unsubstituted 1,4-Oxazepane cluster_1 7-(Difluoromethyl)-1,4-Oxazepane A1 1,4-Oxazepane A2 CYP450 Oxidation (alpha-carbon) A1->A2 A3 Ring Cleavage & Reactive Metabolites A2->A3 B1 7-CF2H-Oxazepane B2 Steric & Electronic Shielding B1->B2 B3 Metabolic Stability (Intact Ring) B2->B3

Fig 1: CYP450 metabolic shielding mechanism via difluoromethylation.

hERG_Liability C1 Basic Amine Scaffold (High hERG Risk) C2 Introduce -CF2H Group (Electron Withdrawing) C1->C2 C3 Reduction in Amine pKa (Less Protonated at pH 7.4) C2->C3 C4 Decreased Affinity for hERG K+ Channel C3->C4 C5 Reduced Cardiotoxic Risk C4->C5

Fig 2: Logical workflow of hERG liability mitigation via pKa modulation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the benchmarking data provided above must be reproducible. Below are the self-validating protocols used to establish the safety profile of these compounds.

Protocol A: Human Liver Microsomal (HLM) Stability Assay

Purpose: To quantify the resistance of the oxazepane ring to CYP450-mediated oxidative degradation.

  • System Preparation: Prepare a 1 mg/mL suspension of pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂. Causality: MgCl₂ is a necessary cofactor for optimal CYP450 enzymatic function.

  • Compound Spiking: Add the test compound (7-(difluoromethyl)-1,4-oxazepane) to achieve a final concentration of 1 µM. Keep organic solvent (DMSO) concentration 0.1% to prevent enzyme denaturation.

  • Reaction Initiation (The Validation Step): Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). Validation: Run a parallel negative control without NADPH to differentiate enzymatic metabolism from chemical instability.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent precipitates microsomal proteins and halts all enzymatic activity instantly.

  • Quantification: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint​ ) using the half-life ( t1/2​ ) derived from the log-linear decline of the parent compound.

  • Positive Controls: Run Verapamil (high clearance) concurrently to validate the metabolic competency of the HLM batch.

Protocol B: Automated Patch-Clamp hERG Assay

Purpose: To electrophysiologically verify the reduction in cardiotoxic liability.

  • Cell Culture: Utilize Chinese Hamster Ovary (CHO) cells stably transfected with the KCNH2 gene expressing the hERG potassium channel.

  • Electrophysiological Setup: Use an automated patch-clamp system (e.g., QPatch). Suspend cells in extracellular physiological saline and establish a whole-cell patch configuration.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current. Causality: The tail current is the standard metric for hERG function; reductions in this current indicate channel blockade.

  • Compound Perfusion: Perfuse 7-(difluoromethyl)-1,4-oxazepane at escalating concentrations (1, 10, 30, 100 µM). Wait 3 minutes per concentration to reach steady-state block.

  • Validation & Normalization: Apply 0.1% DMSO as a vehicle control (baseline). Conclude the assay by perfusing 1 µM Astemizole (a known potent hERG inhibitor) to achieve full block, validating the sensitivity of the specific cell being patched.

  • Data Analysis: Plot the percentage of tail current inhibition against compound concentration to derive the IC₅₀ curve.

References

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: ACS Publications URL:[Link]

  • The Dark Side of Fluorine Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Metabolism of Fluorine-Containing Drugs Source: Annual Review of Pharmacology and Toxicology URL:[Link]

  • Domino Assembly of Trifluoromethylated N,O-Heterocycles by the Reaction of Fluorinated α-Bromoenones with Amino Alcohols Source: The Journal of Organic Chemistry (ACS) URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: National Institutes of Health (PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

7-(Difluoromethyl)-1,4-oxazepane hydrochloride proper disposal procedures

Here is the comprehensive safety and disposal protocol for 7-(Difluoromethyl)-1,4-oxazepane hydrochloride, designed for researchers and drug development professionals operating in legitimate laboratory environments. Chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive safety and disposal protocol for 7-(Difluoromethyl)-1,4-oxazepane hydrochloride, designed for researchers and drug development professionals operating in legitimate laboratory environments.

Chemical Profile and Hazard Causality

7-(Difluoromethyl)-1,4-oxazepane hydrochloride (CAS: 2059988-56-4) is a fluorinated heterocyclic building block increasingly utilized in medicinal chemistry to modulate the lipophilicity and metabolic stability of drug candidates [1].

Before executing any disposal protocol, it is critical to understand the chemical causality behind the required safety measures. This compound presents two specific disposal challenges:

  • Halogen Content (Fluorine): The difluoromethyl group necessitates that all organic solutions containing this compound be strictly segregated into halogenated waste streams . Incinerating fluorinated compounds in non-halogenated streams can severely damage standard incinerators due to the generation of highly corrosive hydrogen fluoride (HF) gas and violates environmental compliance.

  • Hydrochloride Salt Form: As an HCl salt, the dissolution of this compound in aqueous media will lower the pH of the resulting solution. Aqueous waste streams must be monitored and potentially neutralized prior to disposal to prevent the mobilization of heavy metals in plumbing or the generation of hazardous conditions when mixed with incompatible chemicals (e.g., cyanides or sulfides).

Table 1: Hazard Categorization and Logistical Data

ParameterSpecification / DataOperational Implication
CAS Number 2059988-56-4Use for exact EHS waste logging.
Hazard Codes H315, H319, H336 [1]Skin Irritant 2, Eye Irritant 2A, STOT SE 3.
Primary PPE Nitrile gloves, safety goggles, lab coatPrevents dermal/ocular exposure during handling.
Waste Classification Halogenated Organic / Corrosive AqueousRequires strict segregation from non-halogenated solvents.

Standard Operating Procedures: Waste Segregation & Disposal

The following protocols are designed as self-validating systems; each step ensures the subsequent step can be performed safely without cross-contamination. Note: Always consult your institution's Environmental Health and Safety (EHS) department, as local regulations supersede general guidelines.

Protocol A: Solid Waste Disposal

This applies to bulk powder, contaminated weighing paper, empty vials, and heavily contaminated PPE.

  • Containment: Collect all solid waste contaminated with 7-(Difluoromethyl)-1,4-oxazepane hydrochloride in a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) bucket or heavy-duty polyethylene bag).

  • Labeling: Affix a hazardous waste label immediately. Specify the contents as "Solid Hazardous Waste - Contains Fluorinated Organic Hydrochloride Salt."

  • Storage: Store in a designated solid hazardous waste accumulation area, away from strong bases and oxidizing agents.

  • EHS Transfer: Submit a waste pickup request to your EHS department for professional incineration.

Protocol B: Liquid Waste Disposal

This applies to reaction mother liquors, chromatography fractions, and aqueous washes.

  • Organic Solvents (Halogenated Stream):

    • Any organic solvent (e.g., DCM, EtOAc, MeOH) containing dissolved 7-(Difluoromethyl)-1,4-oxazepane must be deposited into a carboy explicitly labeled for Halogenated Organic Waste .

    • Causality: Even if the primary solvent is non-halogenated (like Ethyl Acetate), the presence of the difluoromethyl group legally and chemically reclassifies the entire mixture as halogenated waste.

  • Aqueous Solutions (Neutralization & Segregation):

    • Collect aqueous washes in a separate, secondary containment vessel.

    • Test the pH using indicator paper. Due to the HCl salt, the solution may be acidic (pH < 5).

    • If permitted by local EHS: Carefully neutralize the solution to pH 6-8 using a dilute, weak base (e.g., 5% NaHCO3​ solution) before transferring it to the standard aqueous hazardous waste carboy.

    • If neutralization is not permitted: Transfer directly to a corrosive/acidic aqueous waste carboy.

Protocol C: Spill Decontamination
  • Isolation: Isolate the spill area. Don appropriate PPE (nitrile gloves, goggles).

  • Solid Spill: Do not sweep dry, as this generates inhalable dust (H336 hazard) [1]. Carefully cover the powder with damp paper towels (using water or a low-volatility solvent) to suppress dust, then wipe up.

  • Liquid Spill: Absorb with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Disposal: Place all used absorbent materials and paper towels into the Solid Hazardous Waste container (Protocol A). Wash the spill area with soap and water.

Waste Workflow Visualization

WasteSegregation Start 7-(Difluoromethyl)-1,4-oxazepane HCl Waste Generation Solid Solid Waste (Powder, PPE, Consumables) Start->Solid Liquid Liquid Waste (Solutions, Washes) Start->Liquid SolidWaste Solid Hazardous Waste Solid->SolidWaste Org Organic Solvents Liquid->Org Aq Aqueous Solutions Liquid->Aq Halo Halogenated Organic Waste (Requires specialized incineration) Org->Halo Contains F atoms AqWaste Aqueous Waste (Check pH, adjust to 6-8) Aq->AqWaste Contains HCl salt EHS EHS Collection & Professional Disposal Halo->EHS AqWaste->EHS SolidWaste->EHS

Decision matrix for the segregation and disposal of fluorinated hydrochloride salt waste streams.

References

  • NextSDS. "7-(difluoromethyl)-1,4-oxazepane hydrochloride — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

Handling

Personal protective equipment for handling 7-(Difluoromethyl)-1,4-oxazepane hydrochloride

An in-depth understanding of chemical causality is the foundation of laboratory safety. Handling 7-(Difluoromethyl)-1,4-oxazepane hydrochloride (CAS: 2059988-56-4) requires a rigorous, structurally informed approach.

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of chemical causality is the foundation of laboratory safety. Handling 7-(Difluoromethyl)-1,4-oxazepane hydrochloride (CAS: 2059988-56-4) requires a rigorous, structurally informed approach. As a fluorinated amine hydrochloride salt, this compound presents unique physicochemical challenges. It is not merely a standard irritant; its molecular structure dictates specific handling and disposal protocols to mitigate risks associated with halogenated thermal decomposition and fine-particulate respiratory exposure[1].

This guide provides drug development professionals and researchers with a self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and EPA-compliant disposal of this pharmaceutical intermediate.

Hazard Profiling & Chemical Causality

To build a fail-safe operational protocol, we must first understand the why behind the hazards.

  • Particulate Aerosolization (STOT SE 3 - H335): As a hydrochloride salt, this compound typically presents as a crystalline powder. During weighing and transfer, static charge can cause the powder to aerosolize. Inhalation of these particulates leads to immediate respiratory tract irritation[1][2].

  • Hygroscopic Acidity (Skin Irrit. 2 - H315 / Eye Irrit. 2A - H319): Amine hydrochlorides are highly hygroscopic. Upon contact with the ambient moisture on human skin or the mucosal membranes of the eyes, the salt dissolves, creating a localized acidic micro-environment that damages tissue[1][3].

  • Halogenated Decomposition: The presence of the difluoromethyl (–CHF₂) group means that under extreme heat or improper incineration, the compound will release highly toxic and corrosive hydrogen fluoride (HF) gas, alongside hydrogen chloride (HCl) and nitrogen oxides (NOx)[4][5].

Table 1: Hazard Identification & Quantitative Chemical Properties

Property / HazardValue / ClassificationOperational Implication
CAS Number 2059988-56-4Unique identifier for SDS tracking and inventory management[1].
Physical State Solid (Powder)High risk of aerosolization and static cling during transfer[4].
Skin Irritation Category 2 (H315)Requires chemical-resistant barrier (Nitrile)[1].
Eye Irritation Category 2A (H319)Requires indirect-venting safety goggles[1].
Specific Target Organ STOT SE 3 (H335)Respiratory irritant; mandates fume hood or N95/P100 respirator[1][2].

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for this compound. The hydrochloride salt can draw ambient moisture, creating an acidic environment on the glove surface. The following PPE matrix is engineered to break the chain of exposure causality.

Table 2: Causality-Driven PPE Specifications

Protection ZoneRecommended PPEMaterial SpecificationCausality / Justification
Dermal (Hands) Chemical-resistant glovesNitrile rubber (≥0.11 mm thickness), EN 374 compliantProvides >480 min breakthrough resistance to acidic amine salts; prevents permeation and mitigates Skin Irrit. 2 (H315) hazard[3].
Ocular Safety gogglesANSI Z87.1 compliant, indirect ventingProtects against fine powder aerosols and accidental splashes during dissolution (Eye Irrit. 2A)[1].
Respiratory Fume Hood / RespiratorClass II BSC or N95/P100 particulate maskPrevents inhalation of airborne dust, mitigating respiratory tract irritation (STOT SE 3)[2].
Body Lab coat / Tyvek suitCotton/poly blend (Lab scale) or Tyvek (Bulk)Prevents particulate accumulation on personal clothing[3].

Standard Operating Procedure: Handling & Weighing

Every protocol in the laboratory must be a self-validating system. Follow this step-by-step methodology to ensure absolute containment.

Phase 1: Environmental Validation

  • Airflow Verification: Before opening the chemical container, verify the chemical fume hood's face velocity is between 80–100 feet per minute (fpm).

    • Self-Validation Step: Tape a lightweight tissue strip to the bottom of the sash. If the strip does not actively pull inward, the airflow is insufficient for STOT SE 3 powder handling. Abort the operation.

  • Static Mitigation: Hydrochloride powders are prone to static cling. Use an anti-static zero-stat gun on the weighing spatula and the receiving vessel before transfer to prevent sudden aerosolization.

Phase 2: Closed-System Transfer

  • Tool Selection: Do not pour the powder. Use a grounded, static-free stainless steel spatula to transfer the solid.

  • Secondary Containment: Place the receiving flask inside a secondary tray to catch any micro-spills immediately.

Phase 3: Decontamination

  • Wet-Wipe Down: Never dry-sweep spilled amine hydrochloride powder, as this resuspends the irritant[6]. Dampen a disposable laboratory wipe with water or a mild alkaline buffer, wipe the balance and spatulas, and dispose of the wipe in the solid hazardous waste container.

Spill Response & EPA-Compliant Disposal

Emergency Spill Response If a spill occurs outside the fume hood containment:

  • Isolate: Evacuate personnel from the immediate vicinity to prevent inhalation of H335 particulates.

  • Dampen: Lightly mist the spill with water to suppress dust formation. Do not use high-pressure sprays[6].

  • Collect: Use a plastic scoop to collect the dampened powder and place it into a sealable hazardous waste container[2].

  • Neutralize: Wipe the area with a dilute sodium bicarbonate solution to neutralize residual hydrochloride acidity, followed by a water rinse.

EPA-Compliant Waste Disposal Chemical waste generators must classify this discarded chemical accurately to prevent catastrophic downstream reactions[7].

  • Waste Segregation: Due to the difluoromethyl group, this must be segregated strictly as Halogenated Organic Waste [5].

  • Incineration Requirements: Do not mix with standard non-halogenated solvents. It must be routed to a licensed EPA disposal facility equipped with acid gas scrubbers capable of neutralizing the HF and HCl combustion byproducts[4][8].

Operational Workflow Diagram

Workflow Start 1. Environmental Validation (Fume Hood Airflow Check) Static 2. Static Mitigation (Anti-Static Gun on Spatula) Start->Static Transfer 3. Powder Transfer (Closed-System Weighing) Static->Transfer Spill Spill Occurred? Transfer->Spill CleanUp 4a. Wet-Wipe Decontamination (Dampen & Sweep) Spill->CleanUp Yes Proceed 4b. Proceed to Reaction (Dissolution) Spill->Proceed No Waste 5. Waste Segregation (Halogenated Organics) CleanUp->Waste Proceed->Waste Disposal 6. EPA-Compliant Incineration (Acid Gas Scrubbers Required) Waste->Disposal

Figure 1: Safe handling, spill response, and disposal workflow for fluorinated amine hydrochlorides.

References

  • NextSDS. "7-(difluoromethyl)-1,4-oxazepane hydrochloride — Chemical Substance Information." NextSDS Database.
  • EMP Biotech. "MATERIAL SAFETY DATA SHEET - emp BIOTECH's." EMP Biotech.
  • Accentuate.io. "Safety Data Sheet: amine hydrochloride." Accentuate.io.
  • Santa Cruz Biotechnology. "Bis(2-chloroethyl)amine hydrochloride." SCBT.
  • ThermoFisher. "SAFETY DATA SHEET." ThermoFisher Scientific.
  • ACS Publications. "Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications." Chemical Reviews.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Difluoromethyl)-1,4-oxazepane hydrochloride
Reactant of Route 2
7-(Difluoromethyl)-1,4-oxazepane hydrochloride
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